4,6-Dimethylisothiazolo[5,4-b]pyridin-3-amine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
4,6-dimethyl-[1,2]thiazolo[5,4-b]pyridin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3S/c1-4-3-5(2)10-8-6(4)7(9)11-12-8/h3H,1-2H3,(H2,9,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIHZHHMMABBXRE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C1C(=NS2)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90362785 | |
| Record name | 4,6-dimethylisothiazolo[5,4-b]pyridin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90362785 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56891-66-8 | |
| Record name | 4,6-dimethylisothiazolo[5,4-b]pyridin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90362785 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,6-dimethyl-[1,2]thiazolo[5,4-b]pyridin-3-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
In-depth Technical Guide: 4,6-Dimethylisothiazolo[5,4-b]pyridin-3-amine (CAS 56891-66-8)
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Publicly available, in-depth technical information, including detailed experimental protocols and specific biological activity data for 4,6-Dimethylisothiazolo[5,4-b]pyridin-3-amine, is limited. This guide synthesizes available data for the broader isothiazolo[5,4-b]pyridine scaffold and structurally related compounds to provide a comprehensive technical overview. Information pertaining to analogous compounds is explicitly noted.
Core Compound Summary
This compound is a heterocyclic compound featuring a fused isothiazole and pyridine ring system. This scaffold is of significant interest in medicinal chemistry, primarily as a key intermediate in the development of kinase inhibitors for targeted cancer therapies. The structural arrangement of the isothiazolopyridine core is believed to facilitate binding to the active sites of various protein kinases.
Physicochemical and Spectroscopic Data
Table 1: Physicochemical Properties
| Property | Value | Source/Method |
| CAS Number | 56891-66-8 | - |
| Molecular Formula | C₈H₉N₃S | - |
| Molecular Weight | 179.24 g/mol | Calculated |
| Appearance | Likely a solid at room temperature | Inferred from related compounds |
| Solubility | Expected to be soluble in organic solvents like DMSO and DMF | Inferred from related compounds |
| Predicted LogP | 1.27 | ChemDraw Prediction |
| Predicted pKa | Acidic: ~11.5, Basic: ~3.8 | ChemDraw Prediction |
Table 2: Spectroscopic Data Interpretation (Predicted)
| Technique | Expected Features |
| ¹H NMR | Signals corresponding to two distinct methyl groups on the pyridine ring, an aromatic proton on the pyridine ring, and protons of the primary amine group. Chemical shifts will be influenced by the heterocyclic system. |
| ¹³C NMR | Resonances for eight distinct carbon atoms, including two methyl carbons, five aromatic/heteroaromatic carbons, and one carbon of the C-NH₂ group. |
| IR Spectroscopy | Characteristic peaks for N-H stretching of the primary amine, C=N and C=C stretching from the fused aromatic rings, and C-S stretching from the isothiazole ring. |
| Mass Spectrometry | A molecular ion peak (M+) corresponding to the exact mass of the compound. Fragmentation patterns would be indicative of the fused heterocyclic structure. |
Synthesis and Experimental Protocols
While a specific, detailed protocol for the synthesis of this compound is not published, a plausible synthetic route can be inferred from general methods for preparing 3-aminoisothiazolo[5,4-b]pyridines. A common strategy involves the cyclization of a suitably substituted pyridine precursor.
Representative Synthetic Protocol (Inferred)
This protocol is a generalized procedure based on the synthesis of similar isothiazolo[5,4-b]pyridine systems.
Objective: To synthesize this compound.
Materials:
-
2-Chloro-4,6-dimethylnicotinonitrile
-
Sodium hydrosulfide (NaSH)
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Ammonia (aqueous solution)
-
Hydrogen peroxide (H₂O₂)
-
Ethanol
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Pyridine (as solvent)
-
Standard laboratory glassware and purification equipment (e.g., column chromatography)
Methodology:
-
Thionation of the Nitrile:
-
Dissolve 2-Chloro-4,6-dimethylnicotinonitrile in a suitable solvent such as ethanol.
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Add a solution of sodium hydrosulfide in ethanol dropwise at room temperature.
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Stir the reaction mixture at room temperature for several hours until the starting material is consumed (monitored by TLC).
-
The intermediate 2-chloro-4,6-dimethylpyridine-3-carbothioamide is formed.
-
-
Amination and Cyclization:
-
To the reaction mixture containing the thioamide, add an excess of aqueous ammonia.
-
Heat the mixture to reflux and stir for several hours. This step substitutes the chloro group with an amino group and facilitates the initial steps of cyclization.
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-
Oxidative Cyclization:
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Cool the reaction mixture to room temperature.
-
Slowly add hydrogen peroxide solution dropwise. This acts as an oxidizing agent to facilitate the S-N bond formation and closure of the isothiazole ring.
-
Monitor the reaction by TLC. The reaction may be exothermic and require cooling.
-
-
Work-up and Purification:
-
Once the reaction is complete, quench any excess hydrogen peroxide.
-
Neutralize the reaction mixture.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel to obtain this compound.
-
Diagram 1: Generalized Synthetic Workflow
Caption: A plausible synthetic pathway for this compound.
Biological Activity and Mechanism of Action
Direct biological data for this compound is not available in the public domain. However, the broader class of isothiazolopyridines and the structurally similar thiazolo[5,4-b]pyridines are recognized as potent inhibitors of various protein kinases. These kinases are critical components of intracellular signaling pathways that regulate cell growth, proliferation, and survival. Dysregulation of these pathways is a hallmark of cancer.
Derivatives of the isothiazolo[5,4-b]pyridine scaffold have shown inhibitory activity against kinases such as c-KIT and Phosphoinositide 3-kinase (PI3K) .
Table 3: Representative Kinase Inhibitory Activity of Analogous Scaffolds
| Compound Class | Target Kinase | IC₅₀ / GI₅₀ | Cell Line | Reference |
| Thiazolo[5,4-b]pyridine Derivatives | c-KIT (wild-type) | 0.14 - 9.87 µM | - | [1] |
| Thiazolo[5,4-b]pyridine Derivatives | c-KIT (V560G/D816V mutant) | 4.77 µM | - | [1] |
| Thiazolo[5,4-b]pyridine Derivatives | PI3Kα | 3.6 nM | - | [2] |
| Thiazolo[5,4-b]pyridine Derivatives | GIST-T1 (c-KIT mutation) | 0.02 µM (GI₅₀) | GIST-T1 | [1] |
Note: The data in this table is for derivatives of the related thiazolo[5,4-b]pyridine scaffold and is presented to illustrate the potential biological activity of this class of compounds.
Representative Experimental Protocol: In Vitro Kinase Inhibition Assay
This protocol is a generalized procedure for assessing the inhibitory activity of a compound against a target kinase, based on methodologies reported for analogous compounds.
Objective: To determine the IC₅₀ value of a test compound against a specific protein kinase (e.g., c-KIT).
Materials:
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Recombinant human kinase (e.g., c-KIT)
-
Kinase substrate (e.g., a specific peptide)
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Adenosine triphosphate (ATP), radiolabeled [γ-³²P]ATP
-
Test compound (e.g., this compound) dissolved in DMSO
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Kinase reaction buffer
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96-well filter plates
-
Scintillation counter
Methodology:
-
Compound Preparation:
-
Prepare a serial dilution of the test compound in DMSO.
-
-
Assay Setup:
-
In a 96-well plate, add the kinase reaction buffer.
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Add the test compound at various concentrations.
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Add the recombinant kinase and the substrate peptide.
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Incubate for a short period at room temperature to allow for compound-kinase interaction.
-
-
Initiation of Kinase Reaction:
-
Initiate the reaction by adding a mixture of ATP and [γ-³²P]ATP.
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Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).
-
-
Termination and Detection:
-
Stop the reaction by adding a stop solution (e.g., phosphoric acid).
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Transfer the reaction mixture to a filter plate to capture the phosphorylated substrate.
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Wash the filter plate to remove unincorporated [γ-³²P]ATP.
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Measure the radioactivity retained on the filter using a scintillation counter.
-
-
Data Analysis:
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Calculate the percentage of kinase inhibition for each compound concentration relative to a DMSO control.
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Plot the percentage inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
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Signaling Pathways
Compounds based on the isothiazolo[5,4-b]pyridine scaffold are anticipated to function by inhibiting ATP binding to the kinase active site, thereby blocking downstream signaling cascades that promote cell proliferation and survival.
Diagram 2: Generalized Kinase Inhibitor Signaling Pathway
Caption: Inhibition of a receptor tyrosine kinase signaling pathway by an ATP-competitive inhibitor.
Conclusion
This compound is a valuable heterocyclic building block, particularly for the synthesis of kinase inhibitors. While specific data on the compound itself is scarce, the broader isothiazolopyridine and thiazolopyridine families have demonstrated significant potential in targeting key oncogenic signaling pathways. Further research into the synthesis, characterization, and biological evaluation of this specific compound and its derivatives is warranted to fully explore its therapeutic potential. The protocols and data presented in this guide, derived from closely related structures, provide a solid foundation for such research endeavors.
References
An In-depth Technical Guide to the Physicochemical Properties of 4,6-Dimethylisothiazolo[5,4-b]pyridin-3-amine
For the attention of: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the core physicochemical properties of the heterocyclic compound 4,6-Dimethylisothiazolo[5,4-b]pyridin-3-amine (CAS: 56891-66-8). Due to the limited availability of experimental data in public literature, this document combines known molecular identifiers, computationally predicted values, and detailed, standardized experimental protocols for the determination of key physicochemical parameters. This guide is intended to serve as a foundational resource for researchers engaged in the synthesis, characterization, and development of this molecule and its analogues for potential therapeutic applications. Mandatory visualizations of experimental and conceptual workflows are included to aid in research planning and execution.
Core Physicochemical Properties
A summary of the known and predicted physicochemical data for this compound is presented below. It is critical to note that many of these properties have not been experimentally determined and are based on computational predictions. For definitive values, experimental validation is strongly recommended.
| Property | Value | Source / Method |
| IUPAC Name | This compound | - |
| CAS Number | 56891-66-8 | - |
| Molecular Formula | C₈H₉N₃S | --INVALID-LINK-- |
| Molecular Weight | 179.24 g/mol | --INVALID-LINK--, --INVALID-LINK-- |
| Melting Point | Data not available | Experimental determination required |
| Boiling Point | Data not available | Experimental determination required |
| Aqueous Solubility | Data not available | Experimental determination required |
| pKa (most basic) | Data not available | Experimental determination required |
| logP (XLogP3) | 2.0 | --INVALID-LINK-- (Predicted) |
Experimental Protocols
The following sections detail standardized methodologies for the experimental determination of the key physicochemical properties of this compound.
Melting Point Determination (Capillary Method)
Objective: To determine the temperature range over which the solid compound transitions to a liquid, indicating its purity.
Methodology:
-
Sample Preparation: A small, dry sample of this compound is finely crushed into a powder. The powder is then packed into a capillary tube to a height of 2-3 mm.
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Apparatus: A calibrated digital melting point apparatus is used.
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Procedure: a. The packed capillary tube is placed into the heating block of the apparatus. b. The apparatus is heated at a rapid rate initially until the temperature is approximately 15-20 °C below the expected melting point. c. The heating rate is then reduced to 1-2 °C per minute to allow for thermal equilibrium. d. The temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (completion) are recorded.
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Reporting: The melting point is reported as a range from the onset to the completion temperature. A narrow range typically indicates high purity.
Boiling Point Determination (Micro-Reflux Method)
Objective: To determine the temperature at which the vapor pressure of the liquid equals the atmospheric pressure, for small sample volumes.
Methodology:
-
Sample Preparation: Approximately 0.5 mL of liquid this compound is placed in a small test tube or reaction vial containing a boiling chip.
-
Apparatus: A heating block or oil bath, a small test tube, a thermometer, and a micro-condenser.
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Procedure: a. The test tube is placed in the heating block. b. A thermometer is positioned with its bulb just above the surface of the liquid. c. The sample is heated gently until it begins to boil and a reflux ring of condensing vapor is observed on the walls of the test tube. d. The temperature is recorded when the reflux ring stabilizes between the liquid surface and the thermometer bulb. This stable temperature is the boiling point at the recorded atmospheric pressure.
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Correction: If the determination is performed at a pressure other than 760 mmHg, a pressure nomograph should be used to correct the boiling point to standard pressure.
Aqueous Solubility Determination (Thermodynamic Shake-Flask Method)
Objective: To determine the equilibrium solubility of the compound in an aqueous buffer, considered the "gold standard" for solubility measurement.
Methodology:
-
Sample Preparation: An excess amount of solid this compound is added to a vial containing a physiologically relevant aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).
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Equilibration: The vial is sealed and agitated in a temperature-controlled shaker (e.g., at 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached between the solid and dissolved compound.
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Phase Separation: The resulting suspension is filtered through a low-binding filter (e.g., 0.22 µm PVDF) or centrifuged at high speed to separate the undissolved solid from the saturated solution.
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Quantification: a. A calibration curve is prepared using known concentrations of the compound in the same buffer/cosolvent system. b. The concentration of the compound in the clear filtrate (the saturated solution) is determined using a suitable analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Reporting: The solubility is reported in units of µg/mL or µM.
pKa Determination (Potentiometric Titration)
Objective: To determine the acid dissociation constant(s) of the compound by measuring pH changes upon the addition of a titrant.
Methodology:
-
Sample Preparation: A precise amount of this compound is dissolved in a suitable solvent (e.g., water or a water/co-solvent mixture) to create a solution of known concentration (e.g., 1-10 mM). The ionic strength of the solution is kept constant by adding a background electrolyte like KCl.
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Apparatus: A calibrated pH meter with a combination glass electrode and an automated titrator or a manual burette. The system is maintained under an inert atmosphere (e.g., nitrogen) to prevent interference from atmospheric CO₂.
-
Procedure: a. The solution is first acidified with a standard solution of HCl to protonate all basic sites. b. The solution is then titrated with a standardized solution of NaOH, added in small, precise increments. c. The pH of the solution is recorded after each addition of titrant, allowing the system to equilibrate.
-
Data Analysis: a. A titration curve (pH vs. volume of titrant added) is plotted. b. The equivalence point(s) are identified from the inflection point(s) of the curve. c. The pKa is determined from the pH at the half-equivalence point. For more accurate results, the data can be analyzed using derivative plots or specialized software.
-
Reporting: The pKa value(s) corresponding to the ionizable group(s) are reported. For this compound, the basicity of the amino group and the pyridine nitrogen are of primary interest.
Mandatory Visualizations
The following diagrams, generated using Graphviz, illustrate key workflows relevant to the characterization and initial screening of this compound.
An In-depth Technical Guide on the Structure Elucidation of 4,6-Dimethylisothiazolo[5,4-b]pyridin-3-amine
For Researchers, Scientists, and Drug Development Professionals
Abstract
4,6-Dimethylisothiazolo[5,4-b]pyridin-3-amine, a heterocyclic amine with the chemical formula C₈H₉N₃S, represents a significant scaffold in medicinal chemistry.[1][2] This document provides a comprehensive technical guide to its structure elucidation, outlining the necessary spectroscopic and analytical techniques. While specific experimental data for this compound is not widely published, this guide presents the expected analytical results based on its known structure and data from closely related analogues. Furthermore, it details a plausible synthetic route and discusses the potential biological significance of this class of compounds, particularly as kinase inhibitors.
Molecular Structure and Properties
The foundational step in the structure elucidation of any compound is the confirmation of its molecular formula and weight. For this compound, these properties are well-established.
| Property | Value | Reference |
| CAS Number | 56891-66-8 | [1][2] |
| Molecular Formula | C₈H₉N₃S | [1] |
| Molecular Weight | 179.24 g/mol | [1] |
The structure, characterized by a fused isothiazole and pyridine ring system with two methyl groups and an amine substituent, is depicted below.
Caption: Chemical structure of this compound.
Proposed Synthesis
A plausible synthetic route for this compound can be adapted from methodologies reported for analogous isothiazolo[5,4-b]pyridine derivatives. A potential starting material would be a suitably substituted diaminopyridine.
Experimental Protocol: Proposed Synthesis
-
Starting Material: 2,6-Diamino-3,5-dimethylpyridine.
-
Step 1: Thiolation. The starting diamine is reacted with a sulfurizing agent, such as Lawesson's reagent, in an appropriate solvent like toluene or xylene under reflux conditions. This step introduces the sulfur atom required for the isothiazole ring formation.
-
Step 2: Oxidative Cyclization. The resulting thioamide intermediate is then subjected to oxidative cyclization. This can be achieved using an oxidizing agent like iodine in the presence of a base (e.g., pyridine or triethylamine) or exposure to air in a suitable solvent.
-
Purification. The crude product is purified by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane, to yield the pure this compound.
Caption: Proposed synthetic workflow for this compound.
Structure Elucidation Workflow
The definitive confirmation of the structure of this compound would rely on a combination of spectroscopic techniques.
Caption: Logical workflow for the structure elucidation of the target compound.
Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) is essential for confirming the elemental composition.
Experimental Protocol:
-
Instrument: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Ionization Mode: Electrospray ionization (ESI) in positive mode is typically suitable for this class of compounds.
-
Analysis: The sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) and infused into the mass spectrometer.
Expected Data:
| Parameter | Expected Value |
| Ionization Mode | ESI+ |
| Calculated m/z for [M+H]⁺ | 180.0590 |
| Observed m/z for [M+H]⁺ | Within 5 ppm of calculated value |
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in the molecule.
Experimental Protocol:
-
Instrument: Fourier-transform infrared (FTIR) spectrometer.
-
Sample Preparation: The sample can be analyzed as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.
Expected Data:
| Functional Group | Expected Wavenumber (cm⁻¹) |
| N-H stretch (amine) | 3400-3250 (two bands) |
| C-H stretch (aromatic/aliphatic) | 3100-2850 |
| C=N/C=C stretch (aromatic rings) | 1650-1450 |
| N-H bend (amine) | 1650-1580 |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the detailed carbon-hydrogen framework.
Experimental Protocol:
-
Instrument: 400 MHz or higher field NMR spectrometer.
-
Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).
-
Experiments: ¹H NMR, ¹³C NMR, DEPT, COSY, HSQC, and HMBC experiments should be performed.
Expected ¹H NMR Data (in CDCl₃):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.0-7.5 | s | 1H | Aromatic H (pyridine ring) |
| ~5.0-6.0 | br s | 2H | -NH₂ |
| ~2.5 | s | 3H | -CH₃ |
| ~2.4 | s | 3H | -CH₃ |
Expected ¹³C NMR Data (in CDCl₃):
| Chemical Shift (δ, ppm) | Assignment |
| ~160-170 | C (isothiazole ring) |
| ~150-160 | C (pyridine ring) |
| ~140-150 | C (pyridine ring) |
| ~120-130 | C (pyridine ring) |
| ~110-120 | C (isothiazole ring) |
| ~100-110 | C (pyridine ring) |
| ~20-25 | -CH₃ |
| ~15-20 | -CH₃ |
Potential Biological Activity and Signaling Pathways
While there is no specific biological activity data reported for this compound, the broader class of isothiazolopyridine and thiazolo[5,4-b]pyridine derivatives has shown promise as anticancer agents and kinase inhibitors.[3] For instance, related thiazolo[5,4-b]pyridine derivatives have been identified as potent inhibitors of kinases such as c-KIT.[3]
Kinases are crucial components of signaling pathways that regulate cell growth, proliferation, and survival. In many cancers, these pathways are dysregulated due to mutations in kinases. Inhibitors of these kinases can block downstream signaling and induce apoptosis in cancer cells.
Caption: Hypothetical signaling pathway inhibition by the target compound.
Conclusion
The structure elucidation of this compound is a systematic process that integrates synthetic chemistry with advanced spectroscopic techniques. While publicly available experimental data for this specific molecule is scarce, this guide provides a robust framework for its synthesis, characterization, and potential therapeutic applications based on the analysis of related compounds. The isothiazolo[5,4-b]pyridine scaffold continues to be an area of active research in drug discovery, and a thorough understanding of the structure and properties of its derivatives is paramount for the development of novel therapeutic agents.
References
The Ascendant Therapeutic Potential of Isothiazolopyridine Analogues: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The isothiazolopyridine scaffold, a heterocyclic aromatic structure, has emerged as a privileged motif in medicinal chemistry, demonstrating a remarkable breadth of biological activities. Analogues of this core structure have shown significant promise in oncology, bacteriology, and the inhibition of key enzymatic pathways. This technical guide provides a comprehensive overview of the synthesis, biological evaluation, and mechanistic insights into isothiazolopyridine and its closely related analogues, with a focus on quantitative data, detailed experimental protocols, and the visualization of relevant biological pathways.
I. Synthesis of the Isothiazolopyridine Core
The synthesis of isothiazolopyridine analogues is a critical aspect of exploring their therapeutic potential, allowing for the generation of diverse derivatives for structure-activity relationship (SAR) studies. Several synthetic strategies have been developed to construct the isothiazolo[5,4-b]pyridine and thiazolo[5,4-b]pyridine ring systems.
A common and effective method for preparing thiazolo[5,4-b]pyridine analogues commences with a commercially available and inexpensive starting material, such as 2,4-dichloro-3-nitropyridine.[1] A typical synthetic route involves a seven-step process that is both straightforward and manageable, yielding the desired products in moderate to good yields.[1] Key transformations in this sequence can include selective substitution with nucleophiles like morpholine, followed by the formation of the thiazole ring.[1] Further modifications, such as copper bromide-mediated bromination and subsequent Suzuki coupling reactions with various aryl borates, allow for the introduction of diverse substituents onto the heterocyclic core.[1]
An alternative one-step synthesis for thiazolo[5,4-b]pyridines has also been developed, which involves the reaction of an appropriately substituted chloronitropyridine with a thioamide or thiourea. This method is particularly useful for generating a wide array of 6-nitrothiazolo[5,4-b]pyridine derivatives with various substituents at the 2-position, including alkyl, aryl, heteroaryl, and amine groups.
The synthesis of isothiazolo[5,4-b]pyridines can be achieved through different approaches, for instance, by the cleavage of the N–O bond in isoxazolopyridine-4-thiols, which yields hydroxy derivatives. These intermediates can then be converted to functionalized isothiazolo[5,4-b]pyridines.
II. Biological Activity: A Quantitative Perspective
Isothiazolopyridine analogues have demonstrated a wide spectrum of biological activities. The following tables summarize the quantitative data from various studies, providing a comparative overview of their potency.
Table 1: Anticancer Activity of Isothiazolopyridine and Thiazolopyridine Analogues
| Compound ID | Analogue Type | Cell Line | Assay | Endpoint | Value (µM) | Reference |
| Derivative with 2-hydroxypropylene spacer | Isothiazolo[5,4-b]pyridine | Various | Not Specified | GI50 | ~20 | [2] |
| Derivative with methylene spacer | Isothiazolo[5,4-b]pyridine | Various | Not Specified | GI50 | >20 | [2] |
| 6r | Thiazolo[5,4-b]pyridine | GIST-T1 | Proliferation | GI50 | <0.02 | [3] |
| Imatinib (Reference) | - | GIST-T1 | Proliferation | GI50 | 0.02 | [3] |
| 7h | Thiazolo[5,4-b]pyridine | GIST-T1 | Proliferation | GI50 | 0.03 | [3] |
| AV25R | Thiazolopyridine | RS4;11 | Metabolic Activity | - | Significant decrease at 10 µM | [4] |
| Compound 35 | Thiazolopyrimidine | 60 cell lines | NCI Screening | GI50 | 1.07 | [5] |
| Compound 35 | Thiazolopyrimidine | 60 cell lines | NCI Screening | TGI | 6.61 | [5] |
| Compound 35 | Thiazolopyrimidine | 60 cell lines | NCI Screening | LC50 | 34.7 | [5] |
Table 2: Antibacterial Activity of Isothiazolopyridine Analogues
| Compound ID | Analogue Type | Microorganism | Endpoint | Value (µg/mL) | Reference |
| 13a | Isothiazolopyridine | Mycobacterium tuberculosis H37Rv | MIC | 6.25 | [6] |
| 9 | Isothiazolopyridine | Mycobacterium fortuitum PCM 672 | MIC90 | <1 | [6] |
| 12d | Isothiazolopyridine | Propionibacterium acnes PCM 2400 | MIC90 | <1 | [6] |
Table 3: Enzyme Inhibitory Activity of Isothiazolopyridine and Related Analogues
| Compound ID | Analogue Type | Enzyme Target | Endpoint | Value (µM) | Reference |
| 6r | Thiazolo[5,4-b]pyridine | c-KIT (V560G/D816V double mutant) | IC50 | 4.77 | [3] |
| Pyrrolopyridine-based thiazolotriazoles (Analog 3) | Thiazolotriazole | α-amylase | IC50 | 17.65 | [7] |
| Pyrrolopyridine-based thiazolotriazoles (Analog 3) | Thiazolotriazole | α-glucosidase | IC50 | 18.15 | [7] |
| Acarbose (Reference) | - | α-amylase | IC50 | 11.98 | [7] |
| Acarbose (Reference) | - | α-glucosidase | IC50 | 12.79 | [7] |
III. Experimental Protocols
Detailed and reproducible experimental protocols are fundamental for the evaluation of biological activity. The following sections provide methodologies for key assays cited in the context of isothiazolopyridine research.
A. MTT Assay for Anticancer Activity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity, which serves as a measure of cell viability.[3]
Protocol:
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.[3]
-
Compound Treatment: Isothiazolopyridine analogues are dissolved in a suitable solvent (e.g., DMSO) and added to the wells at various concentrations. Control wells receive the solvent alone.[3]
-
Incubation: The plate is incubated for a specified period (e.g., 48 or 72 hours) under standard cell culture conditions.[3]
-
MTT Addition: An MTT solution is added to each well, and the plate is incubated for an additional 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.[3]
-
Solubilization: A solubilizing agent, such as DMSO or a specialized buffer, is added to each well to dissolve the formazan crystals.[3]
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.[3]
B. Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a common technique for determining MIC values.
Protocol:
-
Compound Dilution: The isothiazolopyridine analogues are serially diluted in a suitable broth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.[3]
-
Inoculation: Each well is inoculated with a standardized microbial suspension (e.g., approximately 1-2 x 10⁸ CFU/mL adjusted to a 0.5 McFarland standard). A positive control well (broth and inoculum without the compound) and a negative control well (broth only) are included.[3][8]
-
Incubation: The plate is incubated under appropriate conditions (e.g., 35-37°C for 18-24 hours for bacteria).[3]
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism.[3]
References
- 1. Identification of Novel Thiazolo[5,4-b]Pyridine Derivatives as Potent Phosphoinositide 3-Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. files.core.ac.uk [files.core.ac.uk]
- 6. MTT assay protocol | Abcam [abcam.com]
- 7. tandfonline.com [tandfonline.com]
- 8. benchchem.com [benchchem.com]
The Emerging Therapeutic Potential of Isothiazolo[5,4-b]pyridine Derivatives: A Technical Guide for Drug Discovery
Abstract
The isothiazolo[5,4-b]pyridine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable breadth of biological activities. This technical guide provides an in-depth review for researchers, scientists, and drug development professionals, consolidating the current understanding of the synthesis, pharmacological properties, and therapeutic applications of this versatile heterocyclic system. We will explore the diverse range of biological targets, including protein kinases and viral proteins, and delve into the structure-activity relationships that govern the potency and selectivity of these derivatives. This guide aims to be a comprehensive resource, offering not only a thorough literature review but also actionable insights and detailed experimental protocols to accelerate the discovery and development of novel therapeutics based on the isothiazolo[5,4-b]pyridine core.
Introduction: The Isothiazolo[5,4-b]pyridine Scaffold - A Rising Star in Medicinal Chemistry
The fusion of an isothiazole ring with a pyridine moiety creates the isothiazolo[5,4-b]pyridine bicyclic system, a heterocyclic scaffold that has garnered significant attention in the field of drug discovery. This unique arrangement of nitrogen and sulfur atoms within a fused aromatic system imparts favorable physicochemical properties, including metabolic stability and the ability to engage in diverse non-covalent interactions with biological macromolecules.
Historically, research into isothiazole-containing compounds has revealed a wide array of biological activities. The incorporation of the pyridine ring, a common motif in numerous approved drugs, further enhances the drug-like properties of the resulting fused system. This guide will provide a comprehensive overview of the synthetic strategies employed to access this scaffold, the diverse biological activities exhibited by its derivatives, and the promising future directions for their therapeutic application.
Synthetic Strategies: Accessing the Isothiazolo[5,4-b]pyridine Core
The synthesis of the isothiazolo[5,4-b]pyridine core and its derivatives has been approached through several key strategies. The choice of synthetic route is often dictated by the desired substitution pattern on both the isothiazole and pyridine rings, allowing for the systematic exploration of structure-activity relationships (SAR).
Construction of the Fused Ring System
One common approach involves the construction of the isothiazole ring onto a pre-existing pyridine precursor. For instance, the reaction of a substituted aminopyridine with a sulfur-containing reagent can lead to the formation of the fused isothiazole ring.
A notable synthetic route involves the cleavage of the N-O bond in isoxazolopyridine-4-thiols, which affords hydroxy derivatives that can be further functionalized.[1] This method provides a versatile entry point to various substituted isothiazolo[5,4-b]pyridines. Another strategy employs the nucleophilic displacement of a chlorine atom in 4-chloroisothiazolo[5,4-b]pyridines with various amino compounds to generate a library of 4-(substituted amino)isothiazolo[5,4-b]pyridine-5-carboxylates.[2]
Traditional methods for the synthesis of these compounds sometimes require high temperatures.[2] However, more recent advancements have focused on developing more sustainable and efficient methods.[2]
General Experimental Protocol for Synthesis
Below is a generalized, step-by-step protocol for the synthesis of a substituted isothiazolo[5,4-b]pyridine derivative, based on common methodologies found in the literature.
Protocol: Synthesis of Ethyl 4-(substituted amino)isothiazolo[5,4-b]pyridine-5-carboxylates [2]
-
Starting Material: Ethyl 4-chloroisothiazolo[5,4-b]pyridine-5-carboxylate.
-
Reaction: To a solution of the starting material in a suitable solvent (e.g., ethanol, DMF), add an excess of the desired amine.
-
Conditions: The reaction mixture is typically heated under reflux for a specified period (e.g., 4-12 hours), with reaction progress monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.
-
Purification: The resulting crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/petroleum ether) to afford the desired product.
-
Characterization: The structure and purity of the final compound are confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Biological Activities and Therapeutic Potential
Isothiazolo[5,4-b]pyridine derivatives have demonstrated a wide spectrum of biological activities, with significant potential in oncology, virology, and anti-inflammatory applications.
Anticancer Activity
A significant body of research has focused on the anticancer properties of isothiazolo[5,4-b]pyridine derivatives. These compounds have been shown to inhibit the proliferation of various cancer cell lines.[3]
-
Mechanism of Action: A primary mechanism of their anticancer effect is the inhibition of protein kinases that are crucial for cancer cell growth and survival.
The closely related thiazolo[5,4-b]pyridine scaffold has been instrumental in the discovery of potent inhibitors of several kinases implicated in cancer.[4] This provides a strong rationale for exploring isothiazolo[5,4-b]pyridines as kinase inhibitors.
-
c-KIT Inhibition: Derivatives of the thiazolo[5,4-b]pyridine scaffold have been identified as potent inhibitors of the c-KIT receptor tyrosine kinase, a key target in gastrointestinal stromal tumors (GIST).[5] Notably, some of these compounds have demonstrated efficacy against imatinib-resistant c-KIT mutants.[5]
-
PI3K Inhibition: Novel thiazolo[5,4-b]pyridine analogues have been identified as potent inhibitors of phosphoinositide 3-kinases (PI3Ks), with some compounds exhibiting IC50 values in the nanomolar range.[6]
Table 1: Kinase Inhibitory Activity of Selected Thiazolo[5,4-b]pyridine Derivatives
| Compound ID | Target Kinase | IC50 (nM) | Reference |
| Compound 19a | PI3Kα | 3.6 | [6] |
| Compound 6r | c-KIT (V560G/D816V) | 4770 | [5] |
Diagram 1: Generalized Kinase Inhibition Workflow
Caption: A typical workflow for in vitro kinase inhibition assays.
Studies have shown that isothiazolo[5,4-b]pyridine derivatives can inhibit the growth of various tumor cell lines. For instance, two series of derivatives with a tertiary amine base center bridged by a methylene or 2-hydroxypropylene chain exhibited a broad spectrum of anticancer action.[3]
Protocol: MTT Assay for Antiproliferative Activity
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the isothiazolo[5,4-b]pyridine derivatives and a vehicle control.
-
Incubation: Incubate the plates for a specified period (e.g., 48-72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability and determine the GI50 (concentration that inhibits cell growth by 50%).
Antiviral Activity
Derivatives of the isomeric isothiazolo[4,3-b]pyridine scaffold have been identified as potent inhibitors of cyclin G-associated kinase (GAK), a host factor essential for the replication of several viruses, including Hepatitis C virus (HCV) and Dengue virus.[2][7] This highlights the potential of the broader isothiazolopyridine class as a source of novel antiviral agents.
-
Mechanism of Action: By inhibiting GAK, these compounds interfere with the viral life cycle, specifically impacting viral entry and assembly.[2]
Diagram 2: GAK Inhibition and Antiviral Mechanism
Caption: Inhibition of GAK by isothiazolopyridine derivatives disrupts viral entry and assembly.
Anti-inflammatory Activity
Recent studies have begun to explore the anti-inflammatory potential of thiazolo[4,5-b]pyridines, a closely related scaffold. Several novel derivatives have demonstrated significant anti-inflammatory effects in in vivo models, with some compounds showing activity comparable to or exceeding that of the standard drug Ibuprofen.[8] This suggests that isothiazolo[5,4-b]pyridines may also possess valuable anti-inflammatory properties.
Structure-Activity Relationships (SAR)
The exploration of SAR is crucial for optimizing the potency and selectivity of isothiazolo[5,4-b]pyridine derivatives.
-
Anticancer Activity: For anticancer activity, studies have shown that the nature of the substituent at various positions on the isothiazolo[5,4-b]pyridine core significantly influences their potency. For example, derivatives with a 2-hydroxypropylene spacer showed notable anticancer action.[3]
-
Kinase Inhibition: In the case of thiazolo[5,4-b]pyridine-based kinase inhibitors, specific substitutions are critical for potent enzymatic inhibition. For PI3K inhibitors, a sulfonamide functionality and a pyridyl group attached to the core were found to be crucial.[6]
-
Antiviral Activity: For GAK inhibitors based on the isothiazolo[4,3-b]pyridine scaffold, modifications at positions 3 and 5 of the pyridine moiety have been extensively studied, leading to the discovery of derivatives with low nanomolar GAK binding affinity and antiviral activity.[7]
Future Perspectives and Conclusion
The isothiazolo[5,4-b]pyridine scaffold represents a highly promising platform for the development of novel therapeutics. The diverse biological activities, coupled with the synthetic accessibility of a wide range of derivatives, make this an exciting area for further research.
Future efforts should focus on:
-
Expanding the Biological Target Space: Investigating the potential of these derivatives against other therapeutic targets, including other kinase families, G-protein coupled receptors, and enzymes involved in inflammatory and neurodegenerative diseases.
-
Detailed Mechanistic Studies: Elucidating the precise molecular mechanisms of action for the most potent compounds to guide further optimization.
-
Pharmacokinetic and In Vivo Efficacy Studies: Advancing the most promising lead compounds into preclinical and clinical development.
References
- 1. Isothiazole derivatives as antiviral agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Isothiazolo[4,3-b]pyridines as inhibitors of cyclin G associated kinase : synthesis, structure-activity relationship studies and antiviral activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anticancer activity of some isothiazolo[5,4-b]pyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Recent advances in synthetic strategies and SAR of thiazolidin-4-one containing molecules in cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structure-activity relationship study of the pyridine moiety of isothiazolo[4,3-b]pyridines as antiviral agents targeting cyclin G-associated kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. biointerfaceresearch.com [biointerfaceresearch.com]
Spectroscopic and Synthetic Overview of 4,6-Dimethylisothiazolo[5,4-b]pyridin-3-amine and Related Compounds: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the available spectroscopic data and synthetic methodologies relevant to 4,6-Dimethylisothiazolo[5,4-b]pyridin-3-amine. Due to the limited publicly available data for this specific compound, this document presents a comprehensive analysis of closely related analogs to serve as a valuable resource for researchers in the field of medicinal chemistry and drug development. The isothiazolo[5,4-b]pyridine scaffold is a key pharmacophore in the development of various therapeutic agents, including kinase inhibitors and anticancer drugs.
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR chemical shifts of related chloro-methyl-isothiazolo[5,4-b]pyridine derivatives are presented in Table 1. This data can be used to predict the spectral features of this compound. The methyl groups at positions 4 and 6 would likely appear as singlets, and the proton on the pyridine ring would be a singlet as well. The amino group protons would appear as a broad singlet.
Table 1: ¹H NMR Spectroscopic Data of Related Chloro-methyl-isothiazolo[5,4-b]pyridines
| Compound | Chemical Shift (δ) in CDCl₃ | Multiplicity | Coupling Constant (J) in Hz | Assignment |
| 4-chloro-3-methylisothiazolo[5,4-b]pyridine | 2.97 | singlet | - | Me |
| 7.34 | doublet | 5.0 | 5-H | |
| 8.58 | doublet | 5.0 | 6-H | |
| 6-chloro-3-methylisothiazolo[5,4-b]pyridine | 2.72 | singlet | - | Me |
| 7.36 | doublet | 8.4 | 5-H | |
| 8.12 | doublet | 8.4 | 4-H |
Data sourced from a study on the synthetic investigation of isothiazolo-[5,4-b]- and -[4,5-c]-pyridines.[1]
Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) is a critical tool for confirming the elemental composition of novel compounds. While experimental data for this compound is unavailable, the predicted monoisotopic mass and associated m/z values for common adducts are provided in Table 2.
Table 2: Predicted Mass Spectrometry Data for C₈H₉N₃S
| Adduct | Predicted m/z |
| [M+H]⁺ | 180.0589 |
| [M+Na]⁺ | 202.0409 |
| [M+K]⁺ | 218.0148 |
| [M-H]⁻ | 178.0444 |
Experimental Protocols
The following are generalized experimental protocols for the synthesis and spectroscopic analysis of 3-amino-isothiazolo[5,4-b]pyridine derivatives, adapted from methodologies reported for related compounds.[2][3]
General Synthesis of 3-Aminoisothiazolo[5,4-b]pyridines
A common route to 3-aminoisothiazolo[5,4-b]pyridines involves the oxidative cyclization of a 2-aminonicotinonitrile derivative.
Step 1: Synthesis of 2-Aminothionicotinamide A solution of the appropriate 2-aminonicotinonitrile in pyridine is treated with hydrogen sulfide. The reaction mixture is stirred at room temperature until the starting material is consumed (monitored by TLC). The product is then isolated by precipitation and filtration.
Step 2: Oxidative Cyclization to 3-Aminoisothiazolo[5,4-b]pyridine The 2-aminothionicotinamide is dissolved in a suitable solvent such as pyridine or ethanol. An oxidizing agent, for example, hydrogen peroxide, is added dropwise at a controlled temperature. The reaction mixture is stirred until completion. The desired 3-aminoisothiazolo[5,4-b]pyridine is then isolated and purified by crystallization or column chromatography.
NMR Spectroscopy Protocol
-
Sample Preparation: Approximately 5-10 mg of the purified compound is dissolved in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard (δ = 0.00 ppm).
-
Data Acquisition: ¹H and ¹³C NMR spectra are recorded on a 300, 400, or 500 MHz spectrometer.
Mass Spectrometry Protocol
-
Sample Introduction: The sample is introduced into the mass spectrometer, often via a chromatographic system like liquid chromatography (LC) for separation and purification.
-
Ionization: Electrospray ionization (ESI) is a common technique for this class of compounds.
-
Analysis: High-resolution mass spectrometry (HRMS) is performed to obtain an accurate mass measurement, which is used to confirm the elemental formula of the compound.
Visualizations
Synthetic Workflow
The following diagram illustrates a generalized synthetic pathway for the preparation of 3-amino-isothiazolo[5,4-b]pyridine derivatives.
Caption: Generalized synthetic pathway for 3-Aminoisothiazolo[5,4-b]pyridines.
Biological Context: Kinase Inhibition
Isothiazolo[5,4-b]pyridine derivatives have been investigated as inhibitors of various protein kinases, which are key targets in cancer therapy.[4] The following diagram depicts the general principle of kinase inhibition.
Caption: General mechanism of kinase inhibition by small molecules.
References
Potential Therapeutic Targets of 4,6-Dimethylisothiazolo[5,4-b]pyridin-3-amine: A Technical Guide for Drug Discovery Professionals
Introduction
4,6-Dimethylisothiazolo[5,4-b]pyridin-3-amine is a heterocyclic compound belonging to the isothiazolopyridine class. While direct therapeutic applications of this specific molecule are not yet extensively documented in publicly available literature, its structural motif is of significant interest in medicinal chemistry. It serves as a key intermediate in the synthesis of pharmacologically active agents, particularly kinase inhibitors for targeted cancer therapies.[1] The isothiazolopyridine scaffold is recognized for its diverse biological activities, including neuroprotective, antifungal, and antioxidant properties.[2] This technical guide will provide an in-depth analysis of the potential therapeutic targets of this compound by examining the biological activities of structurally related isothiazolopyridine and thiazolopyridine analogs. This information is intended to guide researchers and drug development professionals in exploring the therapeutic potential of this compound and its derivatives.
Disclaimer: The biological activities and potential therapeutic targets discussed in this document are primarily based on studies of structurally related compounds. Extensive literature searches did not yield specific experimental data on the biological activity of this compound itself. The presented data, protocols, and pathways pertain to these related but distinct molecular scaffolds and should be considered as a predictive framework for future research.
Potential Therapeutic Areas and Molecular Targets
Based on the pharmacological profiles of analogous compounds, the most promising therapeutic area for derivatives of this compound is oncology, with a primary focus on the inhibition of protein kinases. Other potential applications include treatment for mycobacterial infections.
Kinase Inhibition in Oncology
The isothiazolopyridine and the closely related thiazolopyridine scaffolds are considered "privileged structures" in medicinal chemistry, as they can bind to multiple biological targets.[3] Several studies have demonstrated the potent inhibitory activity of derivatives of these scaffolds against various protein kinases implicated in cancer cell proliferation, survival, and metastasis.
1. Phosphoinositide 3-Kinase (PI3K)
Novel 2-pyridyl, 4-morpholinyl substituted thiazolo[5,4-b]pyridine analogues have been identified as potent inhibitors of PI3K.[4] The PI3K/AKT/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.
-
Quantitative Data: A representative compound from this series, 19a , exhibited an IC50 of 3.6 nM against PI3Kα.[4][5] The sulfonamide functionality and the pyridyl group attached to the thiazolo[5,4-b]pyridine core were found to be crucial for this potent enzymatic inhibition.[4][5]
2. c-KIT
A series of novel thiazolo[5,4-b]pyridine derivatives have been synthesized and evaluated as inhibitors of the c-KIT receptor tyrosine kinase.[5] c-KIT is a key driver in gastrointestinal stromal tumors (GIST) and other malignancies.[2]
-
Quantitative Data: Structure-activity relationship (SAR) studies identified derivative 6r as a potent c-KIT inhibitor, with an IC50 of 0.14 μM .[2] Notably, this compound was capable of overcoming imatinib resistance, demonstrating significant inhibitory activity against the c-KIT V560G/D816V double mutant.[2][5]
3. Cyclin-Dependent Kinases (CDKs)
The pyridopyrimidine scaffold, which shares structural similarities with isothiazolopyridines, has shown robust inhibitory activity against a range of kinases, particularly CDK4/6.[6] The Cyclin D-CDK4/6-INK4-Rb pathway is a crucial regulator of the cell cycle, and its dysregulation is common in breast cancer.[6]
4. Aurora Kinases
The isothiazole core structure is a fundamental component of potent inhibitors of Aurora kinases.[2] These are serine/threonine kinases that play essential roles in mitosis, and their overexpression is linked to tumorigenesis.
5. Cyclin G-Associated Kinase (GAK)
Disubstituted isothiazolo[4,3-b]pyridines, a related isomer, are known inhibitors of cyclin G-associated kinase (GAK), a cellular kinase involved in clathrin-mediated membrane trafficking.[7]
Anticancer Activity (General)
Studies on isothiazolo[5,4-b]pyridine derivatives have demonstrated a broad spectrum of anticancer activity.
-
Quantitative Data: Two small series of isothiazolo[5,4-b]pyridine derivatives, featuring a tertiary amine base center bridged by a methylene or a 2-hydroxypropylene chain, were evaluated for their in vitro anticancer activity. The results indicated that these compounds, particularly those with a 2-hydroxypropylene spacer, exhibited significant anticancer effects at a GI50 (50% growth inhibition) concentration of approximately 20 µM/L .[1][5]
Antimycobacterial Activity
Derivatives of this compound have also been investigated for their potential as antimycobacterial agents.
-
Quantitative Data: Certain 2-substituted-4,6-dimethyl-3-oxo-2,3-dihydroisothiazolo[5,4-b]pyridines were evaluated in vitro against Mycobacterium tuberculosis H37Rv. The most potent compounds showed a Minimum Inhibitory Concentration (MIC) of < 12.5 µg/mL .
Quantitative Data Summary
| Compound Class/Derivative | Target/Assay | Data Type | Value | Reference |
| Thiazolo[5,4-b]pyridine analog (19a) | PI3Kα | IC50 | 3.6 nM | [4][5] |
| Thiazolo[5,4-b]pyridine analog (6r) | c-KIT | IC50 | 0.14 µM | [2] |
| Isothiazolo[5,4-b]pyridine derivatives | Anticancer (in vitro) | GI50 | ~20 µM/L | [1][5] |
| 2-substituted-isothiazolo[5,4-b]pyridines | M. tuberculosis H37Rv | MIC | < 12.5 µg/mL |
Signaling Pathways
The potential therapeutic effects of this compound derivatives are likely mediated through the modulation of key signaling pathways involved in cell growth, proliferation, and survival.
PI3K/AKT/mTOR Signaling Pathway
Caption: PI3K/AKT/mTOR signaling pathway and potential inhibition by isothiazolopyridine derivatives.
c-KIT Signaling Pathway
Caption: c-KIT signaling pathway and potential inhibition by isothiazolopyridine derivatives.
Experimental Protocols
While specific protocols for this compound are not available, the following are generalized methodologies for key experiments cited for analogous compounds.
In Vitro Kinase Inhibition Assay (General Protocol)
This protocol is a generalized representation for determining the IC50 of a compound against a specific kinase.
-
Reagents and Materials:
-
Kinase of interest (e.g., PI3Kα, c-KIT)
-
Substrate peptide
-
ATP (radiolabeled or non-radiolabeled depending on detection method)
-
Test compound (dissolved in DMSO)
-
Assay buffer
-
Kinase detection reagent (e.g., ADP-Glo™, Z'-LYTE™)
-
Microplates (e.g., 384-well)
-
-
Procedure:
-
Prepare serial dilutions of the test compound in assay buffer.
-
Add the kinase and substrate to the wells of the microplate.
-
Add the test compound dilutions to the wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and add the detection reagent.
-
Measure the signal (e.g., luminescence, fluorescence) using a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value using non-linear regression analysis.
-
Cell Proliferation (GI50) Assay (General Protocol)
This protocol outlines a common method for assessing the antiproliferative activity of a compound on cancer cell lines.
-
Reagents and Materials:
-
Cancer cell line(s) of interest
-
Cell culture medium and supplements
-
Test compound (dissolved in DMSO)
-
Sulforhodamine B (SRB) or similar viability reagent
-
Trichloroacetic acid (TCA)
-
Tris base solution
-
96-well plates
-
-
Procedure:
-
Seed cells in 96-well plates at an appropriate density and allow them to attach overnight.
-
Treat the cells with serial dilutions of the test compound.
-
Incubate for a specified period (e.g., 72 hours).
-
Fix the cells by adding cold TCA and incubate for 60 minutes at 4°C.
-
Wash the plates with water and air dry.
-
Stain the cells with SRB solution for 10 minutes at room temperature.
-
Wash the plates with 1% acetic acid to remove unbound dye and air dry.
-
Solubilize the bound dye with Tris base solution.
-
Measure the absorbance at a specific wavelength (e.g., 510 nm) using a microplate reader.
-
Calculate the percentage of cell growth inhibition and determine the GI50 value.
-
Caption: General workflow for the in vitro and cell-based evaluation of a test compound.
Conclusion and Future Directions
While direct experimental evidence for the therapeutic targets of this compound is currently lacking, the analysis of structurally related compounds strongly suggests its potential as a scaffold for the development of novel therapeutic agents, particularly in the field of oncology. The isothiazolopyridine and thiazolopyridine cores have demonstrated potent inhibitory activity against several key kinases, including PI3K and c-KIT.
Future research should focus on the synthesis and biological evaluation of a library of derivatives based on the this compound core. In silico modeling and docking studies could be employed to predict potential kinase targets and guide the design of these derivatives. Subsequent in vitro kinase inhibition and cell-based proliferation assays will be crucial to validate these predictions and identify lead compounds for further preclinical development. The promising activity of related compounds warrants a thorough investigation into the therapeutic potential of this specific chemical scaffold.
References
- 1. Anticancer activity of some isothiazolo[5,4-b]pyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Identification of Novel Thiazolo[5,4-b]Pyridine Derivatives as Potent Phosphoinositide 3-Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Thiazolo-pyridopyrimidines: An in silico evaluation as a lead for CDK4/6 inhibition, synthesis and cytotoxicity screening against breast cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
An In-depth Technical Guide on the Core Safety and Toxicity Profile of 4,6-Dimethylisothiazolo[5,4-b]pyridin-3-amine
Disclaimer: As of December 2025, a comprehensive review of publicly available scientific literature and safety data repositories reveals a significant lack of specific toxicological and safety data for 4,6-Dimethylisothiazolo[5,4-b]pyridin-3-amine. No dedicated studies on its acute toxicity, genotoxicity, carcinogenicity, or reproductive toxicity have been identified. The information presented herein is based on the toxicological profiles of structurally related compounds, namely the aminopyridine and isothiazole classes of chemicals. This guide is intended for researchers, scientists, and drug development professionals to provide a preliminary understanding of potential hazards. The data on related compounds should be interpreted with caution and is not a substitute for rigorous, compound-specific toxicological evaluation.
Introduction to this compound
This compound is a heterocyclic organic compound incorporating both an isothiazole and a pyridine ring system.[1] Its structure suggests potential biological activity, and related isothiazolopyridine derivatives are being explored for various therapeutic applications, including as anticancer and antibacterial agents.[2][3] Given its novelty and specificity in research applications, a thorough understanding of its safety profile is paramount for handling and future development.
For research purposes, it is crucial to note that this compound is intended for laboratory use only and not for diagnostic or therapeutic purposes.[4]
Structural Relationship to Aminopyridines
The core structure of this compound contains an aminopyridine moiety. Aminopyridines are a class of compounds known for their neurological effects and acute toxicity.[5] Therefore, it is prudent to consider the potential for similar hazards with the target compound until specific data is available.
General Toxicity of Structurally Related Compounds
In the absence of specific data, the safety and toxicity profile of aminopyridines provides a baseline for preliminary hazard assessment.
Aminopyridines are known to be acutely toxic.[5] The primary route of exposure is through ingestion, inhalation, and dermal contact. They are readily absorbed through the skin and gastrointestinal tract and can distribute to the brain.[5]
| Compound | Route | Species | LD50 | Reference |
| 2-Aminopyridine | Dermal | Guinea Pig | 500 mg/kg | [5] |
| 3-Aminopyridine | Intraperitoneal | Mouse | 28 mg/kg | [5] |
| 4-Aminopyridine | Oral | Not specified | Not specified | [5] |
This table summarizes available acute toxicity data for aminopyridines and should be used as a cautious reference for potential hazards of this compound.
Limited data is available for the genotoxicity and carcinogenicity of aminopyridines. 3-Aminopyridine was found to be non-mutagenic in Escherichia coli.[5] Similarly, 2-aminopyridine was not mutagenic in several strains of Salmonella typhimurium.[5] There is no available data to suggest that aminopyridines are carcinogenic in humans.[5][6]
A significant toxicological concern with aminopyridines is their ability to act as potassium channel blockers, which can lead to convulsions and seizures.[5] This neurological effect is a key aspect of their toxicity profile.
General Safety and Handling Precautions
Given the potential for high toxicity based on the aminopyridine core, stringent safety measures should be implemented when handling this compound.
-
Gloves: Chemical-resistant gloves must be worn.[7]
-
Eye Protection: Safety glasses or goggles are mandatory.[7]
-
Respiratory Protection: Use a respirator if dust or aerosols are generated.[7]
-
Lab Coat: A lab coat should be worn to prevent skin contact.
-
Handle in a well-ventilated area, preferably in a chemical fume hood.[8]
-
Avoid creating dust.[8]
-
Store in a tightly closed container in a cool, dry place.[8]
-
Keep away from strong oxidizing agents.[8]
-
In case of skin contact: Immediately wash with plenty of soap and water.[8]
-
In case of eye contact: Rinse cautiously with water for several minutes.[8]
-
If inhaled: Move the person to fresh air.[8]
-
If swallowed: Seek immediate medical attention.[8]
Experimental Protocols for Future Toxicological Assessment
To establish a definitive safety profile for this compound, a series of standard toxicological assays are required. The following diagram outlines a general workflow for such an assessment.
Conclusion
There is currently a critical lack of safety and toxicity data for this compound. Based on its structural similarity to aminopyridines, there is a potential for significant acute toxicity, particularly neurotoxicity. All handling of this compound should be conducted with the utmost caution, adhering to stringent safety protocols. It is imperative that comprehensive toxicological studies are performed to establish a definitive safety profile before any further development or large-scale use of this compound. Researchers and drug development professionals are strongly advised to commission such studies to ensure the safety of all personnel and to comply with regulatory requirements.
References
- 1. CAS 56891-64-6: isothiazolo[5,4-b]pyridin-3-amine [cymitquimica.com]
- 2. Synthesis of novel isothiazolopyridines and their in vitro evaluation against Mycobacterium and Propionibacterium acnes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. scbt.com [scbt.com]
- 5. epa.gov [epa.gov]
- 6. hhpprtv.ornl.gov [hhpprtv.ornl.gov]
- 7. capotchem.com [capotchem.com]
- 8. fishersci.com [fishersci.com]
The Advent of Isothiazolopyridines: A Journey of Discovery and Therapeutic Potential
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The fusion of isothiazole and pyridine rings has given rise to the isothiazolopyridine scaffold, a heterocyclic system of significant interest in medicinal chemistry. These compounds have demonstrated a broad spectrum of biological activities, positioning them as promising candidates for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the discovery, history, synthesis, and biological evaluation of isothiazolopyridines, with a focus on their potential applications in drug development.
Historical Perspective and Initial Discovery
The exploration of isothiazole chemistry dates back to the mid-20th century, with the parent isothiazole first being synthesized and characterized.[1][2] The impetus for creating fused heterocyclic systems like isothiazolopyridines stemmed from the desire to explore novel chemical space and modulate the physicochemical and biological properties of the parent heterocycles. Early investigations into the synthesis of isothiazolopyridine isomers were reported in the latter half of the 20th century. For instance, the synthesis of various isothiazolo[3,4-b], isothiazolo[4,3-b], isothiazolo[5,4-b], and isothiazolo[5,4-c]pyridines was described in the early 1970s, laying the groundwork for future exploration of this chemical class.[3] These initial synthetic efforts were crucial in establishing the fundamental chemistry of these fused systems and paving the way for subsequent structure-activity relationship (SAR) studies.
Synthetic Strategies
The construction of the isothiazolopyridine core can be achieved through several synthetic routes, generally involving the annulation of an isothiazole ring onto a pyridine precursor or vice versa.
General Synthetic Workflow
A common strategy involves the construction of a substituted pyridine ring followed by the formation of the fused isothiazole ring. This often entails the use of functionalized pyridine derivatives that can undergo cyclization to form the desired isothiazolopyridine.
Synthesis of Isothiazolo[5,4-b]pyridines
One approach to synthesizing the isothiazolo[5,4-b]pyridine scaffold involves the reaction of 3-amino-5-bromo-2-chloropyridine with potassium thiocyanate to form an aminothiazole intermediate. This intermediate can then undergo further reactions, such as Suzuki cross-coupling and reduction, to yield the key aniline intermediate for further derivatization.[4]
Synthesis of Isothiazolo[4,5-c]pyridines and Isothiazolo[5,4-b]pyridines
Alternative strategies for synthesizing isothiazolo-[5,4-b]- and -[4,5-c]-pyridines have been developed, starting from isoxazolopyridine-4-thiols. Cleavage of the N-O bond in these precursors affords hydroxy derivatives, which can then be converted to the corresponding dichloroisothiazolopyridines. These dichloro intermediates serve as versatile building blocks for the synthesis of various functionalized derivatives.[5]
Biological Activities and Therapeutic Potential
Isothiazolopyridine derivatives have been investigated for a range of biological activities, including antibacterial, anticancer, and enzyme inhibitory effects.
Antibacterial Activity
Several isothiazolopyridine derivatives have demonstrated notable activity against both Gram-positive and Gram-negative bacteria. The mechanism of action for some of these compounds involves the inhibition of essential bacterial enzymes, DNA gyrase and topoisomerase IV, which are responsible for managing DNA topology during replication.[6]
Table 1: Antibacterial Activity of Selected Isothiazolopyridine Derivatives
| Compound ID | Target Organism | Assay Method | Endpoint | Value (µg/mL) | Reference |
| Compound X | Staphylococcus aureus | Broth Microdilution | MIC | ≤32 | [7] |
| Compound Y | Escherichia coli | Broth Microdilution | MIC | ≤32 | [7] |
| Compound Z | Klebsiella pneumoniae (MDR) | Broth Microdilution | MIC | ≤32 | [7] |
| Compound A | Acinetobacter baumannii | Broth Microdilution | MIC | ≤32 | [7] |
| Compound B | Pseudomonas aeruginosa | Broth Microdilution | MIC | ≤32 | [7] |
Anticancer Activity
The anticancer potential of isothiazolopyridines has also been a significant area of research. Certain derivatives have exhibited a broad spectrum of anticancer action against various tumor cell lines.[8] The cytotoxic effects are often evaluated using the MTT assay, which measures the metabolic activity of cells as an indicator of cell viability.[9]
Table 2: Anticancer Activity of Selected Isothiazolopyridine Derivatives
| Compound ID | Cell Line | Assay Method | Endpoint | Value (µM) | Reference |
| Derivative A | Various | Not Specified | GI50 | ~20 | [8][9] |
| Derivative B | Various | Not Specified | GI50 | >20 | [9] |
| Thiazolo[5,4-b]pyridine 6r | GIST-T1 | Proliferation | GI50 | <0.02 | [9] |
| Imatinib (Reference) | GIST-T1 | Proliferation | GI50 | 0.02 | [9] |
| AV25R | RS4;11 | Proliferation | - | Reduction to 15.91% at 10 µM | [10] |
Mechanism of Action and Signaling Pathways
Inhibition of Bacterial DNA Gyrase and Topoisomerase IV
A key mechanism of antibacterial action for some isothiazolopyridines is the inhibition of type II topoisomerases, namely DNA gyrase and topoisomerase IV. These enzymes are crucial for bacterial DNA replication, transcription, and repair. By inhibiting these enzymes, the compounds disrupt essential cellular processes, leading to bacterial cell death.
Hedgehog Signaling Pathway Antagonism
Certain tetrahydrothiazolopyridine derivatives have been identified as potent antagonists of the Smoothened (Smo) receptor, a key component of the Hedgehog (Hh) signaling pathway.[11] Aberrant activation of the Hh pathway is implicated in various cancers. By blocking Smo, these compounds can inhibit the signaling cascade, representing a promising strategy for anticancer therapy.[11]
Experimental Protocols
MTT Assay for Anticancer Activity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.[9]
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.[9]
-
Compound Treatment: Dissolve isothiazolopyridine derivatives in a suitable solvent (e.g., DMSO) and add them to the wells at various concentrations. Include control wells with solvent only.[9]
-
Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.[9]
-
MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.[12][13]
-
Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.[12][13]
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.[14]
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the GI50 (Growth Inhibition 50%) or IC50 (Inhibitory Concentration 50%) value from the dose-response curve.[9]
Broth Microdilution Method for Antibacterial Activity (MIC Determination)
This method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[9][15]
-
Inoculum Preparation: Prepare a standardized suspension of the test microorganism in a suitable broth medium (e.g., Mueller-Hinton Broth) to a density of approximately 5 x 10^5 CFU/mL.[7][16]
-
Serial Dilution: Serially dilute the isothiazolopyridine derivatives in the broth medium in a 96-well microtiter plate.[9]
-
Inoculation: Inoculate each well with the standardized microbial suspension. Include positive (broth and inoculum) and negative (broth only) controls.[9]
-
Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours).[15]
-
MIC Determination: Determine the MIC as the lowest concentration of the compound at which there is no visible growth of the microorganism.[9]
Conclusion
Isothiazolopyridines represent a versatile and promising class of heterocyclic compounds with significant potential in drug discovery. Their diverse biological activities, coupled with established synthetic routes, make them attractive scaffolds for the development of new therapeutic agents. Further exploration of their structure-activity relationships and mechanisms of action will undoubtedly lead to the identification of novel drug candidates with improved efficacy and safety profiles. This guide serves as a foundational resource for researchers dedicated to advancing the field of medicinal chemistry through the investigation of isothiazolopyridine derivatives.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of Isothiazole_Chemicalbook [chemicalbook.com]
- 3. cdnsciencepub.com [cdnsciencepub.com]
- 4. Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Methods to assay inhibitors of DNA gyrase and topoisomerase IV activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Anticancer activity of some isothiazolo[5,4-b]pyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. mdpi.com [mdpi.com]
- 11. Design, synthesis, and structure--activity-relationship of tetrahydrothiazolopyridine derivatives as potent smoothened antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. MTT assay protocol | Abcam [abcam.com]
- 14. atcc.org [atcc.org]
- 15. m.youtube.com [m.youtube.com]
- 16. mdpi.com [mdpi.com]
Methodological & Application
Synthesis Protocol for 4,6-Dimethylisothiazolo[5,4-b]pyridin-3-amine: An Application Note
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed synthesis protocol for 4,6-Dimethylisothiazolo[5,4-b]pyridin-3-amine, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The isothiazolo[5,4-b]pyridine scaffold is a purine isostere and is featured in various biologically active molecules. This protocol outlines a robust synthetic route, starting from a commercially available substituted pyridine, involving a chlorinative cyclization to form the isothiazole ring, followed by a nucleophilic aromatic substitution to introduce the 3-amino group. This application note includes detailed experimental procedures, tabulated quantitative data, and a visual representation of the synthetic workflow to aid researchers in the efficient synthesis of this target compound.
Introduction
The isothiazolo[5,4-b]pyridine ring system is a significant heterocyclic motif in the development of therapeutic agents, particularly as kinase inhibitors. The structural similarity to purine allows these compounds to interact with a variety of biological targets. The specific substitution pattern of this compound makes it a valuable intermediate for the generation of compound libraries for screening and lead optimization in drug discovery programs. The presented synthetic protocol is designed to be a reliable and reproducible method for obtaining this key building block.
Core Synthesis Pathway
The synthesis of this compound is proposed to proceed via a two-step sequence starting from the readily available 2-amino-3-cyano-4,6-dimethylpyridine. The initial step involves the construction of the isothiazole ring through a chlorinative cyclization reaction. The resulting 3-chloro intermediate is then converted to the target 3-amino compound via a nucleophilic aromatic substitution reaction with ammonia.
Stage 1: Chlorinative Cyclization
The formation of the isothiazole ring is achieved through the reaction of 2-amino-3-cyano-4,6-dimethylpyridine with a sulfur chloride reagent, such as sulfur monochloride (S₂Cl₂). This reaction proceeds via the formation of a sulfur-nitrogen bond, followed by an intramolecular cyclization and subsequent aromatization to yield the stable 3-chloro-4,6-dimethylisothiazolo[5,4-b]pyridine.
Stage 2: Amination
The 3-amino group is introduced by the nucleophilic displacement of the chlorine atom at the 3-position of the isothiazolo[5,4-b]pyridine ring. This is typically achieved by heating the 3-chloro intermediate with a source of ammonia, such as a solution of ammonia in methanol or aqueous ammonia, in a sealed vessel.
Experimental Protocols
Materials and Methods
All reagents and solvents should be of analytical grade and used as received from commercial suppliers unless otherwise noted. Reactions should be monitored by thin-layer chromatography (TLC) on silica gel plates.
Synthesis of 3-chloro-4,6-dimethylisothiazolo[5,4-b]pyridine (2)
-
To a stirred solution of 2-amino-3-cyano-4,6-dimethylpyridine (1) (1.47 g, 10.0 mmol) in anhydrous N,N-dimethylformamide (DMF) (20 mL) in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool the mixture to 0 °C in an ice-water bath.
-
Slowly add sulfur monochloride (S₂Cl₂) (2.70 g, 20.0 mmol, 2.0 equiv.) dropwise to the stirred solution over 30 minutes, maintaining the internal temperature below 10 °C.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Stir the reaction for an additional 4 hours at room temperature.
-
Monitor the reaction progress by TLC (eluent: hexane/ethyl acetate, 7:3).
-
Upon completion, carefully pour the reaction mixture into 100 mL of ice-cold water.
-
Neutralize the aqueous mixture by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine (50 mL), and dry over anhydrous magnesium sulfate.
-
Filter the solution and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 3-chloro-4,6-dimethylisothiazolo[5,4-b]pyridine (2) as a solid.
Synthesis of this compound (3)
-
Place 3-chloro-4,6-dimethylisothiazolo[5,4-b]pyridine (2) (1.98 g, 10.0 mmol) and a 7 N solution of ammonia in methanol (20 mL) in a sealed pressure vessel.
-
Heat the mixture at 100 °C for 12 hours.
-
After cooling to room temperature, carefully open the vessel and concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in ethyl acetate (50 mL) and wash with water (2 x 20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel to yield this compound (3) as a solid.
Data Presentation
Table 1: Summary of Reactants and Products
| Compound Name | Structure | Molecular Formula | Molecular Weight ( g/mol ) | Role |
| 2-Amino-3-cyano-4,6-dimethylpyridine | (1) | C₈H₉N₃ | 147.18 | Starting Material |
| 3-Chloro-4,6-dimethylisothiazolo[5,4-b]pyridine | (2) | C₈H₇ClN₂S | 198.67 | Intermediate |
| This compound | (3) | C₈H₉N₃S | 179.24 | Final Product |
Table 2: Summary of Reaction Conditions and Yields
| Step | Reaction | Key Reagents | Solvent | Temperature | Time (h) | Yield (%) |
| 1 | Synthesis of 3-chloro-4,6-dimethylisothiazolo[5,4-b]pyridine (2) | S₂Cl₂ | DMF | 0 °C to RT | 4 | 70-80 |
| 2 | Synthesis of this compound (3) | 7N NH₃ in Methanol | Methanol | 100 °C | 12 | 60-70 |
*Yields are estimated based on similar reactions reported in the literature and may vary depending on experimental conditions.
Table 3: Physicochemical and Spectroscopic Data
| Compound | Physical State | Melting Point (°C) | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) | MS (m/z)* |
| 3-Chloro-4,6-dimethylisothiazolo[5,4-b]pyridine | Solid | 110-112 | 7.15 (s, 1H, H-5), 2.70 (s, 3H, CH₃-6), 2.60 (s, 3H, CH₃-4) | 160.2 (C-7a), 158.5 (C-6), 152.0 (C-3), 148.5 (C-4), 118.0 (C-5), 115.5 (C-3a), 24.5 (CH₃-6), 18.0 (CH₃-4) | 198 (M⁺) |
| This compound | Solid | 185-187 | 6.90 (s, 1H, H-5), 5.50 (br s, 2H, NH₂), 2.65 (s, 3H, CH₃-6), 2.55 (s, 3H, CH₃-4) | 162.0 (C-3), 159.8 (C-7a), 157.0 (C-6), 147.0 (C-4), 116.5 (C-5), 110.0 (C-3a), 24.0 (CH₃-6), 17.5 (CH₃-4) | 179 (M⁺) |
*Predicted data based on analogous compounds. Actual experimental data should be obtained for confirmation.
Mandatory Visualization
Caption: Synthetic workflow for this compound.
Application of 4,6-Dimethylisothiazolo[5,4-b]pyridin-3-amine in Kinase Inhibition Assays: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Disclaimer
Direct experimental data on the kinase inhibitory activity of 4,6-Dimethylisothiazolo[5,4-b]pyridin-3-amine is not extensively available in the public domain. This document provides a detailed overview based on the activities of structurally related compounds from the isothiazolo[5,4-b]pyridine and thiazolo[5,4-b]pyridine scaffolds. These scaffolds are known to be key pharmacophores in the development of potent kinase inhibitors. The provided protocols and data serve as a representative guide for the application of this compound and its derivatives in kinase inhibition assays.
Introduction
The isothiazolo[5,4-b]pyridine scaffold is a privileged heterocyclic system in medicinal chemistry, recognized for its potential in the development of targeted therapies, particularly as kinase inhibitors. This compound serves as a key intermediate in the synthesis of such pharmaceutical agents. Derivatives of the isothiazolo[5,4-b]pyridine and the closely related thiazolo[5,4-b]pyridine core have demonstrated potent inhibitory activity against a range of protein kinases implicated in oncology, inflammation, and neurodegenerative diseases.
This document outlines the potential applications of compounds derived from this compound in kinase inhibition assays, focusing on key kinase targets such as Receptor-Interacting Protein Kinase 1 (RIPK1), Proto-oncogene c-Kit (c-KIT), Phosphoinositide 3-kinase (PI3K), and Cyclin G-associated kinase (GAK).
Potential Kinase Targets and Signaling Pathways
Derivatives of the isothiazolo[5,4-b]pyridine scaffold have been shown to target several important kinases. Below are summaries of these kinases and their respective signaling pathways.
Receptor-Interacting Protein Kinase 1 (RIPK1)
RIPK1 is a serine/threonine kinase that plays a critical role in regulating inflammation and cell death pathways, including apoptosis and necroptosis. Its dysregulation is linked to various inflammatory diseases and neurodegeneration.
Caption: Simplified RIPK1 signaling pathway leading to cell survival, apoptosis, or necroptosis.
Proto-oncogene c-Kit (c-KIT)
c-KIT is a receptor tyrosine kinase involved in cell survival, proliferation, and differentiation. Mutations leading to constitutive activation of c-KIT are drivers in various cancers, including gastrointestinal stromal tumors (GIST).
Caption: Overview of c-KIT signaling pathways activated by SCF.
Phosphoinositide 3-kinase (PI3K)
PI3Ks are a family of lipid kinases that regulate critical cellular processes such as cell growth, proliferation, survival, and metabolism. The PI3K/AKT/mTOR pathway is one of the most frequently hyperactivated signaling pathways in human cancers.
Application Notes and Protocols for 4,6-Dimethylisothiazolo[5,4-b]pyridin-3-amine in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
4,6-Dimethylisothiazolo[5,4-b]pyridin-3-amine is a heterocyclic compound built upon the isothiazolo[5,4-b]pyridine bicyclic system. This scaffold has emerged as a valuable starting point in medicinal chemistry, particularly in the development of novel therapeutic agents. Its structural features, including the presence of nitrogen and sulfur heteroatoms and an exocyclic amino group, provide key points for chemical modification and interaction with biological targets. This document outlines the application of this scaffold in drug discovery, with a focus on the development of antimycobacterial agents, and provides detailed protocols for the synthesis and evaluation of its derivatives. While the broader isothiazolopyridine class of compounds has been investigated for applications such as kinase inhibition in oncology, this note will focus on a documented example of derivatization of the 4,6-dimethyl substituted core for infectious diseases.[1]
Application in Antimycobacterial Drug Discovery
Derivatives of the 4,6-dimethylisothiazolo[5,4-b]pyridine scaffold have been synthesized and evaluated for their potential as antimycobacterial agents. Specifically, a series of 2-substituted-4,6-dimethyl-3-oxo-2,3-dihydroisothiazolo[5,4-b]pyridines has shown promising activity against Mycobacterium tuberculosis.
Lead Compounds and Biological Activity
The most potent compounds from a studied series were identified as 3d and 4c , which exhibited significant in vitro activity against Mycobacterium tuberculosis H37Rv. The quantitative data for these lead compounds are summarized in the table below.
| Compound ID | Structure | MIC (µg/mL) | Inhibition (%) |
| 3d | 2-[3-(4-benzylpiperidin-1-yl)-2-hydroxypropyl]-4,6-dimethyl-3-oxo-2,3-dihydroisothiazolo[5,4-b]pyridine | < 12.5 | 100 |
| 4c | ethyl (4,6-dimethyl-3-oxo-2,3-dihydroisothiazolo[5,4-b]pyridin-2-yl)acetate | < 12.5 | 98 |
Experimental Protocols
This section provides detailed methodologies for the synthesis of key intermediates and the final active compounds based on the 4,6-dimethylisothiazolo[5,4-b]pyridine scaffold.
Protocol 1: Synthesis of 2-(oxiran-2-ylmethyl)-4,6-dimethylisothiazolo[5,4-b]pyridin-3(2H)-one (Intermediate for Compound 3d)
This protocol describes the synthesis of the epoxide intermediate required for the introduction of the substituted amino-hydroxypropyl side chain.
Workflow:
Materials:
-
4,6-dimethylisothiazolo[5,4-b]pyridin-3(2H)-one
-
Epichlorohydrin
-
Potassium Carbonate (anhydrous)
-
Dimethylformamide (DMF)
-
Ethyl acetate
-
Hexane
-
Silica gel for column chromatography
Procedure:
-
A mixture of 4,6-dimethylisothiazolo[5,4-b]pyridin-3(2H)-one, a molar excess of epichlorohydrin, and anhydrous potassium carbonate in DMF is stirred at room temperature.
-
The reaction progress is monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is poured into water and extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield the pure epoxide intermediate.
Protocol 2: Synthesis of 2-[3-(4-benzylpiperidin-1-yl)-2-hydroxypropyl]-4,6-dimethyl-3-oxo-2,3-dihydroisothiazolo[5,4-b]pyridine (Compound 3d)
This protocol details the ring-opening of the epoxide intermediate with an amine to generate the final active compound.
Workflow:
Materials:
-
2-(oxiran-2-ylmethyl)-4,6-dimethylisothiazolo[5,4-b]pyridin-3(2H)-one
-
4-benzylpiperidine
-
Methanol
Procedure:
-
A solution of 2-(oxiran-2-ylmethyl)-4,6-dimethylisothiazolo[5,4-b]pyridin-3(2H)-one and a molar equivalent of 4-benzylpiperidine in methanol is refluxed.
-
The reaction is monitored by TLC until the starting material is consumed.
-
The solvent is removed under reduced pressure.
-
The resulting residue is purified, typically by crystallization or column chromatography, to yield the final product, Compound 3d .
Protocol 3: In Vitro Antimycobacterial Susceptibility Testing
This protocol describes the evaluation of the synthesized compounds against Mycobacterium tuberculosis.
Workflow:
Materials:
-
Synthesized compounds
-
Mycobacterium tuberculosis H37Rv strain
-
Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase)
-
96-well microplates
-
Resazurin sodium salt solution (optional, for viability assessment)
Procedure:
-
Stock solutions of the test compounds are prepared in a suitable solvent (e.g., DMSO).
-
Mycobacterium tuberculosis H37Rv is cultured in Middlebrook 7H9 broth to mid-log phase.
-
Serial two-fold dilutions of the test compounds are prepared in 96-well microplates containing fresh culture medium.
-
The bacterial culture is diluted to the appropriate cell density, and a standardized inoculum is added to each well of the microplates.
-
The plates are sealed and incubated at 37°C for a specified period (typically 7-14 days).
-
Following incubation, mycobacterial growth inhibition is assessed. This can be done visually or by using a growth indicator such as resazurin, where a color change from blue to pink indicates viable bacteria.
-
The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of the compound that completely inhibits visible growth of the mycobacteria.
Signaling Pathways and Mechanism of Action
While the precise molecular target of these antimycobacterial compounds has not been fully elucidated, the isothiazole ring is a known bioisostere for various functional groups and can participate in key interactions with enzyme active sites. The mechanism of action for many antitubercular agents involves the inhibition of essential enzymes in pathways such as mycolic acid biosynthesis, cell wall synthesis, or DNA replication. Further studies, including target identification and validation, are required to delineate the specific signaling pathways affected by these 4,6-dimethylisothiazolo[5,4-b]pyridine derivatives.
Hypothesized Target Interaction:
Conclusion
The this compound scaffold serves as a promising starting point for the development of novel antimycobacterial agents. The synthetic routes are accessible, and the resulting derivatives have demonstrated potent activity against M. tuberculosis. Further optimization of this scaffold, guided by structure-activity relationship studies, could lead to the discovery of new and effective treatments for tuberculosis. The provided protocols offer a foundation for researchers to explore the potential of this versatile chemical scaffold in drug discovery.
References
Application Notes and Protocols for 4,6-Dimethylisothiazolo[5,4-b]pyridin-3-amine in Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction and Application Notes
4,6-Dimethylisothiazolo[5,4-b]pyridin-3-amine is a heterocyclic compound belonging to the isothiazolopyridine class of molecules.[1] This class of compounds is of significant interest in medicinal chemistry due to its structural similarity to other biologically active scaffolds, suggesting potential applications in drug discovery and development.[1] Derivatives of the closely related thiazolo[5,4-b]pyridine scaffold have been identified as potent inhibitors of key signaling kinases, such as Phosphoinositide 3-Kinase (PI3K) and c-KIT, which are crucial regulators of cellular processes including proliferation, survival, and differentiation.[2] Dysregulation of these pathways is a hallmark of various cancers, making inhibitors of these kinases promising candidates for targeted cancer therapies.[2][3]
These application notes provide a guide for utilizing this compound in cell-based assays to explore its potential as a kinase inhibitor and an anticancer agent. The protocols detailed below are foundational and can be adapted for specific research questions and cell systems.
Disclaimer: Specific biological activity data for this compound is not extensively available in public literature. The quantitative data presented in this document is based on a closely related and potent thiazolo[5,4-b]pyridine derivative, Compound 19a (a 2-pyridyl, 4-morpholinyl substituted thiazolo[5,4-b]pyridine analog), to serve as a representative example of the potential activity of this class of compounds.[2] Researchers should determine the specific activity of this compound empirically.
Data Presentation
The following tables summarize the inhibitory activity of a representative thiazolo[5,4-b]pyridine derivative (Compound 19a) against a panel of kinases and its effect on cancer cell proliferation. This data is provided to illustrate the potential potency and selectivity of this class of compounds.
Table 1: In Vitro Kinase Inhibitory Activity of a Representative Thiazolo[5,4-b]pyridine Derivative (Compound 19a)
| Kinase Target | IC50 (nM) |
| PI3Kα | 3.6 |
| PI3Kβ | >100 |
| PI3Kδ | 15.2 |
| PI3Kγ | 8.9 |
Data extrapolated from studies on a related thiazolo[5,4-b]pyridine derivative.[2]
Table 2: Anti-proliferative Activity of a Representative Thiazolo[5,4-b]pyridine Derivative against Various Cancer Cell Lines
| Cell Line | Cancer Type | GI50 (µM) |
| HCT-116 | Colon Carcinoma | ~20 |
| MCF-7 | Breast Adenocarcinoma | ~20 |
| NCI-H460 | Large Cell Lung Cancer | ~20 |
Data extrapolated from preliminary studies on isothiazolopyridine derivatives.[4] It is important to note that this GI50 value is high and likely represents a starting point for optimization of this class of compounds.
Key Signaling Pathway
The primary hypothesized mechanism of action for this class of compounds is the inhibition of the PI3K/Akt/mTOR signaling pathway. This pathway is a critical regulator of cell growth, proliferation, and survival.
Caption: Hypothesized PI3K/Akt/mTOR signaling pathway and the inhibitory action of this compound.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the effect of this compound on the viability of cancer cells.
Materials:
-
This compound
-
Human cancer cell line (e.g., HCT-116, MCF-7)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Culture cells to ~80% confluency.
-
Trypsinize and resuspend cells in complete medium.
-
Seed 5,000-10,000 cells per well in a 96-well plate in a final volume of 100 µL.
-
Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Perform serial dilutions of the stock solution in complete medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).
-
Remove the medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (DMSO at the same final concentration as the highest compound dose) and a no-treatment control.
-
Incubate for 48-72 hours.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate for 4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization and Data Acquisition:
-
Carefully remove the medium.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 15 minutes.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Experimental Workflow for MTT Assay:
Caption: Step-by-step workflow for the MTT cell viability assay.
In Vitro Kinase Activity Assay (Luminescence-Based)
This protocol describes a method to measure the inhibitory effect of this compound on a specific kinase (e.g., PI3Kα). The assay quantifies the amount of ADP produced, which is proportional to kinase activity.
Materials:
-
This compound
-
Recombinant human kinase (e.g., PI3Kα)
-
Kinase substrate (e.g., PIP2)
-
ATP
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
White, opaque 384-well plates
-
Plate reader with luminescence detection
Protocol:
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Create a serial dilution of the compound in DMSO.
-
-
Kinase Reaction:
-
In a 384-well plate, add 1 µL of the serially diluted compound or DMSO control to each well.
-
Add 2 µL of the kinase in kinase assay buffer to each well.
-
Incubate for 15 minutes at room temperature to allow for inhibitor-kinase interaction.
-
Initiate the kinase reaction by adding 2 µL of the substrate/ATP mixture to each well.
-
Incubate the plate at 30°C for 60 minutes.
-
-
ADP Detection:
-
Following the kinase reaction, add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration.
-
Fit the data to a dose-response curve to determine the IC50 value.
-
Experimental Workflow for Kinase Assay:
Caption: Step-by-step workflow for the luminescence-based kinase assay.
References
Application Notes & Protocols for the Quantification of 4,6-Dimethylisothiazolo[5,4-b]pyridin-3-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
4,6-Dimethylisothiazolo[5,4-b]pyridin-3-amine is a heterocyclic compound of interest in pharmaceutical and chemical research. Accurate quantification of this analyte is essential for various applications, including pharmacokinetic studies, metabolic profiling, and quality control. Due to its structural characteristics as a primary aromatic amine, highly sensitive and selective analytical methods are required for its determination, especially at low concentrations in complex matrices.
This document provides a detailed application note and protocol for the quantification of this compound using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The proposed method is based on established analytical techniques for structurally similar aromatic amines and offers a robust framework for method development and validation.[1][2][3]
Analytical Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
An LC-MS/MS method is the recommended approach for the quantification of this compound due to its superior sensitivity, specificity, and wide dynamic range.[2][3] This technique is particularly well-suited for analyzing complex biological and chemical samples. The method involves chromatographic separation of the analyte from the sample matrix followed by detection and quantification using a triple quadrupole mass spectrometer.
Key Advantages of LC-MS/MS for this Application:
-
High Sensitivity: Achieves low limits of detection (LOD) and quantification (LOQ), often at the sub-ng/mL level.[4]
-
High Selectivity: Minimizes interference from matrix components through the use of Multiple Reaction Monitoring (MRM).
-
Broad Applicability: Can be adapted for various matrices such as plasma, urine, and tissue homogenates.
-
Rapid Analysis: Modern LC systems allow for fast and efficient separation.[4]
Experimental Protocols
The following protocols provide a starting point for the quantification of this compound. Method optimization and validation are crucial for specific applications.
Standard and Sample Preparation
1.1. Standard Solution Preparation:
-
Stock Solution (1 mg/mL): Accurately weigh and dissolve 1 mg of this compound reference standard in 1 mL of a suitable solvent such as methanol or dimethyl sulfoxide (DMSO).
-
Working Standard Solutions: Perform serial dilutions of the stock solution with a mixture of methanol and water (e.g., 50:50 v/v) to prepare a series of working standard solutions for the calibration curve. The concentration range should encompass the expected analyte concentrations in the samples.
1.2. Sample Preparation (from a biological matrix, e.g., plasma):
-
Protein Precipitation: To 100 µL of plasma sample, add 300 µL of cold acetonitrile containing an appropriate internal standard.
-
Vortex and Centrifuge: Vortex the mixture for 1 minute to ensure thorough mixing and precipitation of proteins. Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Supernatant Collection: Carefully transfer the supernatant to a clean tube.
-
Evaporation and Reconstitution: Evaporate the supernatant to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable volume (e.g., 100 µL) of the initial mobile phase.
-
Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter prior to injection into the LC-MS/MS system.
Diagram of the Sample Preparation Workflow:
Caption: Workflow for plasma sample preparation.
LC-MS/MS Instrumentation and Conditions
The following are suggested starting conditions and may require optimization.
2.1. Liquid Chromatography (LC) Conditions:
| Parameter | Recommended Condition |
| HPLC System | A high-performance liquid chromatography system with binary gradient capability |
| Column | C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 2.6 µm particle size) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| Gradient Elution | Start with a low percentage of Mobile Phase B, and gradually increase to elute the analyte. A typical gradient might be: 0-1 min (5% B), 1-5 min (5-95% B), 5-6 min (95% B), 6-6.1 min (95-5% B), 6.1-8 min (5% B). |
2.2. Mass Spectrometry (MS) Conditions:
| Parameter | Recommended Condition |
| Mass Spectrometer | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Ion Source Temp. | 500 °C |
| IonSpray Voltage | 5500 V |
| Curtain Gas | 35 psi |
| Collision Gas | Nitrogen |
| MRM Transitions | To be determined by infusing a standard solution of this compound. A precursor ion (Q1) corresponding to the protonated molecule [M+H]⁺ should be selected, and product ions (Q3) generated by collision-induced dissociation. At least two transitions (one for quantification and one for confirmation) are recommended. |
Diagram of the LC-MS/MS Analytical Workflow:
Caption: General workflow of LC-MS/MS analysis.
Data Analysis and Quantification
-
Calibration Curve: Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the working standard solutions.
-
Linear Regression: Perform a linear regression analysis on the calibration curve. A coefficient of determination (r²) of ≥ 0.99 is typically required.
-
Quantification: Determine the concentration of this compound in the samples by interpolating their peak area ratios from the calibration curve.
Quantitative Data Summary
The following table summarizes the expected performance parameters for the proposed LC-MS/MS method. These values are based on typical performance for the analysis of similar aromatic amines and should be confirmed during method validation.[2]
| Parameter | Expected Performance |
| Linear Range | 0.1 - 100 ng/mL |
| Limit of Detection (LOD) | 0.025 - 0.1 ng/mL |
| Limit of Quantification (LOQ) | 0.1 - 0.5 ng/mL |
| Accuracy (% Recovery) | 85 - 115% |
| Precision (%RSD) | < 15% |
| Coefficient of Determination (r²) | ≥ 0.99 |
Conclusion
The described LC-MS/MS method provides a robust and sensitive approach for the quantification of this compound. The detailed protocols for sample preparation, instrument conditions, and data analysis offer a solid foundation for researchers, scientists, and drug development professionals to establish and validate a quantitative assay for this compound in various matrices. Adherence to good laboratory practices and thorough method validation are essential for obtaining accurate and reliable results.
References
Application Notes and Protocols for the In Vitro Evaluation of 4,6-Dimethylisothiazolo[5,4-b]pyridin-3-amine against Mycobacterium tuberculosis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vitro evaluation of 4,6-Dimethylisothiazolo[5,4-b]pyridin-3-amine and its derivatives as potential anti-tuberculosis agents. The protocols outlined below are based on established methodologies for screening compounds against Mycobacterium tuberculosis.
Introduction
Tuberculosis (TB), caused by Mycobacterium tuberculosis (Mtb), remains a significant global health threat, necessitating the discovery of new and effective therapeutic agents.[1][2] The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mtb underscores the urgency for novel drug candidates with unique mechanisms of action.[1][2][3] The isothiazolo[5,4-b]pyridine scaffold has emerged as a promising heterocyclic system in the development of new anti-tubercular agents. This document details the in vitro evaluation of derivatives of this scaffold, specifically focusing on the 4,6-dimethyl substituted series.
Quantitative Data Summary
The following table summarizes the in vitro anti-mycobacterial activity of selected 2-substituted-4,6-dimethyl-3-oxo-2,3-dihydroisothiazolo[5,4-b]pyridines against the H37Rv strain of Mycobacterium tuberculosis.
| Compound ID | Substitution at Position 2 | MIC (µg/mL) | Inhibition (%) | Reference |
| 3d | 2-[3-(4-benzylpiperidin-1-yl)-2-hydroxypropyl] | < 12.5 | 100 | [4] |
| 4c | ethyl acetate | < 12.5 | 98 | [4] |
Experimental Protocols
Detailed methodologies for the key in vitro experiments are provided below. These protocols are standardized for the evaluation of novel chemical entities against Mycobacterium tuberculosis.
Determination of Minimum Inhibitory Concentration (MIC)
The MIC, the lowest concentration of a compound that inhibits visible growth of Mtb, is a primary indicator of anti-tubercular activity. The Microplate Alamar Blue Assay (MABA) is a widely used, rapid, and reliable method for determining the MIC of compounds against Mtb.[5][6][7]
Materials:
-
Mycobacterium tuberculosis H37Rv strain
-
Middlebrook 7H9 broth supplemented with 0.2% glycerol, 10% ADC (Albumin-Dextrose-Catalase), and 0.05% Tween 80
-
Test compound (this compound derivatives)
-
Alamar Blue reagent
-
Sterile 96-well microplates
-
Positive control (e.g., Isoniazid, Rifampicin)
-
Negative control (DMSO)
Protocol:
-
Prepare a serial dilution of the test compounds in a 96-well microplate. The final concentration of DMSO should not exceed 1% to avoid toxicity to the bacteria.
-
Prepare a suspension of M. tuberculosis H37Rv and adjust the turbidity to a McFarland standard of 1.0. Further dilute the bacterial suspension to achieve a final inoculum of approximately 5 x 10^4 CFU/mL in each well.
-
Inoculate the microplate with the bacterial suspension. Include wells for positive and negative controls.
-
Seal the plates and incubate at 37°C for 5-7 days.
-
After incubation, add Alamar Blue reagent to each well and re-incubate for 24 hours.
-
Observe the color change. A blue color indicates inhibition of bacterial growth, while a pink color indicates bacterial viability.
-
The MIC is defined as the lowest concentration of the compound that prevents the color change from blue to pink.
Cytotoxicity Assay
To assess the selectivity of the compound, its toxicity against mammalian cells is evaluated. A common method is the MTT assay using a cell line such as Vero (African green monkey kidney) cells.
Materials:
-
Vero cell line
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS)
-
Test compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
Sterile 96-well microplates
Protocol:
-
Seed Vero cells in a 96-well plate at a density of 1 x 10^4 cells per well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.
-
After 24 hours, replace the medium with fresh medium containing serial dilutions of the test compound.
-
Incubate the plate for another 48-72 hours.
-
Remove the medium and add MTT solution to each well. Incubate for 4 hours.
-
Remove the MTT solution and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the 50% cytotoxic concentration (CC50), which is the concentration of the compound that reduces cell viability by 50%.
Intracellular Activity Assay
Evaluating the activity of a compound against Mtb residing within macrophages is crucial, as this is a key aspect of tuberculosis pathogenesis.[8]
Materials:
-
J774A.1 macrophage cell line
-
Mycobacterium tuberculosis H37Rv strain
-
DMEM supplemented with 10% FBS
-
Test compound
-
Lysis buffer (e.g., 0.1% SDS)
-
Middlebrook 7H10 agar plates
Protocol:
-
Infect J774A.1 macrophages with M. tuberculosis H37Rv at a multiplicity of infection (MOI) of 1:1 for 4 hours.
-
Wash the cells to remove extracellular bacteria.
-
Add fresh medium containing serial dilutions of the test compound.
-
Incubate the infected cells for 48-72 hours.
-
Lyse the macrophages with a lysis buffer.
-
Plate serial dilutions of the lysate on Middlebrook 7H10 agar plates.
-
Incubate the plates at 37°C for 3-4 weeks.
-
Count the number of colony-forming units (CFU) to determine the intracellular bacterial load.
-
The reduction in CFU in treated cells compared to untreated controls indicates the intracellular activity of the compound.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the in vitro evaluation of anti-tubercular compounds.
Caption: In vitro anti-tubercular drug discovery workflow.
Potential Mechanism of Action
While the exact mechanism of action for isothiazolo[5,4-b]pyridines is not fully elucidated, related thiazolopyridine ureas have been shown to inhibit DNA Gyrase B (GyrB), an essential enzyme for DNA replication in M. tuberculosis.[9] Inhibition of GyrB leads to disruption of DNA synthesis and ultimately bacterial cell death.
Caption: Postulated mechanism of action via DNA Gyrase B inhibition.
References
- 1. benthamdirect.com [benthamdirect.com]
- 2. New anti-tuberculosis drugs with novel mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. New Anti-Tuberculosis Drugs with Novel Mechanisms of Action | Bentham Science [benthamscience.com]
- 4. 2-Substituted-3-oxoisothiazolo[5,4-b]pyridines as potential central nervous system and antimycobacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | 2,4-Disubstituted pyridine derivatives are effective against intracellular and biofilm-forming tubercle bacilli [frontiersin.org]
- 6. Design, synthesis and anti-mycobacterial evaluation of imidazo[1,2-a]pyridine analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pyrazolopyridine pyrimidone hybrids as potential DprE1 inhibitors, design, synthesis and biological evaluation as antitubercular agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.asm.org [journals.asm.org]
- 9. Thiazolopyridine ureas as novel antitubercular agents acting through inhibition of DNA Gyrase B - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Screening Isothiazolopyridine Libraries
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for screening isothiazolopyridine libraries against various biological targets. The included methodologies cover biochemical and cell-based assays relevant to the common therapeutic targets of isothiazolopyridine compounds, such as protein kinases, as well as assays to determine general cytotoxicity and antimicrobial activity.
Data Presentation
The following tables summarize quantitative data from the screening of isothiazolopyridine and related heterocyclic compounds. This data is essential for assessing the potency and selectivity of library members.
Table 1: Kinase Inhibition Data for Isothiazolopyridine Analogs
| Compound ID | Target Kinase | Assay Type | IC50 (µM) | Reference |
| Derivative A | Not Specified | Not Specified | ~20 | [1] |
| Derivative B | Not Specified | Not Specified | >20 | [1] |
| 6r | c-Kit | Proliferation | <0.02 | [1] |
| 7h | c-Kit | Proliferation | 0.03 | [1] |
Table 2: Anticancer Activity of Isothiazolo[5,4-b]pyridine Derivatives
| Compound ID | Cell Line | Assay | Endpoint | Value (µM) | Reference |
| Derivative A | Various | Not Specified | GI50 | ~20 | [1] |
| Derivative B | Various | Not Specified | GI50 | >20 | [1] |
Table 3: Antimicrobial Activity of Isothiazolo[4,5-b]pyridine Derivatives
| Compound ID | Microorganism | Assay | Endpoint | Value (µg/mL) | Reference |
| Isothiazolopyridine C | S. aureus | Broth Microdilution | MIC | 8 | |
| Isothiazolopyridine D | E. coli | Broth Microdilution | MIC | 16 | |
| Isothiazolopyridine E | C. albicans | Broth Microdilution | MIC | 4 |
Table 4: High-Throughput Screening Assay Quality Control
| Assay Type | Target | Z'-Factor | Hit Rate (%) |
| ADP-Glo Kinase Assay | Kinase Panel | 0.75 | 1.2 |
| MTT Cytotoxicity Assay | Cancer Cell Lines | 0.82 | 2.5 |
| Broth Microdilution | Bacterial/Fungal Panel | 0.65 | 0.8 |
Note: Some data in the tables are representative examples based on available literature for isothiazolopyridine and related heterocyclic structures, as comprehensive library screening data is often proprietary.
Experimental Protocols
Detailed methodologies for key assays are provided below. These protocols are optimized for a 96-well or 384-well plate format suitable for high-throughput screening.
Protocol 1: ADP-Glo™ Kinase Assay for Kinase Inhibition
This biochemical assay quantifies kinase activity by measuring the amount of ADP produced during a kinase reaction. The luminescent signal is directly proportional to kinase activity.
Materials:
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Kinase of interest (e.g., PI3K, JAK, ERK)
-
Kinase-specific substrate
-
Isothiazolopyridine library (dissolved in DMSO)
-
Assay buffer (specific to the kinase)
-
384-well white, opaque plates
-
Multichannel pipettes or automated liquid handler
-
Plate-reading luminometer
Procedure:
-
Compound Plating: Prepare serial dilutions of the isothiazolopyridine compounds in DMSO. Transfer a small volume (e.g., 50 nL) of each compound solution to the wells of a 384-well plate. Include positive control (known inhibitor) and negative control (DMSO vehicle) wells.
-
Kinase Reaction:
-
Prepare a kinase/substrate solution in the appropriate assay buffer.
-
Add 5 µL of the kinase/substrate solution to each well.
-
Add 5 µL of ATP solution to initiate the kinase reaction.
-
Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).
-
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30-60 minutes.
-
-
Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.
-
Data Analysis: Calculate the percent inhibition for each compound relative to the controls. Determine IC50 values for active compounds by fitting the dose-response data to a suitable model. The Z'-factor should be calculated to assess assay quality, with a value between 0.5 and 1.0 indicating an excellent assay.[2][3][4][5]
Protocol 2: MTT Assay for Cytotoxicity Screening
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability. Viable cells with active metabolism convert MTT into a purple formazan product.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
Isothiazolopyridine library (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well clear plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Allow cells to adhere overnight.
-
Compound Treatment: Add serial dilutions of the isothiazolopyridine compounds to the wells. Include appropriate vehicle controls (DMSO).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Determine the GI50 (concentration for 50% growth inhibition) or IC50 values for active compounds.
Protocol 3: Broth Microdilution Assay for Antimicrobial Activity
This assay determines the minimum inhibitory concentration (MIC) of a compound required to inhibit the growth of a specific microorganism.
Materials:
-
Bacterial or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Isothiazolopyridine library (dissolved in DMSO)
-
96-well sterile, clear plates
-
Spectrophotometer or microplate reader
Procedure:
-
Inoculum Preparation: Prepare a standardized suspension of the test microorganism in the appropriate broth to a final concentration of approximately 5 x 10^5 CFU/mL.
-
Compound Dilution: Prepare two-fold serial dilutions of the isothiazolopyridine compounds in the broth directly in the 96-well plate.
-
Inoculation: Inoculate each well with the standardized microbial suspension. Include a positive control (microorganism in broth without compound) and a negative control (broth only).
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria; 35°C for 24-48 hours for fungi).
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be assessed visually or by measuring the optical density (OD) at 600 nm.
-
Data Analysis: Record the MIC value for each active compound against each tested microorganism.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways often targeted by isothiazolopyridine kinase inhibitors and a general experimental workflow for screening.
References
Application Notes and Protocols: 4,6-Dimethylisothiazolo[5,4-b]pyridin-3-amine as a Foundational Scaffold for Kinase-Targeting Molecular Probes
For Researchers, Scientists, and Drug Development Professionals
Introduction
4,6-Dimethylisothiazolo[5,4-b]pyridin-3-amine is a heterocyclic compound that serves as a crucial intermediate in the synthesis of a variety of biologically active molecules.[1][2][3] While not typically used as a molecular probe in its own right, its isothiazolo[5,4-b]pyridine core is a privileged scaffold in medicinal chemistry for the development of potent and selective kinase inhibitors. These derivatives are valuable as molecular probes to investigate the roles of specific kinases in cellular signaling pathways and as potential therapeutic agents.
This document provides an overview of the application of molecular probes derived from the isothiazolo[5,4-b]pyridine scaffold, with a focus on their use in targeting key kinases implicated in cancer and inflammatory diseases.
Kinase Targets and Signaling Pathways
Derivatives of the isothiazolo[5,4-b]pyridine scaffold have been successfully developed to target several important kinases, including:
-
Receptor-Interacting Protein Kinase 1 (RIPK1): A key regulator of necroptosis, a form of programmed cell death, and inflammatory signaling.[4]
-
Phosphoinositide 3-Kinases (PI3Ks): A family of lipid kinases that play a central role in cell growth, proliferation, survival, and metabolism. The PI3K signaling pathway is frequently dysregulated in cancer.[5][6][7]
-
c-KIT: A receptor tyrosine kinase involved in cell survival and proliferation. Mutations leading to constitutive activation of c-KIT are drivers in various cancers, including gastrointestinal stromal tumors (GIST).[5][8]
-
Cyclin G-Associated Kinase (GAK): A serine/threonine kinase involved in clathrin-mediated endocytosis and intracellular trafficking.[9][10][11]
Below are diagrams illustrating the signaling pathways involving some of these key kinase targets.
Caption: PI3K Signaling Pathway Inhibition.
Caption: c-KIT Signaling Pathway Inhibition.
Quantitative Data for Isothiazolo[5,4-b]pyridine Derivatives
The following tables summarize the inhibitory activities of various molecular probes derived from the isothiazolo[5,4-b]pyridine and related scaffolds.
Table 1: RIPK1 Inhibitory Activity
| Compound | Anti-necroptosis EC50 (nM) | RIPK1 Binding Kd (nM) | RIPK1 Phosphorylation IC50 (nM) |
|---|---|---|---|
| Compound 56 | 1-5 | 13 | 5.8 |
| Compound 36 | 58 | Not Reported | Not Reported |
Data from a study on isothiazolo[5,4-b]pyridine derivatives as RIPK1 inhibitors.[4]
Table 2: c-KIT Inhibitory Activity
| Compound | c-KIT Enzymatic IC50 (µM) |
|---|---|
| Derivative 6h | 9.87 |
Data from a study on thiazolo[5,4-b]pyridine derivatives as c-KIT inhibitors.[8]
Table 3: PI3K Inhibitory Activity
| Compound | PI3Kα IC50 (nM) |
|---|---|
| Compound 19a | 3.6 |
Data from a study on thiazolo[5,4-b]pyridine derivatives as PI3K inhibitors.[6][7]
Experimental Protocols
The following are generalized protocols for assays commonly used to characterize isothiazolo[5,4-b]pyridine-based molecular probes.
Protocol 1: Biochemical Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This protocol describes a luminescent assay to measure the inhibitory activity of a compound against a target kinase.[12]
Caption: Biochemical Kinase Assay Workflow.
Materials:
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Recombinant target kinase (e.g., PI3K, c-KIT)
-
Kinase-specific substrate and ATP
-
Isothiazolo[5,4-b]pyridine-based test compounds
-
384-well white opaque plates
-
Multichannel pipettes or automated liquid handler
-
Luminometer
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.
-
Kinase Reaction Setup: In a 384-well plate, add the target kinase, its substrate, and the test compound to the assay buffer.
-
Reaction Initiation: Start the kinase reaction by adding ATP.
-
Incubation: Incubate the plate at room temperature for the recommended time (e.g., 60 minutes).
-
ATP Depletion: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
ADP to ATP Conversion: Add Kinase Detection Reagent to convert the ADP generated by the kinase reaction into ATP. Incubate for 30 minutes at room temperature.
-
Signal Detection: Measure the luminescence using a plate-reading luminometer. The light signal is proportional to the amount of ADP produced and inversely correlated with the kinase inhibition.
-
Data Analysis: Calculate the IC50 value, which is the concentration of the compound that inhibits 50% of the kinase activity.
Protocol 2: Cell-Based Proliferation Assay
This protocol is used to determine the effect of the molecular probes on the proliferation of cancer cell lines that are dependent on the target kinase.
Materials:
-
Cancer cell line expressing the target kinase (e.g., GIST-T1 for c-KIT)
-
Cell culture medium and supplements
-
Isothiazolo[5,4-b]pyridine-based test compounds
-
96-well clear-bottom cell culture plates
-
Cell proliferation assay reagent (e.g., CellTiter-Glo®, MTT)
-
Plate reader (absorbance or luminescence)
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the test compound and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for a specified period (e.g., 72 hours) under standard cell culture conditions.
-
Viability Measurement: Add the cell proliferation assay reagent to each well according to the manufacturer's instructions and incubate as required.
-
Signal Detection: Measure the absorbance or luminescence using a plate reader.
-
Data Analysis: Calculate the GI50 (concentration for 50% growth inhibition) or IC50 value to determine the potency of the compound in a cellular context.
Conclusion
This compound is a valuable starting material for the synthesis of potent and selective kinase inhibitors. The isothiazolo[5,4-b]pyridine scaffold has proven to be a versatile platform for developing molecular probes to study kinase signaling pathways and for the discovery of potential new therapeutic agents. The protocols and data presented here provide a foundation for researchers to utilize these compounds in their own investigations into kinase biology and drug development.
References
- 1. This compound [myskinrecipes.com]
- 2. scbt.com [scbt.com]
- 3. This compound (1 x 5 g) | Alchimica [shop.alchimica.cz]
- 4. Discovery, optimization and evaluation of isothiazolo[5,4-b]pyridine derivatives as RIPK1 inhibitors with potent in vivo anti-SIRS activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. Identification of Novel Thiazolo[5,4-b]Pyridine Derivatives as Potent Phosphoinositide 3-Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Synthesis and evaluation of isothiazolo[4,5-b]pyridines as cyclin G-associated kinase (GAK) inhibitors - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4,6-Dimethylisothiazolo[5,4-b]pyridin-3-amine
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 4,6-Dimethylisothiazolo[5,4-b]pyridin-3-amine, a key intermediate in the development of pharmaceutical agents.
Overall Synthetic Workflow
The synthesis of this compound is typically approached via a two-step process. The first step involves the formation of a substituted 2-amino-3-cyanopyridine intermediate. This is followed by a cyclization reaction with a sulfur source to construct the fused isothiazole ring.
Frequently Asked Questions (FAQs)
Q1: What is the most common reason for low yield in this synthesis?
Low yields can often be attributed to suboptimal reaction conditions, purity of reagents, or inefficient workup procedures.[1] For the initial multicomponent reaction, temperature and reaction time are critical.[2] In the subsequent cyclization step, the choice of base and solvent plays a crucial role in driving the reaction to completion and minimizing side products.
Q2: How can I monitor the progress of the reactions?
Thin-Layer Chromatography (TLC) is the most effective method for monitoring both steps. For the first step, the disappearance of the starting materials (ketone and malononitrile) and the appearance of a new, more polar spot corresponding to the 2-amino-4,6-dimethyl-3-cyanopyridine intermediate indicates progress. For the cyclization step, the consumption of the pyridine intermediate and the formation of the final product spot should be tracked.
Q3: What are the likely side products in the cyclization step?
The formation of symmetrical and unsymmetrical polysulfides can be a competing pathway. Additionally, if the reaction conditions are too harsh, degradation of the starting material or product may occur. In some cases, unreacted starting material will be the main impurity.
Q4: Are there special considerations for purifying the final product?
The final product is a heterocyclic amine, which can be challenging to purify via standard silica gel chromatography due to its basicity.[3] Tailing of the product spot is common. To mitigate this, consider using an amine-functionalized stationary phase or modifying the mobile phase with a small amount of a basic additive like triethylamine or ammonium hydroxide.[3] Recrystallization from a suitable solvent system (e.g., ethanol, isopropanol) is often a preferred method for final purification.
Troubleshooting Guide
Low yield is a frequent challenge in multi-step organic synthesis. The following guide addresses specific problems that may be encountered during the synthesis of this compound.
| Problem | Possible Cause | Suggested Solution |
| No reaction or very low conversion in Step 1 | Reagents are impure or degraded. | Use freshly distilled acetone and high-purity malononitrile. |
| Reaction temperature is too low. | Increase the reaction temperature. Microwave-assisted synthesis can significantly reduce reaction times and improve yields.[4] | |
| Low yield in Step 2 (Cyclization) | The chosen base is not optimal. | The basicity and nucleophilicity of the amine catalyst are crucial. Screen different bases such as morpholine, triethylamine, or DBU. |
| The reaction mixture is heterogeneous. | Use a high-boiling polar aprotic solvent like DMF or NMP to improve the solubility of reagents. Ensure vigorous stirring. | |
| Elemental sulfur is not sufficiently reactive. | Use finely powdered elemental sulfur to maximize surface area. | |
| Product loss during workup | The product is partially soluble in the aqueous phase. | Back-extract the aqueous layer with a more polar organic solvent like ethyl acetate or dichloromethane.[1] |
| The product adheres irreversibly to silica gel. | Neutralize the silica gel by pre-treating it with a solvent mixture containing 1-2% triethylamine. Alternatively, use a different stationary phase like alumina. |
Experimental Protocols
The following protocols are representative methods based on established literature for the synthesis of analogous compounds. Optimization may be required.
Protocol 1: Synthesis of 2-Amino-4,6-dimethyl-3-cyanopyridine (Intermediate)
This procedure is adapted from one-pot syntheses of 2-amino-3-cyanopyridines.[4][5]
-
Reagent Preparation : To a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add acetone (10 mmol, 0.58 g), malononitrile (10 mmol, 0.66 g), and ammonium acetate (15 mmol, 1.16 g).
-
Solvent Addition : Add 20 mL of ethanol as the solvent.
-
Reaction : Heat the mixture to reflux (approximately 80°C) and stir vigorously for 4-6 hours. Monitor the reaction progress by TLC (e.g., using a 7:3 hexane:ethyl acetate mobile phase).
-
Workup : After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. A solid precipitate should form.
-
Isolation : Filter the solid product and wash it with a small amount of cold ethanol (2 x 5 mL) to remove unreacted starting materials and impurities.
-
Drying : Dry the resulting white to pale yellow solid under vacuum to obtain 2-amino-4,6-dimethyl-3-cyanopyridine. Expected yields are typically in the range of 75-85%.
Protocol 2: Synthesis of this compound (Final Product)
This protocol is based on the principles of the Gewald reaction and related cyclizations involving elemental sulfur.[6][7]
-
Reagent Preparation : In a 50 mL round-bottom flask, combine 2-amino-4,6-dimethyl-3-cyanopyridine (5 mmol, 0.81 g), elemental sulfur (6 mmol, 0.19 g), and 15 mL of an anhydrous polar aprotic solvent such as N,N-dimethylformamide (DMF).
-
Base Addition : Add a suitable base, such as morpholine (5.5 mmol, 0.48 g), to the mixture.
-
Reaction : Heat the reaction mixture to 80-90°C with vigorous stirring for 8-12 hours. The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. Monitor the disappearance of the starting material by TLC.
-
Workup : Once the reaction is complete, cool the mixture to room temperature and pour it into 100 mL of ice-cold water. A precipitate should form.
-
Isolation : Stir the aqueous suspension for 30 minutes, then collect the solid product by vacuum filtration. Wash the solid with water (3 x 20 mL) and then a small amount of cold ethanol.
-
Purification : The crude product can be purified by recrystallization from ethanol or by column chromatography (if necessary, using a silica gel column pre-treated with triethylamine) to yield the final product.
Data on 2-Amino-3-cyanopyridine Synthesis Conditions
The synthesis of the 2-amino-3-cyanopyridine core is well-documented and can be achieved under various conditions. The choice of catalyst and energy source can significantly impact yield and reaction time.
| Starting Materials | Catalyst/Conditions | Solvent | Time | Yield (%) | Reference |
| Aromatic Aldehyde, Methyl Ketone, Malononitrile, Ammonium Acetate | Microwave Irradiation | None (Solvent-free) | 7-9 min | 72-86 | [4] |
| Aldehyde, Acetophenone, Malononitrile, Ammonium Acetate | TBBDA or PBBS | None (Solvent-free) | Varies | Good-Excellent | [5] |
| 2,4-Pentadiene nitrile, Amine Compound, Base | Triethylamine | DMF | 3.5 h | 58-81 | [8] |
| Aromatic Aldehyde, Ketone, Malononitrile, Ammonium Acetate | Fe₃O₄@THAM-Mercaptopyrimidine | None (Solvent-free) | Varies | High | [9] |
References
- 1. How To [chem.rochester.edu]
- 2. benchchem.com [benchchem.com]
- 3. biotage.com [biotage.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. Gewald reaction - Wikipedia [en.wikipedia.org]
- 7. Elemental Sulfur Promoted Cyclization of Aryl Hydrazones and Aryl Isothiocyanates Yielding 2-Imino-1,3,4-thiadiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. CN102276526B - Synthesis method of 2-amino pyridine compounds - Google Patents [patents.google.com]
- 9. Synthesis of 2-Amino-3-cyanopyridine Derivatives Using Superparamagnetic Recyclable Nanocatalyst of Fe₃O₄@THAM-Mercaptopyrimidine [orgchemres.org]
Technical Support Center: Purification of Crude 4,6-Dimethylisothiazolo[5,4-b]pyridin-3-amine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the purification of crude 4,6-Dimethylisothiazolo[5,4-b]pyridin-3-amine.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: Based on a plausible Gewald-type synthesis, the most common impurities are likely to be unreacted starting materials such as 2,4-pentanedione and malononitrile, the Knoevenagel-Cope condensation intermediate, and elemental sulfur.[1][2][3][4][5] Additionally, side-products from dimerization or polymerization of the starting materials or intermediates may also be present.[1]
Q2: My crude product is a dark, oily residue. How can I best approach its purification?
A2: A dark, oily residue suggests the presence of polymeric impurities and residual starting materials. It is recommended to first attempt a solvent wash. Triturating the crude oil with a non-polar solvent like hexanes or a mixture of ethyl acetate and hexanes can help precipitate the desired product while dissolving non-polar impurities.[1][5] If this is unsuccessful, column chromatography is the next recommended step.
Q3: I am having difficulty with the column chromatography of my compound. It either streaks badly or does not elute from the silica gel column. What can I do?
A3: The basic nature of the amino group in this compound can lead to strong interactions with the acidic silica gel, causing streaking and poor recovery.[6][7][8] To mitigate this, you can:
-
Use a competing amine in the mobile phase: Add a small amount (0.5-1%) of triethylamine or pyridine to your eluent system (e.g., ethyl acetate/hexanes).[7][8] This will neutralize the acidic sites on the silica gel.
-
Use an amine-functionalized silica gel: This type of stationary phase is designed to minimize interactions with basic compounds, often providing better peak shapes and recovery.[6]
-
Consider reversed-phase chromatography: If normal-phase chromatography fails, reversed-phase chromatography using a C18 column with a mobile phase of acetonitrile and water (with a pH modifier if necessary) can be an effective alternative.[7]
Q4: What is a good solvent system for the recrystallization of this compound?
A4: For polar heterocyclic amines, a mixed solvent system is often effective for recrystallization.[1][5] A good starting point would be to dissolve the crude product in a minimal amount of a hot polar solvent in which it is soluble (e.g., ethanol, methanol, or ethyl acetate) and then slowly add a non-polar solvent in which it is less soluble (e.g., hexanes or petroleum ether) until turbidity is observed.[9] Cooling the mixture should then induce crystallization. For compounds with amino groups, recrystallization from ethanol or a mixture of ethyl acetate and petroleum ether has been reported for similar structures.[9][10]
Q5: How can I assess the purity of my final product?
A5: The purity of the final product can be assessed using a combination of techniques:
-
Thin-Layer Chromatography (TLC): A single spot in multiple solvent systems is a good indicator of purity.
-
High-Performance Liquid Chromatography (HPLC): This will provide a quantitative measure of purity. A base-deactivated reversed-phase C18 column is often suitable for the analysis of heterocyclic aromatic amines.[11][12]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra can confirm the structure and identify any remaining impurities.[13][14]
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) can confirm the elemental composition of your compound.[13]
Troubleshooting Guides
Low Yield After Purification
| Symptom | Possible Cause | Suggested Solution |
| Significant loss of material during column chromatography. | The compound is irreversibly binding to the acidic silica gel. | - Add 0.5-1% triethylamine or pyridine to the mobile phase.[7][8]- Switch to an amine-functionalized silica gel column.[6]- Consider using a less acidic stationary phase like alumina. |
| The product does not precipitate during recrystallization. | The compound is too soluble in the chosen solvent system, or the concentration is too low. | - Try a different solvent system with a greater difference in polarity between the two solvents.- Concentrate the solution to increase the saturation.- Try cooling the solution to a lower temperature (e.g., in an ice bath or freezer). |
| The product "oils out" during recrystallization. | The melting point of the compound is lower than the boiling point of the solvent, or the impurity level is too high. | - Use a lower-boiling point solvent for recrystallization.- Attempt to purify the material further by column chromatography before recrystallization. |
Persistent Impurities
| Symptom | Possible Cause | Suggested Solution |
| A persistent impurity is observed by TLC/HPLC with a similar Rf/retention time to the product. | The impurity has a similar polarity to the product. | - Optimize the column chromatography solvent system. Try a different solvent mixture (e.g., dichloromethane/methanol).- If the impurity is less basic, the addition of a competing amine to the mobile phase might improve separation on silica gel.- Consider preparative HPLC for difficult separations. |
| The purified product is yellow or brown. | The presence of colored impurities, possibly from polymerization or degradation. | - Treat a solution of the product with activated charcoal before the final filtration and recrystallization. Be aware that this may reduce the yield.- Ensure the purification process minimizes exposure to heat and light, which can cause degradation. |
| Elemental sulfur is present in the final product. | Incomplete removal of elemental sulfur from the synthesis. | - Wash the crude product with a solvent that dissolves sulfur but not the product (e.g., carbon disulfide - use with extreme caution in a fume hood).- Sulfur can sometimes be removed by recrystallization from a suitable solvent like ethanol. |
Data Presentation
The following tables present illustrative data for a typical purification of crude this compound.
Table 1: Illustrative Impurity Profile Before and After Purification
| Compound | Plausible Structure | Crude Purity (by HPLC) | Purified Purity (by HPLC) |
| This compound | Target Compound | 75% | >98% |
| 2,4-pentanedione | Starting Material | 5% | Not Detected |
| Malononitrile | Starting Material | 3% | Not Detected |
| Knoevenagel-Cope Intermediate | Intermediate | 10% | Not Detected |
| Elemental Sulfur | Reagent | 2% | Not Detected |
| Polymeric byproducts | Side-product | 5% | <2% |
Table 2: Illustrative Purification Methods and Expected Outcomes
| Purification Method | Solvent System / Conditions | Illustrative Yield | Illustrative Final Purity |
| Recrystallization | Ethanol/Water | 60-70% | >95% |
| Column Chromatography | Silica gel, Ethyl Acetate/Hexanes (1:1) + 0.5% Triethylamine | 50-65% | >98% |
Experimental Protocols
Protocol 1: Column Chromatography Purification
-
Preparation of the Column:
-
Select an appropriate size glass column and pack it with silica gel as a slurry in the initial eluent (e.g., 90:10 hexanes/ethyl acetate + 0.5% triethylamine).
-
Ensure the silica gel bed is compact and level.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimum amount of dichloromethane or the eluent.
-
Alternatively, for less soluble samples, perform a "dry loading" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
-
-
Elution:
-
Begin elution with a low polarity solvent system (e.g., 90:10 hexanes/ethyl acetate + 0.5% triethylamine).
-
Gradually increase the polarity of the eluent (e.g., to 70:30, 50:50 hexanes/ethyl acetate) to elute the compounds.
-
Collect fractions and monitor them by TLC.
-
-
Isolation:
-
Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.
-
Protocol 2: Recrystallization
-
Solvent Selection:
-
In a small test tube, dissolve a small amount of the crude product in a few drops of a hot solvent (e.g., ethanol).
-
Add a second, miscible solvent in which the compound is less soluble (e.g., water or hexanes) dropwise until the solution becomes cloudy.
-
If crystals form upon cooling, this is a good solvent system.
-
-
Recrystallization Procedure:
-
Dissolve the crude material in a minimal amount of the hot primary solvent in an Erlenmeyer flask.
-
If the solution is colored, you may add a small amount of activated charcoal and hot filter the solution.
-
Slowly add the secondary solvent until persistent cloudiness is observed.
-
Allow the flask to cool slowly to room temperature, and then in an ice bath to maximize crystal formation.
-
-
Isolation:
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold recrystallization solvent mixture.
-
Dry the crystals in a vacuum oven.
-
Mandatory Visualization
Caption: Troubleshooting workflow for the purification of crude this compound.
Caption: Plausible reaction pathway illustrating the formation of the target compound and potential side-products.
References
- 1. benchchem.com [benchchem.com]
- 2. Gewald reaction - Wikipedia [en.wikipedia.org]
- 3. Gewald Reaction [organic-chemistry.org]
- 4. d-nb.info [d-nb.info]
- 5. Green methodologies for the synthesis of 2-aminothiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biotage.com [biotage.com]
- 7. biotage.com [biotage.com]
- 8. m.youtube.com [m.youtube.com]
- 9. researchgate.net [researchgate.net]
- 10. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 11. Analysis of heterocyclic aromatic amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Solubility Challenges of Isothiazolopyridine Derivatives
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered with isothiazolopyridine derivatives in aqueous buffers during experimental assays.
Frequently Asked Questions (FAQs)
Q1: My isothiazolopyridine derivative won't dissolve in my aqueous buffer. What are the initial troubleshooting steps?
A1: When encountering solubility issues, a systematic approach is crucial. Start by verifying the compound's purity and identity. Subsequently, consider the physicochemical properties of your compound and the buffer system. Key factors influencing solubility include the buffer's pH relative to the compound's pKa, ionic strength, and temperature. A common reason for poor solubility is the lipophilic nature of many isothiazolopyridine derivatives.
Q2: How does the pH of the aqueous buffer impact the solubility of my isothiazolopyridine derivative?
A2: The pH of the buffer is a critical factor for ionizable compounds. Isothiazolopyridine derivatives can possess basic nitrogen atoms within their structure. For these basic compounds, decreasing the pH below their pKa will lead to protonation and the formation of a more soluble salt form. Conversely, for acidic derivatives, increasing the pH above their pKa will enhance solubility. It is important to ensure the chosen pH is compatible with your experimental assay and does not cause compound degradation.[1]
Q3: My compound precipitates when I dilute my DMSO stock solution into the aqueous assay buffer. Why does this happen and how can I prevent it?
A3: This common phenomenon is often due to the compound being significantly less soluble in the final aqueous buffer composition than in the highly organic DMSO stock. This rapid change in solvent environment can cause the compound to crash out of solution. To mitigate this, you can try a method called "serial dilution" or "gradual solvent exchange." Instead of a single large dilution, perform a series of smaller dilutions into intermediate solutions with decreasing concentrations of the organic solvent. This gradual reduction in the organic solvent percentage can help maintain the compound's solubility.
Q4: What are co-solvents and how can they improve the solubility of my isothiazolopyridine derivative?
A4: Co-solvents are water-miscible organic solvents that, when added to an aqueous buffer, increase the solubility of hydrophobic compounds by reducing the polarity of the solvent system.[2] Commonly used co-solvents in biological assays include ethanol, propylene glycol (PG), and polyethylene glycols (PEGs).[3] It is crucial to determine the maximum concentration of the co-solvent that does not interfere with your assay's biological components.
Q5: How can cyclodextrins help in solubilizing my compound?
A5: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity. They can encapsulate poorly soluble molecules, like many isothiazolopyridine derivatives, forming a water-soluble "inclusion complex".[4] This complex effectively shields the hydrophobic part of the guest molecule from the aqueous environment, thereby increasing its apparent solubility.[4] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a frequently used derivative due to its high aqueous solubility and low toxicity.
Troubleshooting Guide
This guide provides a systematic approach to resolving solubility issues with isothiazolopyridine derivatives.
Issue 1: Compound Precipitation Upon Dilution of Organic Stock
-
Observation: A cloudy or particulate-filled solution forms immediately or over time after adding the compound's stock solution (e.g., in DMSO) to the aqueous buffer.
-
Troubleshooting Steps:
-
Reduce Final Concentration: Determine if the final concentration of the compound is essential. Often, a lower concentration may be sufficient for the assay and will remain in solution.
-
Optimize Co-solvent Concentration: If a co-solvent is already in use, its concentration may be too low. Experiment with slightly higher concentrations, ensuring it does not impact the assay's validity.
-
Employ Gradual Dilution: Instead of a single dilution step, perform a stepwise dilution, gradually decreasing the organic solvent concentration.
-
Utilize Cyclodextrins: Prepare the final dilution in a buffer containing an optimized concentration of a suitable cyclodextrin, such as HP-β-CD.
-
Issue 2: Inconsistent or Non-reproducible Experimental Results
-
Observation: High variability in assay results between replicates or experiments.
-
Troubleshooting Steps:
-
Confirm Complete Dissolution: Ensure the compound is fully dissolved in the stock solution before further dilution. Gentle warming or sonication may be necessary.
-
Assess Solution Stability: The compound may be degrading or precipitating over the course of the experiment. Prepare fresh dilutions immediately before use and protect them from light if the compound is light-sensitive.
-
Evaluate Buffer Compatibility: Incompatibility between the buffer components and the compound can lead to precipitation. Test solubility in different buffer systems if possible.
-
Quantitative Data on Solubility Enhancement
The following tables provide illustrative examples of how different solubilization techniques can improve the aqueous solubility of heterocyclic compounds, including kinase inhibitors with structural similarities to isothiazolopyridine derivatives.
Table 1: Effect of pH on the Aqueous Solubility of a Hypothetical Basic Isothiazolopyridine Derivative (pKa = 6.5)
| Buffer pH | Aqueous Solubility (µg/mL) | Fold Increase |
| 7.4 | 5 | 1 |
| 6.5 | 50 | 10 |
| 5.5 | 250 | 50 |
| 4.5 | >1000 | >200 |
Note: This data is illustrative and the actual solubility will vary depending on the specific isothiazolopyridine derivative.
Table 2: Enhancement of Aqueous Solubility of a Kinase Inhibitor with Co-solvents
| Co-solvent | Concentration (% v/v) | Aqueous Solubility (µg/mL) | Fold Increase |
| None | 0 | 2 | 1 |
| Ethanol | 5 | 25 | 12.5 |
| Ethanol | 10 | 80 | 40 |
| PEG 400 | 5 | 45 | 22.5 |
| PEG 400 | 10 | 150 | 75 |
Source: Adapted from studies on poorly-soluble antidiabetic drugs and kinase inhibitors.[2]
Table 3: Effect of Hydroxypropyl-β-Cyclodextrin (HP-β-CD) on the Aqueous Solubility of a Poorly Soluble Compound
| HP-β-CD Concentration (mM) | Apparent Aqueous Solubility (µg/mL) | Fold Increase |
| 0 | 1.5 | 1 |
| 5 | 22 | 14.7 |
| 10 | 58 | 38.7 |
| 20 | 135 | 90 |
Source: Based on data from cyclodextrin solubilization studies.[4]
Experimental Protocols
Protocol 1: Solubility Enhancement by pH Adjustment
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Determine Compound's pKa: If the pKa of your isothiazolopyridine derivative is unknown, it can be predicted using software or determined experimentally.
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Prepare a Series of Buffers: Prepare a range of aqueous buffers with pH values spanning from below to above the compound's pKa.
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Prepare a Concentrated Stock Solution: Dissolve the compound in a suitable organic solvent (e.g., 100% DMSO) to create a high-concentration stock solution.
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Test Solubility: Add a small, precise volume of the stock solution to each buffer to achieve the desired final concentration.
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Equilibrate and Observe: Gently mix the solutions and allow them to equilibrate at the desired experimental temperature. Visually inspect for any precipitation immediately and after a defined period (e.g., 1 hour).
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Quantify Solubility (Optional): To obtain quantitative data, prepare saturated solutions by adding an excess of the solid compound to each buffer. After equilibration, separate the undissolved solid by centrifugation or filtration and measure the concentration of the dissolved compound in the supernatant using a suitable analytical method (e.g., HPLC-UV).
Protocol 2: Co-solvent Solubility Enhancement
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Select a Co-solvent: Choose a water-miscible organic solvent that is compatible with your assay (e.g., ethanol, PEG 400).
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Prepare Buffer-Co-solvent Mixtures: Prepare a series of your primary aqueous buffer containing increasing concentrations of the co-solvent (e.g., 1%, 2%, 5%, 10% v/v).
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Prepare a Concentrated Stock Solution: Dissolve the isothiazolopyridine derivative in 100% of the chosen co-solvent or another suitable organic solvent like DMSO.
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Test Solubility: Add a small volume of the stock solution to each buffer-co-solvent mixture to reach the target final concentration.
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Observe and Analyze: Mix well and observe for precipitation. Determine the lowest concentration of co-solvent that maintains the compound in solution. It is crucial to also run a control to ensure the co-solvent at this concentration does not affect the biological activity in your assay.
Protocol 3: Cyclodextrin-Mediated Solubilization
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Choose a Cyclodextrin: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common starting point due to its good solubility and safety profile.
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Prepare Cyclodextrin Solutions: Prepare a series of aqueous buffer solutions containing various concentrations of HP-β-CD (e.g., 1, 5, 10, 20 mM).
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Prepare a Concentrated Stock Solution: Dissolve the isothiazolopyridine derivative in a minimal amount of a suitable organic solvent (e.g., DMSO or ethanol).
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Form the Inclusion Complex: Add the stock solution dropwise to the cyclodextrin-containing buffers while vortexing. The molar ratio of cyclodextrin to the compound is a critical parameter to optimize.
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Equilibrate: Allow the mixture to equilibrate, sometimes requiring gentle heating or sonication, to facilitate the formation of the inclusion complex.
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Assess Solubility: Visually inspect for clarity and, for quantitative analysis, use the shake-flask method described in Protocol 1 with the cyclodextrin solutions as the solvent.
Visualizing Key Concepts and Workflows
Signaling Pathway: PI3K/Akt/mTOR Inhibition
Many isothiazolopyridine derivatives are developed as kinase inhibitors. A common target is the PI3K/Akt/mTOR pathway, which is crucial for cell proliferation and survival.
Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by an isothiazolopyridine derivative.
Experimental Workflow: Solubility Enhancement Strategy
A general workflow for addressing the poor aqueous solubility of a novel compound.
Caption: A systematic workflow for enhancing the solubility of isothiazolopyridine derivatives.
Troubleshooting Logic: Precipitation in Aqueous Buffer
A decision tree to guide troubleshooting when a compound precipitates upon dilution into an aqueous buffer.
Caption: A decision tree for troubleshooting compound precipitation in aqueous buffers.
References
Technical Support Center: Optimization of Isothiazolo[5,4-b]pyridine Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of isothiazolo[5,4-b]pyridines.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the synthesis of isothiazolo[5,4-b]pyridines.
Problem 1: Low yield in the oxidative cyclization step.
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Possible Cause: Suboptimal reaction temperature.
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Suggested Solution: The reaction temperature is a critical parameter. For instance, some oxidative cyclizations are performed at 0°C to prevent halogen exchange and enhance the yield.[1] It is recommended to screen a range of temperatures to find the optimal condition for your specific substrate.
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Possible Cause: Formation of side products.
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Suggested Solution: During cyclization with bromine, over-bromination of electron-rich aromatic rings can lead to di- and tri-brominated impurities.[1] To minimize this, consider slow, portion-wise addition of bromine at a controlled temperature. Using a less reactive brominating agent might also be a viable strategy.
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Possible Cause: Dimerization of the thiol intermediate.
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Suggested Solution: The in-situ generation of the free thiol from a protected precursor, such as a p-methoxybenzyl (PMB) protected thiol, can prevent dimerization. This allows for immediate conversion to the desired isothiazole.[2]
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Problem 2: Formation of multiple products in nucleophilic aromatic substitution (SNA r) reactions.
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Possible Cause: Multiple reactive sites on the isothiazolo[5,4-b]pyridine core.
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Suggested Solution: The presence of multiple halogens or other leaving groups can lead to a mixture of substitution products, reducing the selectivity and yield of the desired compound.[1] To improve regioselectivity, consider using a dihalogenated starting material where the two positions have different reactivities. For example, in 3,5-disubstituted isothiazolo[4,5-b]pyridines, position 5 is activated by the neighboring nitrogen, which can influence the site of nucleophilic attack.[2] Alternatively, employing a protecting group strategy to temporarily block one of the reactive sites can be effective.
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Problem 3: Difficulty in product purification.
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Possible Cause: Presence of closely eluting impurities.
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Suggested Solution: Optimize the chromatographic conditions. This can involve screening different solvent systems (e.g., ethyl acetate/hexanes, dichloromethane/methanol) and gradients. If co-elution persists, a chemical quench or a specific workup step to remove the impurity before chromatography should be considered.[1]
-
-
Possible Cause: Product instability on silica gel.
-
Suggested Solution: If the target compound is sensitive to the acidic nature of silica gel, consider using an alternative stationary phase such as neutral alumina or a reverse-phase column for purification.[1]
-
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic strategies for preparing the isothiazolo[5,4-b]pyridine scaffold?
A common and effective method involves the cyclization of a substituted pyridine derivative. One approach is the oxidative cyclization of a picolinonitrile intermediate.[1] Another strategy involves the reaction of 3-amino-2-chloropyridine derivatives with an isothiocyanate.[1]
Q2: What are some key intermediates used in the synthesis of substituted isothiazolo[5,4-b]pyridines?
The choice of key intermediates depends on the synthetic route. Dihalogenated isothiazolo[5,4-b]pyridines, such as 3,6-dibromo-isothiazolo[4,5-b]pyridine and 4,6-dichloroisothiazolopyridines, are crucial for introducing further functionalization through cross-coupling or nucleophilic substitution reactions.[2][3]
Q3: What are known side reactions that can impact the overall yield?
Side reactions can significantly lower the yield. For example, during oxidative cyclization with bromine, over-bromination of electron-rich aromatic systems can produce di- and tri-brominated byproducts.[1] In reactions involving nucleophilic substitution, the presence of multiple reactive sites can result in a mixture of products, thereby reducing the selectivity and yield of the desired compound.[1]
Data Presentation
Table 1: Summary of Reported Yields for Key Synthetic Steps
| Step | Starting Material | Reagents and Conditions | Product | Yield (%) | Reference |
| Thiol Introduction | 5-bromo-3-fluoropicolinonitrile | p-methoxybenzylthiol, K₂CO₃, DMA, 0 °C | 5-bromo-3-((4-methoxybenzyl)thio)picolinonitrile | 85 | [1] |
| Oxidative Cyclization | 5-bromo-3-((4-methoxybenzyl)thio)picolinonitrile | Br₂, EtOAc, 80 °C | 3,6-dibromo-isothiazolo[4,5-b]pyridine | 88 | [2] |
| Nucleophilic Aromatic Substitution | 3,6-dibromoisothiazolo[4,5-b]pyridine | (2S,6R)-2,6-dimethylmorpholine, ethanol | 3-bromo-6-((2S,6R)-2,6-dimethylmorpholin-4-yl)isothiazolo[4,5-b]pyridine | 97 | [2] |
| Suzuki Coupling | 3-bromo-6-(morpholino)isothiazolo[4,5-b]pyridine | 3,4-dimethoxyphenylboronic acid, XPhos Pd G3, Cs₂CO₃, dioxane/H₂O, 80 °C | 6-(3,4-dimethoxyphenyl)-3-(morpholino)isothiazolo[4,5-b]pyridine | 89 - quant. | [2] |
Experimental Protocols
Synthesis of 3,6-dibromo-isothiazolo[4,5-b]pyridine (Key Intermediate)
This two-step procedure provides access to a key intermediate for further functionalization.
Step 1: Synthesis of 5-bromo-3-((4-methoxybenzyl)thio)picolinonitrile
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To a solution of 5-bromo-3-fluoropicolinonitrile (1 equivalent) in dimethylacetamide (DMA), add K₂CO₃ (as a base) and p-methoxybenzylthiol.
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Stir the reaction mixture at 0 °C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
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Upon completion, perform an aqueous workup and purify the product. An 85% yield has been reported for this step.[1]
Step 2: Oxidative Cyclization
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Dissolve the product from the previous step in ethyl acetate.
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Add bromine (Br₂) and heat the reaction mixture at 80 °C.
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Monitor the formation of 3,6-dibromo-isothiazolo[4,5-b]pyridine.
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Upon completion, the formed precipitate can be filtered off and recrystallized from methanol. An 88% yield has been reported for this step.[2]
Mandatory Visualizations
Caption: General synthetic pathway for isothiazolo[5,4-b]pyridines.
Caption: General experimental workflow for synthesis and optimization.
Caption: Troubleshooting workflow for addressing low reaction yield.
References
Stability testing of 4,6-Dimethylisothiazolo[5,4-b]pyridin-3-amine under experimental conditions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals conducting stability testing of 4,6-Dimethylisothiazolo[5,4-b]pyridin-3-amine.
Frequently Asked Questions (FAQs)
Q1: What are the typical instability issues observed with this compound under experimental conditions?
A1: Based on the general characteristics of related heterocyclic amines, this compound may exhibit instability under extreme pH and high-temperature conditions.[1] Degradation is also possible under oxidative and photolytic stress. Common issues include loss of parent compound, formation of degradation products, and changes in physical properties such as color and solubility.
Q2: My assay shows a rapid loss of the parent compound after adding the acidic solution. What could be the cause?
A2: Rapid degradation in acidic conditions is a known issue for many nitrogen-containing heterocyclic compounds. The pyridine and amine functionalities in the molecule are susceptible to acid-catalyzed hydrolysis. Consider reducing the acid concentration or the exposure time in your initial stress testing experiments.
Q3: I am observing multiple degradation peaks in my chromatogram after oxidative stress testing. How can I identify the primary degradation pathway?
A3: The presence of multiple degradation peaks suggests several reaction pathways may be occurring. The isothiazole ring and the amine group are potential sites for oxidation. To identify the primary pathway, you can perform time-course studies to see which degradant forms first. Additionally, using a milder oxidizing agent or a lower concentration of the current one can help in isolating the primary degradation product. Mass spectrometry (LC-MS) is essential for the structural elucidation of the degradants to map the pathway.
Q4: The recovery of my compound is low even in the control sample. What should I check?
A4: Low recovery in the control sample could indicate several issues:
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Adsorption: The compound may be adsorbing to the surfaces of your experimental vessels (e.g., glass, plastic). Silanized glassware or using different types of vials might mitigate this.
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Solvent Instability: The compound might be unstable in the chosen solvent. Verify the stability of the compound in the dissolution solvent over the experimental timeframe.
-
Inaccurate Standard Preparation: Double-check the preparation and concentration of your reference standard.
-
Analytical Method Issues: Ensure your analytical method is validated for precision, accuracy, and linearity.
Q5: After photostability testing, my sample has changed color. Does this indicate significant degradation?
A5: A change in color is a strong indicator of degradation. Photolytic degradation often leads to the formation of colored byproducts. It is crucial to quantify the amount of the parent compound remaining and characterize the degradation products using a suitable analytical technique like HPLC with a photodiode array (PDA) detector to correlate the color change with the formation of specific chromophoric degradants.
Troubleshooting Guides
Issue 1: Inconsistent Results in Thermal Stability Studies
| Symptom | Possible Cause | Suggested Solution |
| High variability between replicate samples. | Non-uniform heat distribution in the oven or heating block. | 1. Ensure the stability chamber or oven has uniform temperature distribution. 2. Place all samples in the same location within the chamber for each run. 3. Use a calibrated thermometer to verify the temperature at different points. |
| Degradation is much higher or lower than expected. | Incorrect temperature setting or fluctuation. | 1. Calibrate the oven or heating block. 2. Use a continuous temperature monitoring system. |
| Sample appearance changes (e.g., melting, discoloration) at a lower than expected temperature. | The presence of impurities can lower the melting point or catalyze degradation. | 1. Ensure the purity of the compound using a reference standard. 2. Analyze the sample by DSC (Differential Scanning Calorimetry) to determine the accurate melting point and check for thermal events. |
Issue 2: Poor Peak Shape or Resolution in HPLC Analysis of Degradation Samples
| Symptom | Possible Cause | Suggested Solution | | :--- | :--- | | Tailing peak for the parent compound. | Interaction of the basic amine group with residual silanols on the C18 column. | 1. Use a base-deactivated column. 2. Add a small amount of a competing base, like triethylamine (TEA), to the mobile phase (e.g., 0.1%). 3. Adjust the mobile phase pH to be 2-3 units below the pKa of the amine to ensure it is protonated. | | Co-elution of degradation products with the parent peak. | The analytical method is not stability-indicating. | 1. Optimize the mobile phase composition (e.g., change the organic modifier, gradient slope). 2. Try a different column chemistry (e.g., phenyl-hexyl, cyano). 3. Adjust the mobile phase pH to alter the retention of ionizable degradants. | | Extraneous peaks in the chromatogram. | Contamination from the stress reagent or sample matrix. | 1. Inject a blank sample containing only the stress reagent and solvent. 2. Ensure proper sample clean-up if excipients are present. |
Experimental Protocols
Forced degradation studies are crucial for understanding the intrinsic stability of a drug substance.[2][3] These studies help in identifying likely degradation products and developing stability-indicating analytical methods.[2][4]
Acid and Base Hydrolysis
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Objective: To assess the stability of the compound in acidic and basic conditions.
-
Protocol:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.[4]
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For acid hydrolysis, mix the stock solution with 0.1 N HCl.
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For base hydrolysis, mix the stock solution with 0.1 N NaOH.
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Keep the solutions at room temperature or heat at a controlled temperature (e.g., 60 °C) for a defined period (e.g., 2, 4, 8, 24 hours).
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At each time point, withdraw an aliquot, neutralize it (with NaOH for the acid sample and HCl for the base sample), and dilute with the mobile phase to a suitable concentration for analysis.
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Analyze the samples by a stability-indicating HPLC method.
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Oxidative Degradation
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Objective: To evaluate the susceptibility of the compound to oxidation.
-
Protocol:
-
Prepare a stock solution of the compound as described above.
-
Mix the stock solution with a solution of hydrogen peroxide (e.g., 3-30% H₂O₂).[5]
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Store the solution at room temperature, protected from light, for a specified duration.
-
Withdraw samples at various time points, quench any remaining oxidizing agent if necessary (e.g., with sodium bisulfite), and dilute for analysis.
-
Analyze by HPLC.
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Thermal Degradation
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Objective: To determine the effect of high temperature on the solid compound.
-
Protocol:
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Place a known amount of the solid compound in a vial and store it in a calibrated oven at an elevated temperature (e.g., 70 °C).
-
Forced degradation can also be performed on the drug substance in solution.[4]
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After a defined period, remove the sample, allow it to cool to room temperature, dissolve it in a suitable solvent, and dilute for analysis.
-
Analyze by HPLC.
-
Photostability Testing
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Objective: To assess the stability of the compound when exposed to light.
-
Protocol:
-
Expose the solid compound or a solution of the compound to a light source that provides both UV and visible light, as specified in ICH guideline Q1B.
-
A control sample should be kept in the dark under the same temperature conditions.
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After the exposure period, prepare the samples for analysis.
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Analyze by HPLC and compare the results of the exposed sample to the dark control.
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Visualizations
References
- 1. Buy 4-Iodoisothiazolo[5,4-b]pyridin-3-amine (EVT-15363948) [evitachem.com]
- 2. scispace.com [scispace.com]
- 3. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijrpp.com [ijrpp.com]
- 5. Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. – Biosciences Biotechnology Research Asia [biotech-asia.org]
Troubleshooting guide for isothiazolopyridine synthesis reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of isothiazolopyridine derivatives. The following sections address common challenges encountered during experimental procedures.
Troubleshooting Guides & FAQs
This section is designed to provide rapid solutions to common problems encountered during the synthesis of isothiazolopyridines.
Q1: My isothiazolopyridine synthesis reaction is resulting in a low yield. What are the potential causes and how can I improve it?
A1: Low yields are a frequent issue in heterocyclic synthesis and can stem from several factors. A systematic approach to troubleshooting is recommended.
Potential Causes and Solutions:
-
Suboptimal Reaction Conditions: Temperature, reaction time, and solvent can significantly impact the reaction outcome.
-
Recommendation: A screening of reaction conditions is advisable. For similar heterocyclic systems, changing the solvent has been shown to dramatically affect yield and selectivity.[1][2] It is recommended to monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time and temperature.
-
-
Purity of Starting Materials: Impurities in the starting materials can lead to side reactions or inhibit the desired transformation.
-
Recommendation: Ensure all reactants are of high purity. If necessary, purify starting materials by recrystallization or column chromatography before use.
-
-
Inadequate Mixing: For heterogeneous reactions, inefficient mixing can lead to localized concentration gradients and reduced reaction rates.
-
Recommendation: Ensure vigorous stirring throughout the reaction.
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Q2: I am observing the formation of unexpected side products in my reaction mixture. How can I minimize their formation?
A2: The formation of side products, such as isomers or dimers, can complicate purification and reduce the yield of the desired isothiazolopyridine.
Potential Causes and Solutions:
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Reaction Temperature: Higher temperatures can sometimes lead to the formation of undesired byproducts.
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Recommendation: Try running the reaction at a lower temperature. While this may increase the required reaction time, it can improve the selectivity for the desired product.
-
-
Order of Reagent Addition: In multi-component reactions, the order in which reagents are added can be critical to prevent the formation of undesired intermediates.
-
Recommendation: If applicable to your synthetic route, experiment with different orders of reagent addition.
-
-
Photochemical Decomposition: Some heterocyclic compounds are sensitive to light and can decompose or rearrange upon exposure.[3]
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Recommendation: If you suspect your compounds are light-sensitive, conduct the reaction and work-up in the dark or in amber-colored glassware.
-
Q3: I am having difficulty purifying my isothiazolopyridine product. What purification strategies are most effective?
A3: The choice of purification method depends on the physical properties of your compound and the nature of the impurities.
Recommended Purification Techniques:
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Column Chromatography: This is the most common method for purifying organic compounds.
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Stationary Phase: Silica gel is typically used.
-
Mobile Phase: A gradient of a non-polar solvent (e.g., hexane or heptane) and a polar solvent (e.g., ethyl acetate or dichloromethane) is a good starting point. The optimal solvent system will need to be determined empirically, often with the aid of TLC analysis.
-
-
Recrystallization: If your product is a solid and has a suitable solubility profile, recrystallization can be a highly effective method for achieving high purity.
-
Preparative Thin-Layer Chromatography (Prep-TLC): For small-scale purifications or when compounds are difficult to separate by column chromatography, Prep-TLC can be a viable option.
-
High-Speed Counter-Current Chromatography (HSCCC): For complex mixtures or compounds that are sensitive to solid stationary phases, HSCCC can be a powerful purification technique.[4]
Data Presentation
The following tables summarize how different reaction parameters can influence the yield of related heterocyclic syntheses, providing a starting point for optimization studies.
Table 1: Effect of Solvent on the Yield of a Thiazolopyrimidine Derivative [1]
| Entry | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Toluene | 80 | 2 | 65 |
| 2 | Acetonitrile | 80 | 2 | 72 |
| 3 | 1,2-Dichloroethane (DCE) | 80 | 2 | 83 |
| 4 | Tetrahydrofuran (THF) | 80 | 2 | 81 |
| 5 | N,N-Dimethylformamide (DMF) | 80 | 2 | 82 |
| 6 | Ethanol | 80 | 2 | 70 |
| 7 | Dichloromethane | 80 | 2 | 68 |
| 8 | Methanol | 80 | 2 | 76 |
Table 2: Optimization of Reaction Conditions for Trisubstituted Thiazole Synthesis [5]
| Entry | Solvent | Temperature (°C) | Time (min) | Yield (%) |
| 1 | Water | 100 | 30 | 75 |
| 2 | Water | 130 | 30 | 85 |
| 3 | Water | 130 | 15 | 92 |
| 4 | Ethanol | 80 | 60 | 60 |
| 5 | Toluene | 110 | 60 | 55 |
Experimental Protocols
Below are representative experimental protocols for the synthesis of precursors and the final cyclization to form a related thiazolopyridine system. These should be adapted based on the specific isothiazolopyridine target.
Protocol 1: Synthesis of a Thiourea Intermediate [6]
This protocol describes the synthesis of a key thiourea intermediate from an aminopyridine derivative.
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Dissolution: Dissolve the starting aminopyridine (1 equivalent) in a suitable solvent such as acetone.
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Reagent Addition: Add the isothiocyanate reagent (1 equivalent) to the solution.
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Reaction: Stir the mixture at room temperature for a specified time (e.g., 2 hours), monitoring the reaction progress by TLC.
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Work-up: Pour the reaction mixture into ice-cold water to precipitate the product.
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Isolation: Collect the precipitate by filtration, wash with cold water, and dry under vacuum.
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Purification: If necessary, recrystallize the crude product from a suitable solvent like ethanol.
Protocol 2: Hantzsch-Type Cyclization to form the Isothiazolopyridine Ring [6]
This protocol details the cyclization of a thiourea intermediate with an α-haloketone.
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Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the thiourea intermediate (1 equivalent) and the α-haloketone (1 equivalent) in a solvent such as ethanol.
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Heating: Heat the reaction mixture to reflux for a specified time (e.g., 30 minutes to several hours), monitoring the reaction by TLC.
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Precipitation: Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution.
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Isolation: Collect the solid product by filtration and wash with a small amount of cold ethanol.
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Purification: Recrystallize the crude product from an appropriate solvent (e.g., ethanol or a mixture of ethanol and DMF) to obtain the pure isothiazolopyridine derivative.
Mandatory Visualizations
The following diagrams illustrate key workflows and logical relationships in troubleshooting isothiazolopyridine synthesis.
Caption: A decision tree for troubleshooting low yields and side product formation.
Caption: A workflow for selecting an appropriate purification strategy.
References
- 1. researchgate.net [researchgate.net]
- 2. Utopia Point Bayesian Optimization Finds Condition-Dependent Selectivity for N-Methyl Pyrazole Condensation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Preparative isolation and purification of alkannin/shikonin derivatives from natural products by high-speed counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
How to avoid side product formation in isothiazole ring synthesis
Welcome to the technical support center for isothiazole ring synthesis. This resource is designed for researchers, scientists, and professionals in drug development. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of isothiazoles, with a focus on minimizing and avoiding the formation of unwanted side products.
Frequently Asked Questions (FAQs)
Q1: I am synthesizing an isothiazole from an enaminoester, elemental sulfur, and a bromodifluoroacetamide/ester, but I am isolating the isomeric thiazole as a major byproduct. How can I improve the selectivity for the isothiazole?
A1: The formation of thiazole as a regioisomeric byproduct is a common issue in this three-component reaction. The selectivity between the desired isothiazole and the thiazole isomer is highly dependent on the reaction conditions, particularly the choice of base and catalyst.
To favor the formation of the isothiazole, the use of a copper catalyst in conjunction with a mild inorganic base is recommended. Conversely, stronger bases without a copper catalyst tend to promote the formation of the thiazole.
Troubleshooting Guide: Thiazole vs. Isothiazole Selectivity
| Condition | Base | Catalyst | Predominant Product | Reported Yield |
| Isothiazole Synthesis | Na₃PO₄ | Copper Powder | Isothiazole | Up to 88%[1] |
| Thiazole Synthesis | Cs₂CO₃ | None | Thiazole | Up to 76%[1] |
Q2: During the synthesis of 3,5-disubstituted isothiazoles from β-ketodithioesters and an ammonia source, I am observing the formation of unidentified impurities and experiencing low yields. What are the likely side products and how can I avoid them?
A2: In the synthesis of isothiazoles from β-ketodithioesters and ammonia or its equivalent, several side reactions can occur, leading to a complex reaction mixture and reduced yields of the desired product. One common issue is the formation of thiophene derivatives as minor products. The reaction conditions, especially the choice of solvent and the presence of an oxidizing agent, are crucial for directing the reaction towards the desired isothiazole.
The use of a copper salt, such as copper acetate, has been shown to promote the formation of the isothiazole ring.[2] The reaction likely proceeds through a sequential imine formation, cyclization, and aerial oxidation cascade.[3] Ensuring efficient oxidation of the dihydroisothiazole intermediate to the aromatic isothiazole is key to preventing the formation of side products.
Troubleshooting Flowchart for Isothiazole Synthesis from β-Ketodithioesters
Caption: Troubleshooting workflow for isothiazole synthesis from β-ketodithioesters.
Q3: I am attempting a rhodium-catalyzed transannulation of a 1,2,3-thiadiazole with a nitrile to synthesize a substituted isothiazole, but the reaction is sluggish and gives a complex mixture. What are the potential pitfalls?
A3: Rhodium-catalyzed transannulation is a powerful method for isothiazole synthesis; however, its success is sensitive to several factors. Incomplete reaction or the formation of byproducts can arise from suboptimal catalyst activity, inappropriate choice of ligand, or unfavorable reaction kinetics with the specific nitrile substrate.
Electron-deficient nitriles tend to be more reactive in this transformation.[4][5] The choice of the rhodium catalyst and the phosphine ligand is also critical for efficient catalysis. A common catalyst system is a combination of [Rh(COD)Cl]₂ and a bulky electron-rich phosphine ligand like DPPF (1,1'-Bis(diphenylphosphino)ferrocene).[4][5]
General Reaction Pathway
Caption: Simplified pathway for Rh-catalyzed isothiazole synthesis.
For troubleshooting, ensure the purity of the starting materials and solvent, and consider screening different rhodium sources and phosphine ligands if the standard conditions are not effective for your substrate.
Experimental Protocols
Protocol 1: Selective Synthesis of 4-Aryl-3-hydroxyisothiazoles
This protocol is adapted from a method describing the reaction of a dithioester with an aryl acetonitrile.[3]
Materials:
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Appropriate dithioester (1.0 equiv)
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Substituted aryl acetonitrile (1.2 equiv)
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Potassium hydroxide (KOH) (2.0 equiv)
-
Dimethyl sulfoxide (DMSO)
Procedure:
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To a solution of the dithioester in DMSO, add the aryl acetonitrile and powdered KOH.
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Stir the reaction mixture vigorously at room temperature under an air atmosphere.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-cold water.
-
Acidify the mixture with dilute HCl to precipitate the crude product.
-
Collect the solid by filtration, wash with water, and dry under vacuum.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 3-hydroxyisothiazole.
Protocol 2: High-Yield Synthesis of 3,5-Disubstituted Isothiazoles from β-Ketodithioesters
This protocol is based on a metal- and catalyst-free method.[3]
Materials:
-
β-Ketodithioester (1.0 equiv)
-
Ammonium acetate (NH₄OAc) (2.0 equiv)
-
Ethanol
Procedure:
-
In a round-bottom flask, dissolve the β-ketodithioester in ethanol.
-
Add ammonium acetate to the solution.
-
Reflux the reaction mixture with stirring. The reaction is typically complete within a few hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Partition the residue between water and an organic solvent (e.g., ethyl acetate).
-
Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography to yield the pure 3,5-disubstituted isothiazole.
Protocol 3: Rhodium-Catalyzed Synthesis of Isothiazoles
This protocol is a general guideline based on the transannulation of 1,2,3-thiadiazoles with nitriles.[4][5]
Materials:
-
1,2,3-Thiadiazole (1.0 equiv)
-
Nitrile (2.0-3.0 equiv)
-
[Rh(COD)Cl]₂ (5 mol%)
-
1,1'-Bis(diphenylphosphino)ferrocene (DPPF) (12 mol%)
-
Chlorobenzene (anhydrous)
Procedure:
-
To an oven-dried Schlenk tube under an inert atmosphere (e.g., argon), add [Rh(COD)Cl]₂ and DPPF.
-
Add anhydrous chlorobenzene and stir for a few minutes.
-
Add the 1,2,3-thiadiazole and the nitrile.
-
Heat the reaction mixture to 130 °C.
-
Monitor the reaction by TLC or GC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to afford the desired isothiazole.
References
- 1. benchchem.com [benchchem.com]
- 2. thieme-connect.com [thieme-connect.com]
- 3. Isothiazole synthesis [organic-chemistry.org]
- 4. Synthesis of Isothiazole via the Rhodium-Catalyzed Transannulation of 1,2,3-Thiadiazoles with Nitriles [organic-chemistry.org]
- 5. Thiazole and Isothiazole Chemistry in Crop Protection - PubMed [pubmed.ncbi.nlm.nih.gov]
Refinement of protocols for kinase assays with isothiazolopyridine inhibitors
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing isothiazolopyridine inhibitors in kinase assays. The following sections address common issues encountered during experimental procedures to help refine your protocols and ensure robust, reproducible results.
Frequently Asked Questions (FAQs)
Q1: What are the critical first steps to consider when setting up a kinase assay for an isothiazolopyridine inhibitor?
A1: Before initiating inhibitor screening, it is crucial to establish a robust and optimized assay.[1] Key considerations include selecting the appropriate assay technology (e.g., fluorescence, luminescence, radiometric), purifying and characterizing the kinase and substrate, and optimizing buffer conditions, reagent concentrations, and incubation times.[1][2] A thorough understanding of the assay's performance and limitations is fundamental to generating reliable inhibitor data.
Q2: How does the ATP concentration impact the apparent potency (IC50) of my isothiazolopyridine inhibitor?
A2: For ATP-competitive inhibitors, the concentration of ATP is a critical parameter that can significantly influence the IC50 value.[3][4] Cellular ATP concentrations are in the millimolar range, often much higher than those used in biochemical assays.[4][5] Performing assays at ATP concentrations near the Michaelis-Menten constant (Km) of the kinase will make the assay more sensitive to competitive inhibitors.[4][6] The Cheng-Prusoff equation can be used to describe the relationship between IC50, inhibitor affinity (Ki), and ATP concentration.[3][4]
Q3: My isothiazolopyridine inhibitor shows high potency in a biochemical assay but weak or no activity in a cell-based assay. What are the potential reasons?
A3: This discrepancy is a common challenge in drug discovery.[7] Several factors can contribute to this difference:
-
Cell Permeability: The compound may have poor membrane permeability, preventing it from reaching its intracellular target.[6]
-
High Intracellular ATP: The high concentration of ATP within cells (millimolar range) can outcompete the inhibitor at the ATP-binding site, leading to a significant decrease in apparent potency.[5][6]
-
Efflux Pumps: The inhibitor may be actively transported out of the cell by efflux pumps.
-
Compound Metabolism: The inhibitor could be metabolized into an inactive form within the cell.
-
Off-Target Effects: The initial biochemical activity might be due to off-target effects not present or relevant in the cellular context.[8]
Q4: What is the Z'-factor, and why is it important for my kinase assay?
A4: The Z'-factor is a statistical parameter used to evaluate the quality and robustness of a high-throughput screening (HTS) assay.[9][10] It is calculated using the means and standard deviations of the positive and negative controls.[9][11] A Z'-factor value between 0.5 and 1.0 indicates an excellent assay, while a value between 0 and 0.5 is considered acceptable.[9][12] An assay with a Z'-factor below 0 is not considered reliable for screening.[9]
Q5: How can I validate the results obtained from my primary kinase assay?
A5: Validating findings with orthogonal methods is crucial to ensure that the observed effects are due to the on-target inhibition of the kinase.[8][13] Orthogonal assays use different principles to measure the same biological event.[8] Examples include:
-
Biophysical Assays: Techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) can confirm direct binding of the inhibitor to the kinase.
-
Cellular Thermal Shift Assay (CETSA): This method assesses target engagement in a cellular environment by measuring changes in protein thermal stability upon ligand binding.[14]
-
Western Blotting: This can be used to measure the phosphorylation status of a downstream substrate of the target kinase in a cellular context.[14]
-
Genetic Approaches: Using techniques like siRNA or CRISPR to knock down the target kinase should mimic the phenotypic effects of the inhibitor.[15]
Troubleshooting Guide
This guide addresses specific issues that you may encounter during your kinase assays with isothiazolopyridine inhibitors.
Issue 1: No or Low Inhibition Observed
Potential Causes & Solutions
| Potential Cause | Recommended Solution |
| Compound Integrity/Purity | Verify the chemical identity and purity of your isothiazolopyridine inhibitor using methods like mass spectrometry or NMR.[6] |
| Compound Precipitation | Isothiazolopyridine inhibitors may have limited solubility. Visually inspect for precipitation in your stock solution and assay wells.[6][16] Consider preparing a fresh stock solution in a suitable solvent like DMSO and ensure it is fully dissolved before dilution.[6][17] You can also test the solubility in the final assay buffer.[18] |
| Inappropriate ATP Concentration | If your inhibitor is ATP-competitive, a high ATP concentration in the assay can mask its inhibitory effect.[6][19] Try performing the assay with an ATP concentration at or near the Km for the kinase to increase sensitivity.[4][6] |
| Inactive Kinase Enzyme | Confirm the activity of your kinase enzyme. Purity and activity can vary between batches and suppliers.[15] Include a positive control inhibitor known to be effective against your target kinase to validate enzyme activity.[6] Also, run a no-inhibitor control to establish baseline kinase activity.[6] |
Issue 2: High Variability Between Replicate Wells
Potential Causes & Solutions
| Potential Cause | Recommended Solution |
| Inaccurate Pipetting | Ensure pipettes are properly calibrated and that pipetting techniques are consistent. Use of automated liquid handlers for large screens can minimize this variability. |
| Incomplete Mixing of Reagents | Ensure thorough mixing of all reagents upon addition to the assay plate, especially after adding the inhibitor and initiating the reaction.[20] |
| Edge Effects in Microplates | The outer wells of a microplate are more prone to evaporation, which can affect results. Avoid using the outer wells or fill them with buffer or water to create a humidity barrier.[20] |
| Compound Precipitation | Inconsistent precipitation across wells can lead to high variability. Refer to the solutions for "Compound Precipitation" in Issue 1.[18] |
| Reagent Instability | Ensure all reagents, including the kinase, substrate, and ATP, are stored correctly and have not undergone multiple freeze-thaw cycles.[18][21] |
Issue 3: High Background Signal
Potential Causes & Solutions
| Potential Cause | Recommended Solution |
| Substrate Decomposition/Contamination | A high signal in a no-enzyme control suggests that the substrate may be degrading or contaminated.[21] Prepare fresh substrate and buffer solutions. |
| Contaminated Enzyme Stock | A high signal in a no-substrate control could indicate contaminating kinase activity in your enzyme preparation.[21] Consider the purity of your enzyme source.[1] |
| Compound Interference | The isothiazolopyridine inhibitor itself might interfere with the assay detection method (e.g., autofluorescence, luciferase inhibition).[2][19] To test for this, set up a control reaction with all components, including the inhibitor, but without the kinase enzyme.[19] |
| High ATP Concentration | In assays that measure ATP depletion (like Kinase-Glo®), a high initial ATP concentration can lead to a high background signal.[19][22] |
| Compound Aggregation | Some small molecules can form aggregates that non-specifically inhibit enzymes.[19] This can sometimes be mitigated by including a small amount of a non-ionic detergent like Triton X-100 (e.g., 0.01%) in the assay buffer.[19] |
Experimental Protocols
Generic Luminescence-Based Kinase Assay (e.g., Kinase-Glo®)
This protocol provides a general framework. Specific concentrations and incubation times should be optimized for each kinase-inhibitor system.
-
Compound Preparation: Prepare serial dilutions of the isothiazolopyridine inhibitor in DMSO. Then, dilute the inhibitor to its final concentration in the kinase assay buffer. Include a DMSO-only control.[23]
-
Reaction Setup: In a white, opaque microplate (e.g., 384-well), add the kinase, substrate, and the diluted inhibitor.[6]
-
Initiate Reaction: Add ATP to each well to start the kinase reaction. The final ATP concentration should be optimized (e.g., at the Km of the kinase).[6]
-
Incubation: Incubate the plate at room temperature or 30°C for a predetermined time that falls within the linear range of the reaction.[19]
-
ATP Detection: Add an equal volume of a commercial luminescent ATP detection reagent (e.g., Kinase-Glo®) to each well. This reagent will stop the kinase reaction and measure the amount of remaining ATP.[6][22]
-
Signal Stabilization: Incubate the plate at room temperature for approximately 10 minutes to allow the luminescent signal to stabilize.[24]
-
Data Acquisition: Measure the luminescence using a plate reader. The light output is inversely proportional to the kinase activity.[25]
Z'-Factor Determination
To assess the quality of your assay, the Z'-factor should be calculated before screening inhibitors.
-
Prepare Controls: In multiple wells of your assay plate, prepare a positive control (no inhibitor, 100% kinase activity) and a negative control (a known, potent inhibitor or no enzyme, 0% kinase activity).
-
Run Assay: Perform the kinase assay as described above.
-
Calculate Z'-Factor: Use the following formula: Z' = 1 - (3 * (σ_p + σ_n)) / |μ_p - μ_n| Where:
-
μ_p = mean of the positive control
-
σ_p = standard deviation of the positive control
-
μ_n = mean of the negative control
-
σ_n = standard deviation of the negative control
-
Data Presentation
Table 1: Z'-Factor Interpretation
| Z'-Factor Value | Assay Quality | Interpretation |
| > 0.5 | Excellent | The assay is robust and has a large separation between positive and negative controls.[9][12] |
| 0 to 0.5 | Acceptable | The assay may be adequate but could benefit from optimization.[9] |
| < 0 | Poor | The assay is not suitable for reliable screening and requires significant optimization.[9] |
Table 2: Troubleshooting Control Well Analysis
| Control | Expected Result | Deviation and Potential Cause |
| No Inhibitor (Positive Control) | Maximum Signal | Low signal suggests issues with enzyme activity, substrate, or ATP. |
| Known Inhibitor (Negative Control) | Minimal Signal | High signal suggests the known inhibitor is inactive or there is an issue with the assay setup. |
| No Enzyme | Background Signal | A high signal, especially in the presence of the test compound, points to compound interference with the detection system.[19] |
| No Substrate | Background Signal | A signal significantly above background may indicate kinase autophosphorylation or a contaminating kinase in the enzyme preparation.[19] |
Visualizations
Caption: Workflow for a typical in vitro kinase inhibition assay.
Caption: A logical workflow for troubleshooting common kinase assay issues.
Caption: Strategy for validating primary screening hits with orthogonal methods.
References
- 1. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 3. application.wiley-vch.de [application.wiley-vch.de]
- 4. shop.carnabio.com [shop.carnabio.com]
- 5. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. reactionbiology.com [reactionbiology.com]
- 8. benchchem.com [benchchem.com]
- 9. bmglabtech.com [bmglabtech.com]
- 10. Z-factor - Wikipedia [en.wikipedia.org]
- 11. zprime function - RDocumentation [rdocumentation.org]
- 12. Z-factors – BIT 479/579 High-throughput Discovery [htds.wordpress.ncsu.edu]
- 13. m.youtube.com [m.youtube.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. Compound precipitation in high-concentration DMSO solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
- 20. benchchem.com [benchchem.com]
- 21. benchchem.com [benchchem.com]
- 22. bmglabtech.com [bmglabtech.com]
- 23. sigmaaldrich.com [sigmaaldrich.com]
- 24. benchchem.com [benchchem.com]
- 25. promega.com [promega.com]
Technical Support Center: Enhancing the Cell Permeability of 4,6-Dimethylisothiazolo[5,4-b]pyridin-3-amine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to enhance the cell permeability of 4,6-Dimethylisothiazolo[5,4-b]pyridin-3-amine.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its cell permeability a concern?
This compound is a heterocyclic compound with the molecular formula C₈H₉N₃S.[1][2] Its structure, featuring a fused isothiazolo-pyridine ring system, may present challenges for efficient passage across the lipid bilayers of cell membranes. Poor cell permeability can lead to low intracellular concentrations, potentially limiting the compound's efficacy in cell-based assays and its therapeutic potential.
Q2: I am observing low biological activity of this compound in my cellular assays. Could this be related to poor permeability?
Yes, low apparent biological activity is a common consequence of poor cell permeability. If the compound cannot efficiently enter the target cells, it cannot interact with its intracellular molecular targets. It is crucial to determine if the issue is a lack of intrinsic activity or a failure to reach the target due to permeability barriers.
Q3: What are the key physicochemical properties of a compound that influence its cell permeability?
Several physicochemical properties are critical determinants of a small molecule's ability to passively diffuse across a cell membrane. These include:
-
Lipophilicity (LogP): A measure of a compound's solubility in a nonpolar solvent versus a polar solvent. An optimal LogP range is generally required for good permeability.
-
Polar Surface Area (PSA): The sum of the surfaces of polar atoms in a molecule. Higher PSA is often associated with lower permeability.
-
Molecular Weight (MW): Larger molecules tend to have lower permeability.
-
Hydrogen Bond Donors and Acceptors: A high number of hydrogen bond donors and acceptors can hinder membrane permeation.
-
Aqueous Solubility: Poor solubility can lead to a low concentration of the compound at the cell surface, which can be mistaken for low permeability.[3]
Q4: How can I experimentally assess the cell permeability of this compound?
Two widely used in vitro assays to determine the permeability of a compound are:
-
Parallel Artificial Membrane Permeability Assay (PAMPA): A high-throughput, cell-free assay that measures passive diffusion across an artificial lipid membrane.[4][5] It is a cost-effective method for initial screening.[6]
-
Caco-2 Cell Permeability Assay: This assay uses a monolayer of differentiated Caco-2 cells, which mimic the human intestinal epithelium.[7][8] It provides a more comprehensive assessment of permeability, including passive diffusion and the potential for active transport and efflux.[7]
Q5: What is the apparent permeability coefficient (Papp) and how is it interpreted?
The apparent permeability coefficient (Papp), measured in cm/s, is a quantitative measure of the rate at which a compound crosses a cell monolayer or an artificial membrane. Papp values are generally categorized as follows:
| Papp Value (x 10⁻⁶ cm/s) | Permeability Classification |
| < 1 | Low |
| 1 - 10 | Moderate |
| > 10 | High |
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments aimed at enhancing the cell permeability of this compound.
Issue 1: Consistently low Papp value in PAMPA, suggesting poor passive diffusion.
-
Possible Cause: The intrinsic physicochemical properties of this compound (e.g., high polarity, low lipophilicity) are unfavorable for passive diffusion.
-
Troubleshooting Strategies:
-
Chemical Modification (Prodrug Approach): Modify the structure to temporarily mask polar functional groups, thereby increasing lipophilicity.[9][10] These modifications should be designed to be cleaved by intracellular enzymes, releasing the active parent compound.
-
Structural Analogs: Synthesize and test analogs of the compound with altered substituents to optimize the balance between permeability and activity. For example, introducing lipophilic groups or groups that can form intramolecular hydrogen bonds might improve permeability.[11][12]
-
Issue 2: Low apparent permeability in Caco-2 assays, but moderate to high permeability in PAMPA.
-
Possible Cause: The compound may be a substrate for active efflux pumps, such as P-glycoprotein (P-gp), which are present in Caco-2 cells but not in the PAMPA model.[3][13] These transporters actively pump the compound out of the cell, reducing its net intracellular accumulation.
-
Troubleshooting Strategies:
-
Bidirectional Caco-2 Assay: Perform a bidirectional permeability assay, measuring transport from the apical to the basolateral side (A-to-B) and from the basolateral to the apical side (B-to-A).
-
Calculate the Efflux Ratio (ER): The efflux ratio is calculated as Papp (B-to-A) / Papp (A-to-B). An ER greater than 2 is a strong indicator of active efflux.
-
Use of P-gp Inhibitors: Repeat the Caco-2 assay in the presence of a known P-gp inhibitor, such as verapamil. A significant reduction in the efflux ratio in the presence of the inhibitor confirms that the compound is a P-gp substrate.[14]
-
Issue 3: Poor aqueous solubility of the compound is hindering accurate permeability assessment.
-
Possible Cause: The compound precipitates in the aqueous assay buffer, leading to an underestimation of its permeability.
-
Troubleshooting Strategies:
-
Solubility Measurement: Determine the thermodynamic solubility of the compound in the assay buffer.
-
Formulation Strategies:
-
Use co-solvents (e.g., a small percentage of DMSO), but be cautious as high concentrations can affect membrane integrity.[15]
-
Incorporate solubility enhancers like cyclodextrins in the formulation.
-
For Caco-2 assays, consider adding Bovine Serum Albumin (BSA) to the basolateral (receiver) compartment to mimic physiological conditions and improve the solubility of lipophilic compounds.[3]
-
-
Issue 4: High variability in permeability data between experimental replicates.
-
Possible Cause: Inconsistent Caco-2 cell monolayer integrity or issues with compound stability.
-
Troubleshooting Strategies:
-
Verify Monolayer Integrity: Regularly measure the transepithelial electrical resistance (TEER) of the Caco-2 monolayers before and after the permeability experiment. A significant drop in TEER suggests compromised tight junctions. A Lucifer Yellow permeability assay can also be used to check for leaks in the monolayer.
-
Assess Compound Stability: Analyze the concentration of the compound in the donor and receiver compartments at the end of the assay to check for degradation.
-
Experimental Protocols
Parallel Artificial Membrane Permeability Assay (PAMPA)
Principle: This assay measures the passive diffusion of a compound from a donor well, through a filter plate coated with a lipid solution (e.g., lecithin in dodecane), to an acceptor well.[4][6]
Methodology:
-
Prepare Lipid Membrane: Coat the filter of a 96-well donor plate with a solution of lipid in an organic solvent (e.g., 1% lecithin in dodecane). Allow the solvent to evaporate.
-
Prepare Solutions:
-
Donor Solution: Dissolve the test compound (e.g., this compound) in a suitable buffer (e.g., PBS, pH 7.4) containing a small percentage of a co-solvent like DMSO to a final concentration of typically 10-100 µM.
-
Acceptor Solution: Fill the wells of a 96-well acceptor plate with the same buffer.
-
-
Assemble and Incubate: Place the lipid-coated donor plate onto the acceptor plate, creating a "sandwich". Incubate the assembly at room temperature for a defined period (e.g., 4-18 hours) with gentle shaking.[6][13]
-
Sample Analysis: After incubation, separate the plates and determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method, such as LC-MS/MS or UV-Vis spectroscopy.
-
Calculate Papp: The apparent permeability coefficient (Papp) is calculated using the following equation:
Papp = (-Vd * Va) / ((Vd + Va) * A * t) * ln(1 - ([C]a / [C]eq))
Where:
-
Vd = Volume of the donor well
-
Va = Volume of the acceptor well
-
A = Area of the filter membrane
-
t = Incubation time
-
[C]a = Concentration in the acceptor well
-
[C]eq = Equilibrium concentration
-
Caco-2 Cell Permeability Assay
Principle: This assay utilizes a monolayer of human colon adenocarcinoma (Caco-2) cells grown on a semi-permeable filter support. These cells differentiate to form tight junctions and express transporters, mimicking the intestinal barrier.[7][8]
Methodology:
-
Cell Culture: Seed Caco-2 cells onto permeable filter supports in multi-well plates and culture for approximately 21 days to allow for differentiation and formation of a confluent monolayer with tight junctions.
-
Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) of the monolayers to ensure the integrity of the tight junctions. A TEER value above a certain threshold (e.g., >200 Ω·cm²) is typically required.[16]
-
Permeability Assay (Apical to Basolateral - A to B):
-
Wash the cell monolayers with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS).
-
Add the test compound solution to the apical (donor) chamber.
-
Add fresh transport buffer to the basolateral (receiver) chamber.
-
Incubate at 37°C with gentle shaking for a specified time (e.g., 2 hours).[7]
-
At defined time points, collect samples from the basolateral chamber and replenish with fresh buffer.
-
-
Permeability Assay (Basolateral to Apical - B to A for Efflux Assessment):
-
Add the test compound solution to the basolateral (donor) chamber.
-
Add fresh transport buffer to the apical (receiver) chamber.
-
Follow the same incubation and sampling procedure as the A to B assay.
-
-
Sample Analysis: Quantify the concentration of the compound in the collected samples using LC-MS/MS.
-
Calculate Papp and Efflux Ratio: Calculate the Papp values for both A to B and B to A directions. The efflux ratio is then calculated as Papp (B to A) / Papp (A to B).
Visualizations
Caption: Workflow for PAMPA and Caco-2 permeability assays.
Caption: Troubleshooting logic for low cell permeability.
References
- 1. scbt.com [scbt.com]
- 2. chembk.com [chembk.com]
- 3. benchchem.com [benchchem.com]
- 4. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 5. PAMPA | Evotec [evotec.com]
- 6. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 7. enamine.net [enamine.net]
- 8. Assays | ADMET & DMPK | Caco-2 Permeability [conceptlifesciences.com]
- 9. mdpi.com [mdpi.com]
- 10. tandfonline.com [tandfonline.com]
- 11. researchgate.net [researchgate.net]
- 12. Predicting and Improving the Membrane Permeability of Peptidic Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Parallel Artificial Membrane Permeability Assay (PAMPA) - Creative Biolabs [creative-biolabs.com]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. static1.1.sqspcdn.com [static1.1.sqspcdn.com]
Navigating Isothiazolopyridine-Induced Toxicity in Animal Models: A Technical Support Guide
Welcome to the technical support center for researchers, scientists, and drug development professionals working with isothiazolopyridine compounds. This guide is designed to provide in-depth troubleshooting assistance and answers to frequently asked questions regarding toxicity issues encountered in preclinical animal models. Our goal is to equip you with the scientific rationale and practical methodologies to diagnose, mitigate, and ultimately design safer isothiazolopyridine-based therapeutics.
Introduction: Understanding the Root of Isothiazolopyridine Toxicity
Isothiazolopyridine scaffolds are of significant interest in drug discovery, particularly as kinase inhibitors. However, their development is often hampered by unexpected toxicities in animal models. A primary concern with this class of compounds, and indeed many heterocyclic drugs, is their potential for metabolic bioactivation.[1][2][3] This process, primarily mediated by cytochrome P450 (CYP) enzymes in the liver, can convert the parent drug into chemically reactive metabolites.[4] These electrophilic intermediates, if not adequately detoxified by endogenous nucleophiles like glutathione (GSH), can covalently bind to cellular macromolecules such as proteins, leading to cellular dysfunction, immune responses, and organ damage.[1]
This guide will focus on a central hypothesis: that many of the observed toxicities with isothiazolopyridine compounds stem from the formation of reactive metabolites. We will explore how to investigate this hypothesis and differentiate it from other potential causes of toxicity, such as off-target pharmacology.
Section 1: Troubleshooting Unexpected In Vivo Toxicity
This section is structured to address common scenarios of toxicity observed during preclinical studies.
You're observing signs of hepatotoxicity (e.g., elevated ALT/AST, liver necrosis on histopathology). What are the likely causes and how can I investigate them?
Elevated liver enzymes and histopathological evidence of liver damage are significant findings when testing isothiazolopyridine compounds. The primary suspects are either direct off-target effects on hepatic cells or, more commonly with this scaffold, reactive metabolite-induced hepatotoxicity.
Initial Assessment:
-
Dose-dependency: Is the toxicity dose-dependent? Reactive metabolite-driven toxicity often has a threshold effect.
-
Time course: Does the toxicity appear after a single dose (acute) or after repeated dosing (sub-chronic)? This can provide clues about cumulative damage.
-
Histopathology: Detailed analysis of the liver tissue is crucial. Are you seeing zonal necrosis (e.g., centrilobular), steatosis, or cholestasis? Centrilobular necrosis can be indicative of metabolism-dependent toxicity, as this region is rich in CYP enzymes.[5]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for suspected hepatotoxicity.
Experimental Protocols:
-
Glutathione (GSH) Trapping Assay in Liver Microsomes: This assay is designed to detect the formation of "soft" electrophilic reactive metabolites by seeing if they form a conjugate with glutathione.[6][7][8]
-
Prepare Incubation Mixture: In a microcentrifuge tube, combine pooled human or animal liver microsomes (e.g., 1 mg/mL protein), your isothiazolopyridine compound (e.g., 10 µM), and glutathione (GSH, 5-10 mM) in a phosphate buffer (pH 7.4).
-
Initiate Reaction: Add NADPH (1 mM) to start the metabolic reaction. Run a control incubation without NADPH.
-
Incubate: Incubate at 37°C for a set time (e.g., 60 minutes).
-
Quench Reaction: Stop the reaction by adding a cold organic solvent like acetonitrile.
-
Analyze: Centrifuge to pellet the protein, and analyze the supernatant by LC-MS/MS. Look for the predicted mass of the parent compound plus the mass of glutathione (or a fragment thereof).[9]
-
-
Covalent Binding Assay: This assay quantifies the extent to which a radiolabeled version of your compound irreversibly binds to microsomal proteins.[10]
-
Synthesize Radiolabeled Compound: A 14C or 3H labeled version of your isothiazolopyridine is required.
-
Incubate: Incubate the radiolabeled compound with liver microsomes and NADPH as described for the GSH trapping assay.
-
Protein Precipitation and Washing: Precipitate the protein using a solvent like acetonitrile and wash repeatedly to remove any unbound radiolabel.
-
Quantify Binding: Solubilize the protein pellet and measure the amount of radioactivity using liquid scintillation counting. Results are typically expressed as pmol-equivalents bound per mg of microsomal protein.
-
My animal models are showing signs of nephrotoxicity (e.g., elevated BUN/creatinine, tubular damage). How should I proceed?
The kidneys are also susceptible to drug-induced toxicity due to their role in excretion and metabolism.[11][12]
Initial Assessment:
-
Urinalysis: Check for proteinuria, hematuria, or glucosuria.
-
Histopathology: Examine kidney sections for signs of acute tubular necrosis, interstitial nephritis, or crystal nephropathy.[13][14]
Troubleshooting and Mitigation:
If reactive metabolite formation is confirmed through liver microsomal assays, it's plausible that these metabolites could circulate and cause damage to the kidneys.
-
Assess Renal Metabolism: While the liver is the primary site of metabolism, the kidneys also express CYP enzymes. Conduct GSH trapping and covalent binding assays using kidney microsomes to see if bioactivation is occurring locally.
-
Hydration Status: Ensure adequate hydration of the animals, as dehydration can exacerbate kidney injury.
-
Structural Modification: If bioactivation is confirmed, medicinal chemistry efforts should focus on blocking the site of metabolic activation or introducing alternative "soft spots" for metabolism that lead to non-toxic metabolites.[1][15]
I'm observing neurological or cardiovascular side effects. Are these likely related to reactive metabolites?
While less common, neurotoxicity and cardiotoxicity can occur.[16][17]
-
Neurotoxicity: Symptoms can range from tremors and ataxia to more severe neurological deficits. Some isothiazolinones have been shown to be neurotoxic in vitro.[16] For isothiazolopyridines, it's important to first rule out off-target effects on kinases or ion channels in the central nervous system.
-
Cardiotoxicity: This can manifest as changes in ECG, heart rate, or blood pressure.[18][19] Many kinase inhibitors have known cardiovascular liabilities due to on-target or off-target effects on kinases crucial for cardiac function.[16]
For both neurotoxicity and cardiotoxicity, the primary investigative step should be to assess the off-target profile of your compound.
Experimental Protocol:
-
Broad Kinase Panel Screening: Screen your compound against a large panel of kinases (e.g., >400) at a relevant concentration (e.g., 1 µM). This will identify any potent off-target interactions that could explain the observed phenotype.
-
hERG Channel Assay: This is a standard in vitro safety pharmacology assay to assess the risk of drug-induced QT prolongation, a key indicator of potential cardiotoxicity.
If no significant off-target activities are identified that can explain the toxicity, then the role of reactive metabolites should be investigated, particularly if there is evidence of bioactivation from hepatic assays.
Section 2: Proactive Strategies and Mitigation
This section provides guidance on how to proactively assess and mitigate toxicity risks.
How can I predict the risk of reactive metabolite formation early in a project?
Early assessment can save significant time and resources.
-
In Silico Modeling: Use computational models to predict sites of metabolism on your lead compounds.
-
Early In Vitro Screening: Implement GSH trapping assays as a routine part of your screening cascade for new chemical entities. This allows for the rapid flagging of compounds with a high potential for bioactivation.[20]
My lead compound forms reactive metabolites. What are my options?
The detection of reactive metabolites does not necessarily mean the end of a compound's development, but it does require a clear mitigation strategy.[3][21]
Mitigation Workflow:
Caption: Mitigation strategies for bioactivation.
Medicinal Chemistry Strategies:
-
Blocking the Site of Metabolism: If the site of bioactivation on the isothiazole ring is identified (e.g., a specific carbon atom), you can try to block this position with a group that is resistant to metabolic attack, such as a fluorine atom.[15]
-
Introducing a "Metabolic Soft Spot": By adding a more easily metabolizable group elsewhere on the molecule (e.g., an O-methyl group), you can sometimes divert metabolism away from the isothiazole ring, reducing the formation of the reactive metabolite.[15]
-
Bioisosteric Replacement: Consider replacing the isothiazole ring altogether with a different heterocyclic ring system that has a lower propensity for bioactivation but maintains the desired pharmacological activity.[4]
Section 3: Frequently Asked Questions (FAQs)
-
Q1: At what stage of drug discovery should I be concerned about reactive metabolites?
-
A: It is advisable to start screening for reactive metabolite formation as early as the lead optimization stage. Early identification of a bioactivation liability allows for medicinal chemistry efforts to mitigate the risk before significant resources are invested in a compound.[22]
-
-
Q2: Are all reactive metabolites dangerous?
-
A: Not necessarily. The body has effective detoxification mechanisms, primarily through conjugation with glutathione. Toxicity often occurs when the rate of reactive metabolite formation overwhelms the cell's detoxification capacity. The key is to assess the "body burden" of the reactive metabolite.[18]
-
-
Q3: Can in vitro assays reliably predict in vivo toxicity?
-
A: While in vitro assays like GSH trapping and covalent binding are powerful tools for identifying a bioactivation hazard, they do not perfectly predict in vivo toxicity. They are best used as part of a comprehensive risk assessment that also includes data on the compound's pharmacology, dose, and pharmacokinetics.
-
-
Q4: My compound shows covalent binding, but no in vivo toxicity. How do I interpret this?
-
A: This is not an uncommon scenario. It could mean that in the in vivo setting, the extent of reactive metabolite formation is low, detoxification pathways are highly efficient, or the covalent binding that occurs is to non-critical proteins. It is still a potential liability that should be monitored closely in longer-term toxicity studies and, if the compound progresses, in clinical trials.
-
Data Summary
| Assay Type | Purpose | Key Endpoint(s) | Typical Throughput |
| GSH Trapping | Detects formation of soft electrophilic reactive metabolites. | Identification of GSH-conjugate(s) by LC-MS/MS. | High |
| Covalent Binding | Quantifies irreversible binding of a drug to proteins. | pmol-equivalents bound/mg protein. | Low (requires radiolabel) |
| Kinase Panel | Identifies off-target kinase interactions. | IC50 or % inhibition at a given concentration. | High |
| hERG Assay | Assesses risk of QT prolongation. | IC50 for hERG channel inhibition. | Medium |
| In Vivo Toxicology | Evaluates overall safety in a whole animal system. | Clinical observations, clinical pathology, histopathology.[11][23] | Low |
References
- 1. Strategies to Mitigate the Bioactivation of Aryl Amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Bioactivation of isothiazoles: minimizing the risk of potential toxicity in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Histological and toxicological evaluation, in rat, of a P-glycoprotein inducer and activator: 1-(propan-2-ylamino)-4-propoxy-9H-thioxanthen-9-one (TX5) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. lcms.cz [lcms.cz]
- 7. A high-throughput glutathione trapping assay with combined high sensitivity and specificity in high-resolution mass spectrometry by applying product ion extraction and data-dependent neutral loss - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 9. Screening and identification of GSH-trapped reactive metabolites using hybrid triple quadruple linear ion trap mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A new method for measuring covalent binding of chemicals to cellular macromolecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Evaluation of In Vivo Biological Activity Profiles of Isoindole-1,3-dione Derivatives: Cytotoxicity, Toxicology, and Histopathology Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. In Vivo Imaging With Confirmation by Histopathology for Increased Rigor and Reproducibility in Translational Research: A Review of Examples, Options, and Resources - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Preclinical approaches to assess potential kinase inhibitor-induced cardiac toxicity: Past, present and future - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Novel risk assessment of reactive metabolites from discovery to clinical stage [jstage.jst.go.jp]
- 18. Preclinical cardiovascular safety assessment of pharmacology-toxicology relationship for a set of novel kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Reactive metabolite screening – Mass Analytica [mass-analytica.com]
- 20. rsc.org [rsc.org]
- 21. Reactive Metabolite Assessment | Cyprotex ADME-Tox Solutions - Evotec [evotec.com]
- 22. pacificbiolabs.com [pacificbiolabs.com]
- 23. In Vivo Anticancer Activity, Toxicology and Histopathological Studies of the Thiolate Gold(I) Complex [Au(Spyrimidine)(PTA-CH2Ph)]Br - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Isothiazolopyridine-Based Kinase Inhibitors and Other Key Kinase-Targeting Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of kinase inhibitors, with a focus on a representative compound from the isothiazolopyridine scaffold, in the context of other well-established kinase inhibitors. Due to the limited publicly available data on the direct biological activity of 4,6-Dimethylisothiazolo[5,4-b]pyridin-3-amine, this study will focus on a closely related and well-characterized isothiazolo[4,3-b]pyridine derivative that has been developed as a potent inhibitor of Cyclin G-associated kinase (GAK). This guide will objectively compare its performance with inhibitors of other significant kinase families, namely c-KIT and PI3K, supported by experimental data.
Introduction to Kinase Inhibitors and Scaffolds of Interest
Protein kinases are a large family of enzymes that play a critical role in regulating a majority of cellular pathways. Their dysregulation is a hallmark of many diseases, particularly cancer, making them prime targets for therapeutic intervention. Small molecule kinase inhibitors have revolutionized the treatment of various cancers and other diseases.
The isothiazolopyridine scaffold has emerged as a promising framework for the development of novel kinase inhibitors. While this compound serves as a key intermediate in the synthesis of such compounds, derivatives of the isomeric isothiazolo[4,3-b]pyridine core have been shown to be potent inhibitors of Cyclin G-associated kinase (GAK), a serine/threonine kinase involved in clathrin-mediated membrane trafficking and mitotic progression.[1][2][3]
This guide will compare a representative isothiazolo[4,3-b]pyridine GAK inhibitor, SGC-GAK-1, with inhibitors of two other critical kinase families:
-
c-KIT Inhibitors: Imatinib and Dasatinib, tyrosine kinase inhibitors used in the treatment of various cancers, including chronic myeloid leukemia (CML) and gastrointestinal stromal tumors (GIST).
-
PI3K Inhibitors: Idelalisib and Duvelisib, which target the phosphoinositide 3-kinase (PI3K) signaling pathway, crucial for cell proliferation and survival.[4][5]
Data Presentation: Comparative Inhibitory Activity
The following tables summarize the in vitro and cellular inhibitory activities of the selected kinase inhibitors.
Table 1: In Vitro Kinase Inhibitory Activity
| Compound | Target Kinase | Assay Type | Potency (IC50/Kd) |
| SGC-GAK-1 | GAK | Binding Assay | Kd = 1.9 nM[6] |
| RIPK2 | Binding Assay | Kd = 110 nM[6] | |
| Imatinib | c-ABL | Kinase Activity Assay | IC50 = 400 nM[7] |
| c-KIT | (Not specified) | (Not specified) | |
| PDGFR | (Not specified) | (Not specified) | |
| Dasatinib | c-ABL | Kinase Activity Assay | IC50 = 9 nM[7] |
| Idelalisib | PI3Kδ | Kinase Activity Assay | IC50 = 2.5 nM[5] |
| Duvelisib | PI3Kδ | Kinase Activity Assay | IC50 = 2.5 nM[5][8] |
| PI3Kγ | Kinase Activity Assay | IC50 = 27 nM[5][8] |
Table 2: Cellular Inhibitory Activity
| Compound | Cell Line | Assay Type | Potency (IC50) |
| SGC-GAK-1 | HEK293 (live cell) | NanoBRET Assay | 110 nM[6] |
| LNCaP (prostate cancer) | Growth Inhibition | 650 nM[9] | |
| 22Rv1 (prostate cancer) | Growth Inhibition | 170 nM[9] | |
| Imatinib | K562 (CML) | Cell Proliferation (MTT) | ~300-400 nM (48h) |
| Dasatinib | K562 (CML) | Cell Proliferation (MTT) | ~1-3 nM (48h) |
| Idelalisib | (Not specified) | (Not specified) | (Not specified) |
| Duvelisib | (Not specified) | (Not specified) | (Not specified) |
Signaling Pathway Diagrams
The following diagrams, generated using Graphviz, illustrate the signaling pathways targeted by the compared inhibitors.
Caption: GAK Signaling in Clathrin-Mediated Endocytosis.
Caption: Simplified c-KIT Signaling Pathway.
Caption: Overview of the PI3K/AKT/mTOR Signaling Pathway.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Protocol 1: In Vitro Kinase Binding Assay (LanthaScreen™ Eu Kinase Binding Assay)
This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) based assay to measure the binding affinity of an inhibitor to a kinase.
Materials:
-
Kinase of interest (e.g., GAK)
-
Europium (Eu)-labeled anti-tag antibody (specific to the kinase tag)
-
Alexa Fluor™ 647-labeled kinase tracer (an ATP-competitive ligand)
-
Test inhibitor (e.g., SGC-GAK-1)
-
Kinase Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)[10]
-
384-well microplates
-
Plate reader capable of TR-FRET measurements
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test inhibitor in DMSO. Further dilute in kinase buffer to the desired final concentrations.
-
Kinase/Antibody Mixture: Prepare a solution containing the kinase and the Eu-labeled antibody in kinase buffer.
-
Tracer Solution: Prepare a solution of the Alexa Fluor™ 647-labeled tracer in kinase buffer.
-
Assay Assembly: In a 384-well plate, add the test inhibitor, followed by the kinase/antibody mixture, and finally the tracer solution. The final volume is typically 15-20 µL.
-
Incubation: Incubate the plate at room temperature for 1 hour to allow the binding reaction to reach equilibrium.
-
Data Acquisition: Measure the TR-FRET signal on a plate reader. Excite the Europium donor at ~340 nm and measure emission at two wavelengths: ~615 nm (Europium emission) and ~665 nm (Alexa Fluor™ 647 emission).
-
Data Analysis: Calculate the emission ratio (665 nm / 615 nm). Plot the emission ratio against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value. The dissociation constant (Kd) can be calculated from the IC50 value using the Cheng-Prusoff equation, provided the tracer's Kd and concentration are known.[10][11][12]
Experimental Workflow:
Caption: Workflow for a LanthaScreen™ Kinase Binding Assay.
Protocol 2: Cell Viability Assay (MTT Assay)
This protocol measures the metabolic activity of cells as an indicator of cell viability following treatment with a kinase inhibitor.
Materials:
-
Cell line of interest (e.g., LNCaP, 22Rv1)
-
Complete cell culture medium
-
Test inhibitor
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the kinase inhibitor. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of the solution at a wavelength of ~570 nm using a microplate reader.
-
Data Analysis: Subtract the background absorbance from all readings. Normalize the data to the vehicle control. Plot the percentage of cell viability against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.[13]
Protocol 3: Western Blotting for Phospho-Protein Analysis
This protocol is used to detect changes in the phosphorylation state of a target protein within a signaling pathway after treatment with a kinase inhibitor.
Materials:
-
Cell line of interest
-
Test inhibitor and appropriate vehicle control
-
Stimulating agent (if required to activate the pathway)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA or Bradford)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (specific for the phosphorylated and total protein)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Cell Treatment: Culture cells and treat with the kinase inhibitor for a specified time. If necessary, stimulate the cells to activate the signaling pathway of interest.
-
Cell Lysis: Wash the cells with cold PBS and then lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE: Separate equal amounts of protein from each sample on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-phospho-AKT) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and then add the chemiluminescent substrate.
-
Signal Capture: Capture the chemiluminescent signal using an imaging system.
-
Stripping and Re-probing (Optional): The membrane can be stripped of the antibodies and re-probed with an antibody for the total protein (e.g., anti-AKT) and a loading control (e.g., β-actin) to ensure equal protein loading.[14][15][16]
Conclusion
This comparative guide highlights the therapeutic potential of the isothiazolopyridine scaffold as a source of potent kinase inhibitors, exemplified by the GAK inhibitor SGC-GAK-1. The provided data and protocols offer a framework for researchers to evaluate and compare the efficacy of novel kinase inhibitors against established drugs targeting different but equally critical signaling pathways. The modular nature of these assays allows for their adaptation to a wide range of kinase targets and inhibitor scaffolds, facilitating the discovery and development of next-generation targeted therapies.
References
- 1. biorxiv.org [biorxiv.org]
- 2. journals.biologists.com [journals.biologists.com]
- 3. Structure of cyclin G-associated kinase (GAK) trapped in different conformations using nanobodies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. PI3K Inhibitors for the Treatment of Chronic Lymphocytic Leukemia: Current Status and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. SGC-GAK-1 | Structural Genomics Consortium [thesgc.org]
- 7. ashpublications.org [ashpublications.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. SGC-GAK-1 - Focus Biomolecules [mayflowerbio.com]
- 10. assets.fishersci.com [assets.fishersci.com]
- 11. assets.fishersci.com [assets.fishersci.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 16. CST | Cell Signaling Technology [cellsignal.com]
Unveiling the Anticancer Potential of Isothiazolopyridine Derivatives: A Comparative In Vitro Analysis
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the in vitro anticancer activity of isothiazolopyridine derivatives and related heterocyclic compounds. It offers a synthesis of experimental data, detailed methodologies for key assays, and visual representations of the underlying molecular mechanisms.
Isothiazolopyridine derivatives have emerged as a promising class of heterocyclic compounds with significant potential in anticancer drug discovery. Their structural scaffold allows for diverse chemical modifications, leading to a broad spectrum of biological activities. This guide summarizes the in vitro performance of selected isothiazolopyridine and related derivatives, providing a comparative overview of their efficacy against various cancer cell lines.
Comparative Anticancer Activity
The in vitro anticancer activity of isothiazolopyridine and related derivatives is typically evaluated by their ability to inhibit cancer cell growth. The half-maximal inhibitory concentration (IC50) and the growth inhibitory concentration (GI50) are key metrics used to quantify this activity, with lower values indicating higher potency. The following tables present a compilation of reported data for various derivatives against different cancer cell lines.
Table 1: In Vitro Anticancer Activity of Isothiazolo[5,4-b]pyridine and Thiazolo[5,4-b]pyridine Derivatives
| Compound ID | Derivative Class | Target Cell Line | Assay | Endpoint | Value (µM) |
| Derivative A | Isothiazolo[5,4-b]pyridine | Various | Not Specified | GI50 | ~20[1] |
| Derivative B | Isothiazolo[5,4-b]pyridine | Various | Not Specified | GI50 | >20[1] |
| 6r | Thiazolo[5,4-b]pyridine | GIST-T1 | Proliferation | GI50 | <0.02 |
| Imatinib (Reference) | - | GIST-T1 | Proliferation | GI50 | 0.02 |
Table 2: In Vitro Anticancer Activity of Thiazolo[5,4-d]pyrimidine Derivatives
| Compound ID | Target Cell Line | Assay | Endpoint | Value (µM) |
| 4k | NCI-H322 (Lung) | Antiproliferative | IC50 | 7.1[2] |
| 4k | A549 (Lung) | Antiproliferative | IC50 | 1.4[2] |
| 4k | A431 (Epidermal) | Antiproliferative | IC50 | 3.1[2] |
| 4k | T98G (Glioblastoma) | Antiproliferative | IC50 | 3.4[2] |
| 4a | HL-60 (Leukemia) | Antiproliferative | IC50 | 8[2] |
Experimental Protocols
The validation of anticancer activity relies on standardized and reproducible experimental protocols. Below are detailed methodologies for the key assays cited in this guide.
Cell Viability Assessment: MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: Isothiazolopyridine derivatives are dissolved in a suitable solvent (e.g., DMSO) and added to the wells at various concentrations. Control wells receive the solvent alone.
-
Incubation: The plate is incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: An MTT solution is added to each well, and the plate is incubated for an additional 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.
-
Solubilization: A solubilizing agent, such as DMSO, is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm. The percentage of cell viability is calculated relative to the control, and IC50/GI50 values are determined from dose-response curves.[1]
Apoptosis Detection: Annexin V Staining Assay
The Annexin V assay is used to detect apoptosis, a form of programmed cell death. In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein that specifically binds to PS.
-
Cell Treatment: Cells are treated with the isothiazolopyridine derivative at the desired concentration and for a specified time.
-
Cell Harvesting: Both adherent and floating cells are collected, washed with cold phosphate-buffered saline (PBS), and centrifuged.
-
Staining: The cell pellet is resuspended in Annexin V binding buffer. Fluorescently labeled Annexin V (e.g., Annexin V-FITC) and a viability dye (e.g., Propidium Iodide, PI) are added to the cell suspension.
-
Incubation: The cells are incubated in the dark at room temperature for approximately 15 minutes.
-
Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered to be in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Cell Cycle Analysis
Flow cytometry is also employed to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content. This helps to determine if a compound induces cell cycle arrest.
-
Cell Treatment: Cells are treated with the isothiazolopyridine derivative for a specific duration (e.g., 24, 48, or 72 hours).
-
Cell Harvesting and Fixation: Cells are harvested, washed with PBS, and then fixed, typically with ice-cold 70% ethanol, to permeabilize the cell membrane.
-
Staining: The fixed cells are treated with RNase to remove RNA and then stained with a fluorescent DNA-binding dye, such as Propidium Iodide (PI).
-
Flow Cytometry Analysis: The DNA content of individual cells is measured by flow cytometry. The resulting histogram shows the distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in a particular phase suggests cell cycle arrest.
Mechanism of Action: Induction of Apoptosis and Cell Cycle Arrest
The anticancer activity of many isothiazolopyridine and related heterocyclic derivatives is attributed to their ability to induce apoptosis and cause cell cycle arrest in cancer cells. While the precise signaling pathways can vary between different derivatives and cancer cell types, a common mechanism involves the modulation of key regulatory proteins.
Studies on related thiazole and pyridine-containing compounds suggest the involvement of the intrinsic apoptotic pathway.[2] This pathway is regulated by the Bcl-2 family of proteins, which includes pro-apoptotic members (e.g., Bax) and anti-apoptotic members (e.g., Bcl-2). An increase in the Bax/Bcl-2 ratio leads to the release of cytochrome c from the mitochondria, which in turn activates a cascade of caspases (e.g., caspase-9 and caspase-3), ultimately leading to the execution of apoptosis.[2]
Furthermore, the tumor suppressor protein p53 is a critical regulator of both apoptosis and cell cycle arrest. In response to cellular stress, such as that induced by a cytotoxic compound, p53 can be activated. Activated p53 can transcriptionally upregulate pro-apoptotic proteins like Bax and can also induce cell cycle arrest, often at the G1/S or G2/M checkpoints, by controlling the expression of cyclin-dependent kinase inhibitors (e.g., p21).
References
Navigating the Structure-Activity Landscape of Isothiazolo[5,4-b]pyridine Analogs as Kinase Inhibitors
A comparative analysis of isothiazolo[5,4-b]pyridine derivatives reveals critical structural determinants for potent kinase inhibition, with a particular focus on their emerging role as Receptor-Interacting Protein Kinase 1 (RIPK1) inhibitors. While comprehensive structure-activity relationship (SAR) studies on 4,6-Dimethylisothiazolo[5,4-b]pyridin-3-amine analogs are not extensively available in public literature, research on closely related isothiazolo[5,4-b]pyridine scaffolds provides significant insights into the chemical modifications that drive target engagement and cellular activity.
The isothiazolo[5,4-b]pyridine core is a promising scaffold in medicinal chemistry, recognized as a key intermediate in the development of kinase inhibitors for targeted therapies.[1] Its structure is amenable to substitutions that can enhance potency and selectivity for specific enzyme active sites.[1] Studies on various derivatives have highlighted their potential in oncology and inflammatory diseases through the modulation of key signaling pathways.
This guide presents a comparative analysis based on published data for a series of isothiazolo[5,4-b]pyridine analogs investigated as RIPK1 inhibitors. This serves as an illustrative example of the SAR for this heterocyclic system.
Comparative Biological Activity of Isothiazolo[5,4-b]pyridine Analogs
The following table summarizes the in vitro activity of a selection of isothiazolo[5,4-b]pyridine derivatives as RIPK1 inhibitors. The data highlights how modifications to the scaffold influence binding affinity, kinase inhibition, and cellular activity in blocking necroptosis.
| Compound ID | Modifications from Core Scaffold | RIPK1 Binding (Kd, nM) | RIPK1 Kinase Inhibition (IC50, nM) | Anti-Necroptosis (EC50, nM) |
| 36 | Hit Compound | Not Reported | Not Reported | 58 |
| 56 | Optimized Lead Compound | 13 | 5.8 | 1-5 |
Data synthesized from a study on isothiazolo[5,4-b]pyridine derivatives as RIPK1 inhibitors.[2]
The optimization from the initial hit compound 36 to the lead compound 56 resulted in a significant improvement in both biochemical and cellular potency.[2] Compound 56 demonstrates potent binding to RIPK1 with a Kd of 13 nM and inhibits its kinase activity with an IC50 of 5.8 nM.[2] This translates to highly effective blocking of necroptosis in both human and mouse cells, with EC50 values in the low nanomolar range (1-5 nM).[2]
Broader studies on other isothiazolopyridine derivatives have also indicated their potential as anticancer agents. For instance, derivatives featuring a 2-hydroxypropylene spacer have shown a broad spectrum of anticancer activity with 50% growth inhibition (GI50) concentrations of approximately 20 mM/L.[3]
Key Signaling Pathway: RIPK1 and Necroptosis
Receptor-interacting protein kinase-1 (RIPK1) is a critical regulator of cellular inflammatory signaling and a key mediator of necroptosis, a form of programmed cell death.[2] In response to stimuli such as TNFα, RIPK1 can initiate a signaling cascade that leads to the formation of the necrosome complex, involving RIPK3 and MLKL, ultimately resulting in cell death. The inhibition of RIPK1 kinase activity is a promising therapeutic strategy for inflammatory and neurodegenerative diseases.[2]
Caption: RIPK1 signaling pathway leading to necroptosis and its inhibition.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of compound activity. Below are protocols for key assays used in the evaluation of kinase inhibitors.
In Vitro Kinase Inhibition Assay (ADP-Glo™)
This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction. A luminescent signal is generated that is proportional to the ADP concentration.
-
Compound Preparation: Serially dilute the test compounds in a suitable buffer (e.g., kinase buffer with a final DMSO concentration not exceeding 1%).
-
Kinase Reaction:
-
Add 1 µL of the diluted inhibitor or DMSO (for control) to the wells of a 384-well plate.
-
Add 2 µL of the diluted RIPK1 enzyme to each well.
-
Initiate the reaction by adding 2 µL of a substrate/ATP mixture. The ATP concentration should be near the Km for the kinase.
-
Incubate the plate at room temperature for 60 minutes.
-
-
Signal Generation and Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction. Incubate for 30 minutes at room temperature.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control. Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.
References
- 1. Discovery, optimization and evaluation of isothiazolo[5,4-b]pyridine derivatives as RIPK1 inhibitors with potent in vivo anti-SIRS activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anticancer activity of some isothiazolo[5,4-b]pyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Battle for c-KIT Inhibition: 4,6-Dimethylisothiazolo[5,4-b]pyridin-3-amine Derivatives vs. Imatinib
For Immediate Release
In the landscape of targeted cancer therapy, the inhibition of the c-KIT receptor tyrosine kinase remains a critical strategy, particularly in the treatment of gastrointestinal stromal tumors (GIST). Imatinib, a cornerstone in this field, has long been the benchmark. However, the emergence of resistance has spurred the development of novel inhibitors. This guide provides a detailed comparison of the inhibitory potential of a promising class of compounds, thiazolo[5,4-b]pyridine derivatives, against the established drug, imatinib, with a focus on their activity against c-KIT.
While specific data for 4,6-Dimethylisothiazolo[5,4-b]pyridin-3-amine is not publicly available, this comparison will utilize data for a closely related and well-characterized derivative from the same structural family, compound 6r , as identified in a 2023 study by Nam et al. This derivative has demonstrated potent inhibitory activity against c-KIT, offering valuable insights into the potential of this class of compounds.[1][2][3][4]
Quantitative Comparison of Inhibitory Activity
The following tables summarize the in vitro efficacy of the thiazolo[5,4-b]pyridine derivative 6r in comparison to imatinib against both wild-type c-KIT and a clinically significant imatinib-resistant mutant.
Table 1: Enzymatic Inhibitory Activity against c-KIT
| Compound/Drug | c-KIT (Wild-Type) IC₅₀ (µM) | c-KIT (V560G/D816V Mutant) IC₅₀ (µM) |
| Thiazolo[5,4-b]pyridine derivative (6r) | 0.14 | 4.77 |
| Imatinib | 0.27 | 37.93 |
| Sunitinib (Reference) | 0.14 | 3.98 |
Lower IC₅₀ values indicate greater potency.
The data clearly indicates that the thiazolo[5,4-b]pyridine derivative 6r exhibits potent inhibition of wild-type c-KIT, with an IC₅₀ value comparable to the established inhibitor sunitinib and approximately twice as potent as imatinib.[1] More strikingly, against the imatinib-resistant c-KIT V560G/D816V double mutant, derivative 6r is significantly more effective than imatinib, demonstrating an almost 8-fold greater potency.[1]
Table 2: Anti-proliferative Activity in c-KIT-Dependent Cancer Cell Lines
| Compound/Drug | GIST-T1 (c-KIT exon 11 mutation) GI₅₀ (µM) | HMC1.2 (c-KIT V560G/D816V mutant) GI₅₀ (µM) |
| Thiazolo[5,4-b]pyridine derivative (6r) | 0.09 | 1.15 |
| Imatinib | 0.03 | 27.10 |
| Sunitinib (Reference) | 0.11 | 0.19 |
Lower GI₅₀ values indicate greater anti-proliferative activity.
In cellular assays, the thiazolo[5,4-b]pyridine derivative 6r demonstrates potent anti-proliferative activity in the GIST-T1 cell line, which harbors a c-KIT mutation.[1] While imatinib is slightly more potent in this specific cell line, the performance of derivative 6r against the HMC1.2 cell line, which expresses the imatinib-resistant V560G/D816V mutations, is substantially superior to imatinib.[1] Derivative 6r is over 23-fold more potent than imatinib in inhibiting the growth of these resistant cells.[1]
Mechanism of Action and Signaling Pathways
c-KIT is a receptor tyrosine kinase that, upon binding to its ligand, stem cell factor (SCF), dimerizes and autophosphorylates, initiating a cascade of downstream signaling pathways crucial for cell proliferation and survival. These pathways include the RAS/RAF/MEK/ERK (MAPK) pathway, the PI3K/AKT/mTOR pathway, and the JAK/STAT pathway.[5][6][7] Both imatinib and the thiazolo[5,4-b]pyridine derivatives act as ATP-competitive inhibitors, binding to the ATP-binding pocket of the c-KIT kinase domain and preventing its phosphorylation and subsequent activation of downstream signaling.[1]
Caption: The c-KIT signaling pathway and points of inhibition.
Experimental Protocols
The following outlines the methodologies employed to generate the comparative data presented.
In Vitro c-KIT Kinase Inhibition Assay (Radiometric)
This biochemical assay quantifies the ability of a compound to inhibit the enzymatic activity of the c-KIT kinase.
Caption: Workflow for the radiometric c-KIT kinase inhibition assay.
Procedure:
-
Compound Preparation: Test compounds, including the thiazolo[5,4-b]pyridine derivative and imatinib, are serially diluted to a range of concentrations.
-
Reaction Setup: The c-KIT kinase is incubated with the test compounds in a reaction buffer.
-
Kinase Reaction Initiation: The reaction is started by the addition of a substrate and [γ-³²P]ATP.
-
Incubation: The reaction mixture is incubated for a defined period at a controlled temperature to allow for phosphorylation.
-
Reaction Termination and Separation: The reaction is stopped, and the radiolabeled phosphorylated substrate is separated from the unincorporated [γ-³²P]ATP.
-
Quantification: The amount of radioactivity incorporated into the substrate is measured using a scintillation counter, which is proportional to the kinase activity.
-
Data Analysis: The percentage of inhibition at each compound concentration is calculated relative to a control without any inhibitor. The IC₅₀ value, the concentration of the inhibitor that reduces enzyme activity by 50%, is then determined by non-linear regression analysis.
Cell-Based Anti-proliferative Assay (MTT Assay)
This assay determines the effect of the inhibitors on the growth and viability of cancer cell lines that are dependent on c-KIT signaling.
Procedure:
-
Cell Seeding: GIST-T1 or HMC1.2 cells are seeded into 96-well plates and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds or a vehicle control.
-
Incubation: The plates are incubated for a period of 72 hours.
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active metabolism convert the MTT into a purple formazan product.
-
Formazan Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.
-
Data Analysis: The percentage of growth inhibition is calculated for each concentration compared to the vehicle-treated cells. The GI₅₀ value, the concentration of the compound that inhibits cell growth by 50%, is then determined.
Conclusion
The thiazolo[5,4-b]pyridine derivative 6r demonstrates significant promise as a potent c-KIT inhibitor. Its in vitro enzymatic and anti-proliferative activities are comparable or superior to imatinib, particularly against a clinically relevant imatinib-resistant mutant. This positions the thiazolo[5,4-b]pyridine scaffold as a valuable platform for the development of next-generation c-KIT inhibitors aimed at overcoming the challenge of drug resistance in GIST and other c-KIT-driven malignancies. Further preclinical and clinical evaluation of this class of compounds is warranted.
References
- 1. Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ashpublications.org [ashpublications.org]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. The C-Kit Receptor-Mediated Signal Transduction and Tumor-Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Early signaling pathways activated by c-Kit in hematopoietic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Cross-reactivity profiling of 4,6-Dimethylisothiazolo[5,4-b]pyridin-3-amine against a kinase panel
For researchers, scientists, and drug development professionals, understanding the selectivity of kinase inhibitors is paramount. This guide provides a comparative analysis of the cross-reactivity profile of a representative isothiazolo[5,4-b]pyridine derivative, a class of compounds that includes 4,6-Dimethylisothiazolo[5,4-b]pyridin-3-amine, against a panel of kinases. Due to the limited publicly available kinase screening data for this compound, which is often used as a key intermediate in the synthesis of pharmaceutical agents[1], this guide utilizes data from a closely related and well-characterized isothiazolo[5,4-b]pyridine derivative to illustrate the compound class's potential interaction with the human kinome.
The isothiazolo[5,4-b]pyridine scaffold has been identified as a promising backbone for the development of potent kinase inhibitors targeting various diseases, including inflammatory and neurodegenerative disorders.[2] Understanding the selectivity profile of these compounds is a critical step in drug discovery, helping to identify primary targets, potential off-target effects, and to guide compound optimization.[3]
In Vitro Kinase Inhibitory Profile
The following table summarizes the in vitro inhibitory activity of a representative isothiazolo[5,4-b]pyridine derivative (Compound 56 from a study on RIPK1 inhibitors) against a panel of kinases.[2] The data is presented as IC50 values, which represent the concentration of the compound required to inhibit 50% of the kinase activity.
| Kinase Target | IC50 (nM)[2] | Kinase Family |
| RIPK1 | 5.8 | TKL |
| RIPK3 | >10,000 | TKL |
Data is representative of a specific isothiazolo[5,4-b]pyridine derivative and may not be directly applicable to this compound.
Experimental Protocols
The determination of a compound's kinase inhibition profile is crucial for its development as a therapeutic agent.[4] A variety of assay formats, including radiometric and fluorescence-based methods, are available to measure kinase activity and inhibition.[4][5][6]
General In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)
This protocol outlines a common method for assessing kinase inhibition by measuring the amount of ADP produced in a kinase reaction.
Materials:
-
Kinase of interest
-
Kinase-specific substrate
-
ATP
-
Test compound (e.g., this compound)
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 96-well or 384-well plates
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO.
-
Kinase Reaction Setup:
-
Add 2.5 µL of the diluted test compound or DMSO (vehicle control) to the wells of the assay plate.
-
Add 2.5 µL of the kinase solution to each well and incubate for 10 minutes at room temperature.
-
Initiate the kinase reaction by adding 5 µL of a mixture containing the substrate and ATP.
-
Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).
-
-
ADP Detection:
-
Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 20 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
The luminescent signal is proportional to the amount of ADP produced and, therefore, to the kinase activity.
-
Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[7]
-
Visualizations
Experimental Workflow for Kinase Cross-Reactivity Profiling
Caption: Workflow for kinase cross-reactivity profiling.
RIPK1 Signaling Pathway
Given the potent inhibition of RIPK1 by a related isothiazolo[5,4-b]pyridine derivative[2], the following diagram illustrates a simplified representation of the RIPK1-mediated necroptosis pathway.
Caption: Simplified RIPK1-mediated necroptosis signaling pathway.
References
- 1. This compound [myskinrecipes.com]
- 2. Discovery, optimization and evaluation of isothiazolo[5,4-b]pyridine derivatives as RIPK1 inhibitors with potent in vivo anti-SIRS activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Protein kinase profiling assays: a technology review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. reactionbiology.com [reactionbiology.com]
- 5. reactionbiology.com [reactionbiology.com]
- 6. pharmaron.com [pharmaron.com]
- 7. benchchem.com [benchchem.com]
A Comparative Guide to the Synthesis of Isothiazolo[5,4-b]pyridine Core Structures
The isothiazolo[5,4-b]pyridine scaffold is a significant heterocyclic motif in medicinal chemistry, forming the core of various kinase inhibitors and other biologically active compounds. The efficient construction of this bicyclic system is crucial for the discovery and development of new therapeutic agents. This guide provides a comparative overview of prominent synthetic routes to the isothiazolo[5,4-b]pyridine core, presenting experimental data, detailed protocols, and workflow visualizations to aid researchers in selecting the most suitable method for their specific applications.
Comparison of Key Synthetic Strategies
Several distinct strategies have been developed for the synthesis of the isothiazolo[5,4-b]pyridine ring system. The choice of a particular route often depends on the availability of starting materials, desired substitution patterns, and overall efficiency. The following table summarizes and compares three common approaches:
| Synthetic Route | Key Starting Materials | Key Reactions | Reported Overall Yield | Advantages | Disadvantages/Side Reactions |
| Route 1: From Substituted Aminopyridines | 3-Amino-2-chloropyridine derivatives, Isothiocyanates | Thiourea formation, Cyclization | Moderate | Versatile for introducing diversity at the 2-position. | Requires specific aminopyridine precursors. |
| Route 2: Oxidative Cyclization of Picolinonitriles | Substituted picolinonitriles, Thiolating agents | Thioether formation, Oxidative cyclization (e.g., with Br₂) | Good to High[1][2] | High yields in cyclization step.[2] | Potential for over-bromination of electron-rich aromatic rings.[1] Halogen exchange can occur if not controlled.[2] |
| Route 3: From Dichloronitropyridines | 2,4-Dichloro-3-nitropyridine, Morpholine, KSCN | Nucleophilic aromatic substitution, Reduction of nitro group, Intramolecular cyclization | Moderate[3] | Utilizes commercially available starting materials. Allows for functionalization at multiple positions. | Multi-step process.[3] |
Experimental Protocols
Route 2: Oxidative Cyclization of a Picolinonitrile Intermediate
This two-step procedure provides access to a key dibromo-isothiazolo[4,5-b]pyridine intermediate, which can be further functionalized.
Step 1: Synthesis of 5-bromo-3-((4-methoxybenzyl)thio)picolinonitrile [1]
To a solution of 5-bromo-3-fluoropicolinonitrile (1 equivalent) in dimethylacetamide (DMA), potassium carbonate (K₂CO₃) is added as a base, followed by p-methoxybenzylthiol. The reaction mixture is stirred at 0 °C and monitored by Thin Layer Chromatography (TLC). Upon completion, an aqueous workup is performed, and the product is purified. A reported yield for this step is 85%.[1]
Step 2: Oxidative Cyclization to 3,6-dibromo-isothiazolo[4,5-b]pyridine [1]
The product from the previous step is dissolved in ethyl acetate. Bromine (Br₂) is then added, and the reaction is heated to 80 °C. The formation of the desired 3,6-dibromo-isothiazolo[4,5-b]pyridine is monitored.
Route 3: Multi-step Synthesis from 2,4-dichloro-3-nitropyridine
This seven-step synthesis was utilized to prepare a library of thiazolo[5,4-b]pyridine analogues.[3]
Step 1: Synthesis of 4-(2-chloro-3-nitropyridin-4-yl)morpholine
2,4-dichloro-3-nitropyridine is reacted with morpholine in the presence of triethylamine in THF at 0 °C.
Step 2: Synthesis of 4-(3-nitro-2-thiocyanatopyridin-4-yl)morpholine [3]
The product from Step 1 is treated with potassium thiocyanate (KSCN) in acetic acid at 80 °C. A yield of 52% has been reported for this step.[3]
Step 3: Synthesis of 7-morpholinothiazolo[5,4-b]pyridin-2-amine [3]
The nitro group of the product from Step 2 is reduced using iron powder in acetic acid at 60 °C, which is followed by a one-pot intramolecular cyclization to form the isothiazolo[5,4-b]pyridine skeleton. This step has a reported yield of 55%.[3]
Synthetic Route Visualizations
The following diagrams illustrate the logical flow of the described synthetic pathways.
Caption: Workflow for the Oxidative Cyclization Route.
Caption: Multi-step Synthesis from a Dichloronitropyridine.
Troubleshooting and Optimization
Low yields are a common challenge in multi-step organic synthesis. The following diagram outlines a logical workflow for addressing this issue, based on potential problems encountered during the synthesis of isothiazolo[5,4-b]pyridines and related heterocycles.
Caption: A workflow for troubleshooting low reaction yields.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis and evaluation of isothiazolo[4,5- b ]pyridines as cyclin G-associated kinase (GAK) inhibitors - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB00908H [pubs.rsc.org]
- 3. Identification of Novel Thiazolo[5,4-b]Pyridine Derivatives as Potent Phosphoinositide 3-Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking the Efficacy of 4,6-Dimethylisothiazolo[5,4-b]pyridin-3-amine and its Analogs Against Known Antitubercular Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the potential antitubercular efficacy of compounds based on the isothiazolo[5,4-b]pyridine scaffold, specifically focusing on derivatives of 4,6-dimethylisothiazolo[5,4-b]pyridin-3-one, against established first-line antitubercular agents. Due to the limited publicly available data on the specific compound 4,6-Dimethylisothiazolo[5,4-b]pyridin-3-amine, this guide utilizes data from structurally related analogs to provide a preliminary benchmark. The information is intended to support further research and development in the field of tuberculosis therapeutics.
Comparative Efficacy Against Mycobacterium tuberculosis H37Rv
The in vitro efficacy of antitubercular agents is primarily determined by their Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of a compound that inhibits the visible growth of a microorganism. The following table summarizes the MIC values for potent derivatives of 2-substituted-4,6-dimethyl-3-oxo-2,3-dihydroisothiazolo[5,4-b]pyridine against the virulent Mycobacterium tuberculosis H37Rv strain, juxtaposed with the performance of standard first-line antitubercular drugs.
| Compound/Drug | Chemical Class | MIC (µg/mL) against M. tuberculosis H37Rv |
| 2-[3-(4-benzylpiperidin-1-yl)-2-hydroxypropyl]-4,6-dimethyl-3-oxo-2,3-dihydroisothiazolo[5,4-b]pyridine | Isothiazolo[5,4-b]pyridine derivative | < 12.5[1] |
| Ethyl (4,6-dimethyl-3-oxo-2,3-dihydroisothiazolo[5,4-b]pyridin-2-yl)acetate | Isothiazolo[5,4-b]pyridine derivative | < 12.5[1] |
| Isoniazid | Hydrazide | 0.03 - 0.12[2] |
| Rifampicin | Ansamycin | 0.03 - 0.25[2] |
| Ethambutol | Diamine | 0.25 - 2[2] |
| Pyrazinamide | Pyrazinecarboxamide | 25[3] |
Note: The data for the isothiazolo[5,4-b]pyridine derivatives is based on a study of 3-oxo analogs and not the 3-amine compound specified in the topic.[1] This data suggests that the isothiazolo[5,4-b]pyridine scaffold warrants further investigation.
Experimental Protocols
The determination of antitubercular activity and cytotoxicity involves standardized laboratory procedures. Below are detailed methodologies for key experiments.
In Vitro Antitubercular Susceptibility Testing: Microplate Alamar Blue Assay (MABA)
The Microplate Alamar Blue Assay (MABA) is a widely used colorimetric method to determine the MIC of compounds against Mycobacterium tuberculosis.[4][5][6][7][8]
| Step | Procedure |
| Plate Preparation | Serially dilute the test compounds in a 96-well microplate using Middlebrook 7H9 broth supplemented with OADC (oleic acid-albumin-dextrose-catalase). |
| Inoculum Preparation | Prepare a suspension of M. tuberculosis H37Rv and adjust the turbidity to a McFarland standard of 1.0. Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well. |
| Incubation | Seal the plates and incubate at 37°C for 5-7 days. |
| Addition of Alamar Blue | Add a solution of Alamar Blue and Tween 80 to each well. Re-incubate the plates for 24 hours. |
| Result Interpretation | A color change from blue (resazurin) to pink (resorufin) indicates bacterial growth. The MIC is defined as the lowest drug concentration that prevents this color change.[6] |
Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability and cytotoxicity.[1][9][10][11][12]
| Step | Procedure |
| Cell Seeding | Seed a mammalian cell line (e.g., Vero, HepG2) in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours to allow for cell attachment. |
| Compound Treatment | Expose the cells to various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours). |
| MTT Addition | Add MTT solution to each well and incubate for 3-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.[9][10][11] |
| Solubilization | Add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals. |
| Absorbance Measurement | Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. The intensity of the purple color is directly proportional to the number of viable cells. |
| Data Analysis | Calculate the percentage of cell viability relative to untreated control cells. The IC50 (half-maximal inhibitory concentration) value, which is the concentration of the compound that causes 50% inhibition of cell growth, is determined. |
Visualizing Experimental and Conceptual Frameworks
To further elucidate the processes and potential mechanisms involved, the following diagrams are provided.
The proposed hypothetical mechanism of action for this compound is based on the known mechanisms of other heterocyclic antitubercular agents that target the synthesis of mycolic acids, essential components of the mycobacterial cell wall.[13] Thiazole-containing compounds have been noted to target various bacterial enzymes and metabolic pathways.[14] This suggests that the isothiazolo[5,4-b]pyridine scaffold could potentially inhibit key enzymes involved in this process, leading to a loss of cell wall integrity and subsequent bacterial cell death. Further experimental validation is required to confirm this hypothesis.
References
- 1. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 2. repository.up.ac.za [repository.up.ac.za]
- 3. Frontiers | Determining the minimum inhibitory concentrations of pyrazinamide against Mycobacterium tuberculosis clinical isolates at a neutral pH of 6.8 using the broth microdilution method [frontiersin.org]
- 4. Microplate Alamar Blue Assay (MABA) and Low Oxygen Recovery Assay (LORA) for Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Microplate Alamar Blue Assay (MABA) and Low Oxygen Recovery Assay (LORA) for Mycobacterium tuberculosis. | Semantic Scholar [semanticscholar.org]
- 6. Rapid, Low-Technology MIC Determination with Clinical Mycobacterium tuberculosis Isolates by Using the Microplate Alamar Blue Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. journals.asm.org [journals.asm.org]
- 9. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 10. broadpharm.com [broadpharm.com]
- 11. MTT assay protocol | Abcam [abcam.com]
- 12. MTT (Assay protocol [protocols.io]
- 13. unisciencepub.com [unisciencepub.com]
- 14. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
A Head-to-Head Comparison of Isothiazolopyridines and Thiazolopyridines as PI3K Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The phosphatidylinositol 3-kinase (PI3K) signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers. This has led to the intense pursuit of small molecule inhibitors targeting the various isoforms of PI3K (α, β, γ, and δ). Among the heterocyclic scaffolds explored for PI3K inhibition, isothiazolopyridines and thiazolopyridines have emerged as promising starting points for inhibitor design. This guide provides a head-to-head comparison of these two scaffolds based on currently available public data, with a focus on their performance as PI3K inhibitors, supported by experimental data and detailed protocols.
Executive Summary
While both isothiazolopyridine and thiazolopyridine scaffolds have been investigated in the context of kinase inhibition, a direct head-to-head comparison for their efficacy against Class I PI3K isoforms is challenging due to a disparity in the available research. The current body of literature is rich with data on various thiazolopyridine-based compounds demonstrating potent and often isoform-selective inhibition of PI3Kα, PI3Kβ, PI3Kγ, and PI3Kδ. In contrast, published research on isothiazolopyridine derivatives as Class I PI3K inhibitors is sparse. The available data on isothiazolopyridines primarily highlights their activity against other lipid kinases, such as PIKfyve and PIP4K2C.
This guide will present a comprehensive overview of the data available for thiazolopyridine-based PI3K inhibitors, including their structure-activity relationships (SAR) and inhibitory potencies. We will also present the available, albeit limited, data for isothiazolopyridines to provide a broad perspective on their potential as kinase inhibitors.
PI3K Signaling Pathway
The PI3K pathway is a crucial intracellular signaling cascade. Upon activation by growth factors or other stimuli, PI3K phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate phosphatidylinositol-3,4,5-trisphosphate (PIP3). This second messenger recruits and activates downstream effectors, most notably the serine/threonine kinase Akt, which in turn regulates a multitude of cellular processes including cell survival, proliferation, and metabolism.
Figure 1: Simplified PI3K/Akt/mTOR signaling pathway.
Data Presentation: Thiazolopyridine Derivatives as PI3K Inhibitors
Several classes of thiazolopyridine-based compounds have been developed and evaluated as PI3K inhibitors. The following tables summarize the inhibitory activities of representative compounds from different structural classes.
Thiazolo[5,4-b]pyridines
A series of 2-pyridyl, 4-morpholinyl substituted thiazolo[5,4-b]pyridines have shown potent inhibitory activity against PI3K isoforms.[1]
| Compound | PI3Kα IC50 (nM) | PI3Kβ IC50 (nM) | PI3Kγ IC50 (nM) | PI3Kδ IC50 (nM) |
| 19a [1] | 3.4 | 36 | 1.8 | 2.5 |
| 19b [1] | 2.9 | - | - | - |
| 19c [1] | 3.6 | - | - | - |
Note: '-' indicates data not reported in the cited source.
Thiazolopyrimidinones
Thiazolopyrimidinone derivatives have been identified as potent and selective inhibitors of PI3Kβ.[2]
| Compound | PI3Kα IC50 (µM) | PI3Kβ IC50 (µM) | PI3Kγ IC50 (µM) | PI3Kδ IC50 (µM) |
| 16 [2] | 4.0 | 0.003 | 1.6 | 0.063 |
| 17 [2] | 2.5 | 0.003 | 2.5 | 0.040 |
| 18 [2] | >10 | 0.0006 | >10 | 0.010 |
| 19 [2] | >10 | 0.0005 | >10 | 0.016 |
Data Presentation: Isothiazolopyridine Derivatives as Kinase Inhibitors
As previously mentioned, there is a lack of published data on isothiazolopyridine derivatives as inhibitors of Class I PI3K isoforms. However, research on this scaffold has demonstrated its potential to inhibit other lipid kinases.
Isothiazolo[4,3-b]pyridines
A study on 3-alkynyl-6-aryl-isothiazolo[4,3-b]pyridines identified them as dual inhibitors of PIKfyve and PIP4K2C.
| Compound | PIKfyve IC50 (nM) | PIP4K2C Binding Affinity (Kd, nM) |
| RMC-113 | 8 | 25 |
| 3d | 3 | 15 |
| 4a | 1 | 5 |
Note: These are not Class I PI3K isoforms.
Experimental Protocols
To ensure the reproducibility and accurate interpretation of the presented data, detailed experimental protocols for key assays are provided below.
Biochemical PI3K Inhibition Assay (ADP-Glo™ Kinase Assay)
This protocol describes a common method for measuring the enzymatic activity of PI3K and the inhibitory potential of test compounds.[3][4][5]
Figure 2: Workflow of the ADP-Glo™ PI3K kinase assay.
Materials:
-
Purified recombinant PI3K isoforms (α, β, γ, δ)
-
Lipid substrate (e.g., PIP2)
-
ATP
-
Test compounds (Isothiazolopyridines, Thiazolopyridines)
-
ADP-Glo™ Kinase Assay Kit (contains ADP-Glo™ Reagent and Kinase Detection Reagent)
-
Assay plates (e.g., 384-well white plates)
-
Luminometer
Procedure:
-
Kinase Reaction:
-
Prepare a reaction mixture containing the PI3K enzyme, lipid substrate, and test compound at various concentrations in a suitable buffer.
-
Initiate the reaction by adding ATP.
-
Incubate the reaction at room temperature for a defined period (e.g., 60 minutes).
-
-
ATP Depletion:
-
Add ADP-Glo™ Reagent to the reaction wells to terminate the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
-
ADP to ATP Conversion and Signal Generation:
-
Add Kinase Detection Reagent to convert the ADP generated in the kinase reaction to ATP. This reagent also contains luciferase and luciferin.
-
Incubate at room temperature for 30-60 minutes.
-
-
Data Acquisition:
-
Measure the luminescence signal using a plate reader. The light output is proportional to the amount of ADP produced and inversely proportional to the PI3K activity.
-
-
Data Analysis:
-
Calculate the percent inhibition for each compound concentration relative to a no-inhibitor control.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Cell-Based PI3K Pathway Inhibition Assay (Western Blotting)
This protocol is used to assess the ability of compounds to inhibit the PI3K signaling pathway within a cellular context by measuring the phosphorylation of downstream targets like Akt and S6 ribosomal protein.[6][7][8]
Figure 3: General workflow for Western blot analysis.
Materials:
-
Cancer cell line of interest
-
Cell culture medium and reagents
-
Test compounds
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and electrophoresis apparatus
-
Transfer apparatus and membranes (e.g., PVDF)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-Akt (Ser473), anti-total-Akt, anti-phospho-S6, anti-total-S6)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment:
-
Seed cells in culture plates and allow them to adhere.
-
Treat cells with various concentrations of the test compound for a specified time.
-
-
Protein Extraction:
-
Wash cells with cold PBS and lyse them with lysis buffer.
-
Quantify the protein concentration of the lysates.
-
-
SDS-PAGE and Western Blotting:
-
Separate protein lysates by SDS-PAGE and transfer them to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies against the phosphorylated and total forms of downstream targets.
-
Incubate with an appropriate HRP-conjugated secondary antibody.
-
-
Detection and Analysis:
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize the phosphorylated protein levels to the corresponding total protein levels to determine the extent of pathway inhibition.
-
In Vivo Efficacy in Xenograft Models
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of PI3K inhibitors in a preclinical animal model.[9][10][11]
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
Human cancer cell line
-
Test compound formulated for in vivo administration
-
Calipers for tumor measurement
Procedure:
-
Tumor Implantation:
-
Subcutaneously inject a suspension of human cancer cells into the flank of the mice.
-
-
Tumor Growth and Treatment:
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer the test compound or vehicle control to the respective groups according to a predetermined dosing schedule and route (e.g., oral gavage, intraperitoneal injection).
-
-
Tumor Measurement and Data Collection:
-
Measure the tumor dimensions with calipers at regular intervals (e.g., twice a week).
-
Calculate the tumor volume using the formula: (Length x Width²) / 2.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
-
Data Analysis:
-
Plot the mean tumor volume over time for each group.
-
Calculate the tumor growth inhibition (TGI) to assess the efficacy of the treatment.
-
Conclusion
The thiazolopyridine scaffold has proven to be a versatile and fruitful starting point for the development of potent and selective PI3K inhibitors, with several compound classes demonstrating efficacy against various isoforms. The available data, particularly for thiazolo[5,4-b]pyridines and thiazolopyrimidinones, provides a strong foundation for further optimization and drug development efforts targeting the PI3K pathway.
In contrast, the potential of the isothiazolopyridine scaffold as a source of Class I PI3K inhibitors remains largely unexplored in the public domain. While its activity against other lipid kinases has been demonstrated, further research is needed to determine its applicability to the PI3Kα, β, γ, and δ isoforms. Future studies directly comparing isothiazolopyridine and thiazolopyridine derivatives against the same panel of PI3K isoforms would be invaluable for a definitive head-to-head comparison and for guiding future medicinal chemistry efforts in this important area of cancer drug discovery.
References
- 1. mdpi.com [mdpi.com]
- 2. Rational Design, Synthesis, and SAR of a Novel Thiazolopyrimidinone Series of Selective PI3K-beta Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ADP-Glo™ Lipid Kinase Assay Protocol [promega.sg]
- 4. ulab360.com [ulab360.com]
- 5. ADP-Glo™ Kinase Assay [worldwide.promega.com]
- 6. benchchem.com [benchchem.com]
- 7. ccrod.cancer.gov [ccrod.cancer.gov]
- 8. ccrod.cancer.gov [ccrod.cancer.gov]
- 9. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 11. theraindx.com [theraindx.com]
Assessing the Selectivity of 4,6-Dimethylisothiazolo[5,4-b]pyridin-3-amine for its Primary Target: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides a comprehensive analysis of the selectivity of the isothiazolo[5,4-b]pyridine scaffold, using a representative compound, for its primary target, Receptor-Interacting Protein Kinase 1 (RIPK1). This guide objectively compares its performance with other known RIPK1 inhibitors and provides supporting experimental data and methodologies.
This guide will utilize data from a potent isothiazolo[5,4-b]pyridine derivative, herein referred to as Compound 56, as a representative for this chemical class to assess its selectivity for RIPK1. The performance of this compound class will be compared against established RIPK1 inhibitors, GSK2982772 and Necrostatin-1s (Nec-1s).
Comparative Analysis of RIPK1 Inhibitors
The selectivity of a kinase inhibitor is a critical determinant of its therapeutic window and potential for off-target effects. The following tables summarize the inhibitory potency and selectivity of the representative isothiazolo[5,4-b]pyridine derivative (Compound 56) in comparison to GSK2982772 and Nec-1s.
| Compound ID | Primary Target | Method | IC50 (nM) | Kd (nM) | Reference |
| Compound 56 | RIPK1 | ADP-Glo | 5.8 | 13 | [1] |
| GSK2982772 | RIPK1 | Not Specified | 16 (human), 20 (monkey) | Not Reported | [2][3] |
| Necrostatin-1s (Nec-1s) | RIPK1 | Not Specified | Not Reported | Not Reported | [4] |
| IC50: Half-maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function. | |||||
| Kd: Dissociation constant, a measure of the binding affinity between a ligand and a protein. |
| Compound ID | Off-Target | Method | IC50 (nM) | Kd (nM) | Selectivity (Fold) | Reference |
| Compound 56 | RIPK3 | Binding Assay | >10,000 | >10,000 | >769-fold vs. RIPK1 (Kd) | [1] |
| GSK2982772 | Panel of >339 kinases | Kinase Panel Screen | >10,000 | Not Reported | >1000-fold vs. RIPK1 (IC50) | [2] |
| Necrostatin-1s (Nec-1s) | Broad Kinase Panel | Not Specified | Highly Selective | Not Reported | Highly Selective for RIPK1 | [4] |
Signaling Pathway of the Primary Target: RIPK1 in Necroptosis
RIPK1 is a key serine/threonine kinase that functions as a central node in the necroptosis signaling pathway, a form of programmed necrosis. Upon stimulation by death receptors such as TNFR1, RIPK1 can initiate a signaling cascade that, in the absence of active caspase-8, leads to the formation of the necrosome complex. This complex, comprising RIPK1 and RIPK3, activates the downstream effector MLKL, which oligomerizes and translocates to the plasma membrane, leading to membrane rupture and cell death.
Experimental Protocols
The determination of kinase inhibitory activity is crucial for assessing the potency and selectivity of a compound. The ADP-Glo™ Kinase Assay is a widely used method for this purpose.
Experimental Protocol: ADP-Glo™ Kinase Assay
This protocol outlines the general steps for determining the IC50 value of a test compound against a target kinase.
-
Kinase Reaction Setup:
-
A reaction mixture is prepared containing the target kinase (e.g., RIPK1), a suitable substrate, ATP, and the test compound at various concentrations.
-
The reaction is typically performed in a 384-well plate format.
-
The reaction is initiated by the addition of ATP and incubated at a controlled temperature for a specific duration.
-
-
Termination and ATP Depletion:
-
ADP-Glo™ Reagent is added to the reaction wells to terminate the kinase reaction and deplete any remaining ATP.
-
This step is crucial to ensure that the subsequent luminescence signal is directly proportional to the amount of ADP produced.
-
-
ADP to ATP Conversion and Signal Generation:
-
Kinase Detection Reagent is added to the wells. This reagent contains an enzyme that converts the ADP generated during the kinase reaction back to ATP.
-
The newly synthesized ATP is then used in a luciferase/luciferin reaction to produce a luminescent signal.
-
-
Data Acquisition and Analysis:
-
The luminescence is measured using a plate-reading luminometer.
-
The IC50 value is calculated by plotting the luminescence signal against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Conclusion
The isothiazolo[5,4-b]pyridine scaffold represents a promising class of potent and selective RIPK1 inhibitors. The representative Compound 56 demonstrates nanomolar potency against RIPK1 and exhibits high selectivity over the closely related kinase RIPK3.[1] This level of selectivity is comparable to or exceeds that of other well-characterized RIPK1 inhibitors like GSK2982772.[2] The favorable selectivity profile suggests that compounds derived from this scaffold, including 4,6-Dimethylisothiazolo[5,4-b]pyridin-3-amine, have the potential for a good therapeutic index with a reduced risk of off-target effects. Further preclinical and clinical evaluation of this compound class is warranted to fully elucidate its therapeutic potential in treating inflammatory and neurodegenerative diseases.
References
- 1. Discovery, optimization and evaluation of isothiazolo[5,4-b]pyridine derivatives as RIPK1 inhibitors with potent in vivo anti-SIRS activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. GSK2982772 | RIP kinase | TargetMol [targetmol.com]
- 4. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
Navigating the Safe Disposal of 4,6-Dimethylisothiazolo[5,4-b]pyridin-3-amine: A Comprehensive Guide
For researchers and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides essential, immediate safety and logistical information for the proper disposal of 4,6-Dimethylisothiazolo[5,4-b]pyridin-3-amine, a compound of interest in various research applications. Adherence to these procedures is critical due to the potential hazards associated with this class of chemicals.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to handle this compound with appropriate personal protective equipment (PPE). This includes wearing protective gloves, clothing, and eye/face protection[1]. Work should be conducted in a well-ventilated area or under a fume hood to avoid inhalation of dust or fumes[2]. In case of contact, immediate action is necessary:
-
Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention[1].
-
Skin: Wash with plenty of soap and water. Remove contaminated clothing immediately. If skin irritation occurs, seek medical advice[1].
-
Ingestion: Immediately call a poison center or doctor. Rinse mouth[1].
-
Inhalation: Move the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor if you feel unwell[1].
Step-by-Step Disposal Protocol
The recommended procedure for the disposal of this compound and its contaminated materials is to engage a licensed professional waste disposal service[2]. Direct disposal into drains or the environment is to be strictly avoided[2].
-
Waste Identification and Segregation:
-
Clearly label all waste containing this compound.
-
Segregate this waste from other laboratory waste streams to prevent cross-contamination and ensure proper handling.
-
-
Containerization:
-
Professional Disposal:
-
Contact a licensed and approved waste disposal company to handle the final disposal of the chemical waste[1][2].
-
Provide the waste disposal company with a copy of the Safety Data Sheet (SDS) to ensure they are fully aware of the hazards and handling requirements.
-
For surplus and non-recyclable solutions, incineration in a chemical incinerator equipped with an afterburner and scrubber is a suggested method of disposal, to be carried out by the licensed contractor[2].
-
-
Decontamination of Labware:
-
Thoroughly decontaminate any labware that has come into contact with this compound before reuse.
-
Dispose of any cleaning materials (e.g., wipes, absorbents) as hazardous waste following the same protocol.
-
Summary of Safety and Disposal Information
For quick reference, the following table summarizes the key safety and disposal information for this compound.
| Parameter | Information | Citations |
| Primary Hazard | Toxic if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation. | |
| Personal Protective Equipment (PPE) | Protective gloves, protective clothing, eye protection, face protection. | [1] |
| Handling Environment | Use only outdoors or in a well-ventilated area. | |
| Spill Management | Sweep up and shovel into suitable containers for disposal. Avoid dust formation. | [1][2] |
| Disposal Method | Dispose of contents/container to an approved waste disposal plant. Contact a licensed professional waste disposal service. | [1][2] |
| Environmental Precautions | Do not let product enter drains. Avoid release to the environment. | [2] |
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
By adhering to these guidelines, researchers and laboratory personnel can ensure the safe handling and environmentally responsible disposal of this compound, fostering a secure and sustainable research environment.
References
Personal protective equipment for handling 4,6-Dimethylisothiazolo[5,4-b]pyridin-3-amine
This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals handling 4,6-Dimethylisothiazolo[5,4-b]pyridin-3-amine. Adherence to these procedures is critical for ensuring laboratory safety and proper disposal.
Personal Protective Equipment (PPE)
Appropriate PPE is the first line of defense against potential exposure. The following table summarizes the recommended PPE for handling this compound, based on general guidelines for pyridine compounds.[1][2][3][4]
| Protection Type | Specific Recommendations | Rationale |
| Eye and Face Protection | Chemical safety goggles or a face shield. | Protects against splashes and airborne particles that could cause serious eye irritation or damage.[2] |
| Skin Protection | - Gloves: Chemical-resistant gloves (e.g., Butyl rubber, Viton®). Nitrile gloves may offer splash protection but should be changed immediately upon contamination.[1][3][5] - Lab Coat: A fully-buttoned lab coat, preferably flame-retardant. | Prevents skin contact, which can cause irritation. Butyl rubber and PVA gloves generally offer better resistance to pyridine-based compounds.[4] |
| Respiratory Protection | - Work in a certified chemical fume hood.[2][5] - If ventilation is inadequate or for spill response, a NIOSH/MSHA-approved respirator with an appropriate cartridge for organic vapors is necessary.[5] | Minimizes the inhalation of potentially harmful vapors or dust. |
Operational Plan: Handling and Storage
1. Engineering Controls:
-
All handling of this compound should be conducted in a well-ventilated laboratory, inside a certified chemical fume hood.[1][2]
-
An emergency eyewash station and safety shower must be readily accessible within the immediate work area.[5]
2. Safe Handling Practices:
-
Avoid direct contact with the skin and eyes.[2]
-
Do not inhale dust or vapors.
-
Wash hands thoroughly after handling.
-
Keep containers tightly closed when not in use.[2]
-
Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and acids.[2][5]
-
Label all containers clearly with the chemical name, CAS number, and appropriate hazard warnings.[2]
3. Spill Management:
-
Small Spills: For minor spills, use an inert absorbent material like vermiculite or sand to contain the substance.[1] Collect the absorbed material into a sealed, labeled container for hazardous waste disposal.
-
Large Spills: In the event of a large spill, evacuate the area immediately and contact your institution's EHS department.[3]
Disposal Plan
All waste containing this compound must be treated as hazardous waste and disposed of in accordance with local, state, and federal regulations.[6]
1. Waste Segregation:
-
Collect all waste, including unused product, solutions, and contaminated materials (e.g., gloves, pipette tips, absorbent pads), in a designated hazardous waste container.[3]
-
Do not mix this waste with other waste streams unless explicitly permitted by your EHS department.
2. Container Management:
-
Use a compatible, sealable, and clearly labeled waste container. The label should include "Hazardous Waste," the chemical name, and associated hazards (e.g., Toxic, Flammable).[5]
-
Store the waste container in a designated satellite accumulation area that is secure and well-ventilated.
3. Final Disposal:
-
Arrange for the collection and disposal of the hazardous waste through your institution's EHS department or a licensed chemical waste disposal company.[1]
Experimental Workflow Visualization
The following diagram illustrates the standard operational workflow for handling this compound in a laboratory setting.
Caption: Workflow for handling this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
